(-)-(S)-Cibenzoline-D4
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propriétés
Formule moléculaire |
C18H18N2 |
|---|---|
Poids moléculaire |
266.4 g/mol |
Nom IUPAC |
4,4,5,5-tetradeuterio-2-[(1S)-2,2-diphenylcyclopropyl]-1H-imidazole |
InChI |
InChI=1S/C18H18N2/c1-3-7-14(8-4-1)18(15-9-5-2-6-10-15)13-16(18)17-19-11-12-20-17/h1-10,16H,11-13H2,(H,19,20)/t16-/m1/s1/i11D2,12D2 |
Clé InChI |
IPOBOOXFSRWSHL-UNXWLMCHSA-N |
Origine du produit |
United States |
Foundational & Exploratory
An In-depth Technical Guide on the Mechanism of Action of (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Abstract
This technical guide provides a comprehensive overview of the mechanism of action of (-)-(S)-Cibenzoline, a potent antiarrhythmic agent. While this document focuses on the (-)-(S)-enantiomer, it also addresses the potential implications of deuterium (B1214612) modification, specifically for a D4 variant. Cibenzoline (B194477) is classified as a Class I antiarrhythmic drug, with its primary mechanism centered on the blockade of cardiac sodium channels. Additionally, it exhibits properties of Class III and Class IV agents through its interaction with potassium and calcium channels, respectively. This guide synthesizes available quantitative data, details relevant experimental methodologies, and presents signaling pathways and experimental workflows through structured diagrams to facilitate a deeper understanding for research and development professionals.
Introduction
Cibenzoline is an imidazoline (B1206853) derivative recognized for its efficacy in managing a variety of cardiac arrhythmias.[1][2] It is a chiral molecule, existing as two enantiomers: (+)-(R)-Cibenzoline and (-)-(S)-Cibenzoline. The pharmacological activity of these enantiomers differs, with the (-)-(S)-isomer being a more potent sodium channel blocker.[1] This document will focus on the mechanism of action of the (-)-(S)-enantiomer.
The introduction of deuterium at specific molecular positions, creating isotopologues like a D4 variant, is a common strategy in drug development to favorably alter pharmacokinetic properties, such as metabolic stability. While specific data on (-)-(S)-Cibenzoline-D4 is not extensively available in public literature, this guide will discuss the theoretical impact of such modifications based on established principles.
Core Mechanism of Action: Multi-Ion Channel Blockade
The antiarrhythmic effect of (-)-(S)-Cibenzoline is primarily achieved through its interaction with several key cardiac ion channels. This multi-channel blockade alters the cardiac action potential, thereby suppressing arrhythmias.
Primary Target: Voltage-Gated Sodium Channels (Class I Activity)
As a Class I antiarrhythmic agent, the principal mechanism of action of cibenzoline is the blockade of fast-inward sodium channels in cardiac cells.[2][3] This action reduces the maximum rate of depolarization (Vmax) during Phase 0 of the cardiac action potential, slows conduction velocity, and decreases the excitability of cardiac tissue.[3][4] The S(-)-isomer of cibenzoline has been shown to be a more potent sodium channel blocker than its R(+)-counterpart, which is the basis for its enhanced negative inotropic effects.[1] The blockade of sodium channels by cibenzoline is use-dependent, meaning its efficacy increases with higher heart rates.[4]
Secondary Targets
Cibenzoline also demonstrates Class III antiarrhythmic activity by blocking several types of potassium channels. This blockade prolongs the repolarization phase of the action potential, thereby extending the effective refractory period.[3] The specific potassium channels affected include:
-
ATP-sensitive potassium channels (KATP): Cibenzoline inhibits KATP channels by directly interacting with the pore-forming Kir6.2 subunit.[5][6][7]
-
Rapidly activating delayed rectifier potassium current (IKr) and slowly activating delayed rectifier potassium current (IKs): Cibenzoline has been shown to inhibit both IKr and IKs currents.[7]
Cibenzoline exhibits weak Class IV activity by blocking L-type calcium channels.[1][8] This contributes to its negative inotropic effects and may play a role in its coronary vasodilator action.[1] The calcium channel blocking potency of the (S)- and (R)-enantiomers is reported to be similar.[1]
Cibenzoline possesses anticholinergic properties, which can influence heart rate and atrioventricular conduction.[9] It has been shown to inhibit the acetylcholine-induced potassium current, likely by acting on the muscarinic K+ channel itself or its coupled G-proteins.[9]
Quantitative Pharmacological Data
The following tables summarize the available quantitative data on the inhibitory effects of racemic cibenzoline on various ion channels. It is important to note that while this data provides a valuable reference, the potency of the purified (-)-(S)-enantiomer, particularly at the sodium channel, is expected to be higher.
| Target Channel | Parameter | Value (µM) | Species/System | Reference |
| Rapid Delayed Rectifier K+ Current (IKr) | IC50 | 8.8 | Rat sino-atrial nodal cells | [10] |
| Slow Delayed Rectifier K+ Current (IKs) | IC50 | 12.3 | Rat sino-atrial nodal cells | [10] |
| ATP-Sensitive K+ Channel (KATP) | IC50 | 22.2 | Reconstituted Kir6.2/SUR1 | [7][11] |
| ATP-Sensitive K+ Channel (KATP) | IC50 | 1.5 | Rat pancreatic beta-cells | [12][13] |
| Myocardial Slow Inward Ca2+ Current (ICa) | IC50 | 30 | Guinea-pig ventricular myocytes | [8] |
| Acetylcholine-Induced K+ Current | EC50 | 8 | Guinea-pig atrial myocytes | [14] |
Table 1: Inhibitory Concentrations of Racemic Cibenzoline on Various Ion Channels
Potential Impact of D4 Deuteration
Cibenzoline is metabolized by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[15] If the D4 modification is at a site of metabolic hydroxylation, it could lead to:
-
Reduced rate of metabolism: This would increase the drug's half-life and overall exposure (AUC).
-
Altered metabolite profile: A slower metabolism at one site might favor metabolism at other sites, potentially changing the ratio of different metabolites.
-
Improved pharmacokinetic profile: A longer half-life could allow for less frequent dosing.
It is crucial to note that deuteration is not expected to alter the fundamental mechanism of action, i.e., the drug's affinity for its target ion channels. However, altered pharmacokinetics can influence the therapeutic window and side-effect profile.
Experimental Protocols
The characterization of (-)-(S)-Cibenzoline's mechanism of action involves a suite of electrophysiological and biochemical assays. Below are generalized protocols representative of the methodologies employed.
Electrophysiology: Whole-Cell Patch-Clamp
This technique is used to measure the flow of ions through specific channels in isolated cardiac myocytes.
Objective: To determine the inhibitory concentration (IC50) of (-)-(S)-Cibenzoline on specific ion currents (e.g., INa, IKr, ICa).
Methodology:
-
Cell Preparation: Isolate single ventricular or atrial myocytes from a suitable animal model (e.g., guinea pig, rabbit).
-
Recording: Achieve a whole-cell patch-clamp configuration using a glass micropipette.
-
Voltage Protocol: Apply specific voltage-clamp protocols to isolate the ion current of interest. For example, to measure IKr, a depolarizing pulse is applied to activate the channels, followed by a repolarizing step to measure the tail current.
-
Drug Application: Perfuse the cells with increasing concentrations of (-)-(S)-Cibenzoline.
-
Data Analysis: Measure the peak current amplitude at each concentration. Plot the percentage of current inhibition against the drug concentration and fit the data to a Hill equation to determine the IC50 value.
Radioligand Binding Assay
This assay quantifies the affinity of a drug for a specific receptor or channel.
Objective: To determine the binding affinity (Ki) of (-)-(S)-Cibenzoline for a target receptor (e.g., muscarinic receptors).
Methodology:
-
Membrane Preparation: Prepare cell membrane homogenates from tissue or cell lines expressing the target receptor.
-
Assay Setup: In a multi-well plate, incubate the membrane preparation with a specific radiolabeled ligand (e.g., [3H]-N-methylscopolamine for muscarinic receptors) at a fixed concentration.
-
Competition: Add increasing concentrations of unlabeled (-)-(S)-Cibenzoline to compete with the radioligand for binding.
-
Incubation and Separation: Incubate to allow binding to reach equilibrium. Separate the bound and free radioligand by rapid filtration.
-
Quantification: Measure the radioactivity of the bound ligand using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of (-)-(S)-Cibenzoline to determine the IC50. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Visualizations: Signaling Pathways and Workflows
The following diagrams, generated using the DOT language, illustrate the core concepts of (-)-(S)-Cibenzoline's mechanism of action and the experimental workflows.
Caption: Interaction of (-)-(S)-Cibenzoline with cardiac ion channels and its effect on the action potential.
Caption: Workflow for determining the IC50 of (-)-(S)-Cibenzoline using patch-clamp electrophysiology.
Caption: Anticholinergic mechanism of (-)-(S)-Cibenzoline on the muscarinic-activated K+ current.
Conclusion
(-)-(S)-Cibenzoline is a multi-ion channel blocker with a predominant Class I antiarrhythmic effect due to its potent blockade of cardiac sodium channels. Its additional inhibitory actions on potassium and calcium channels contribute to its overall electrophysiological profile. The deuterated D4 variant is anticipated to retain this mechanism of action, with potential modifications to its pharmacokinetic properties that could enhance its clinical utility. Further research is warranted to fully characterize the specific pharmacological and pharmacokinetic profile of this compound. This guide provides a foundational understanding for scientists and researchers involved in the development and study of novel antiarrhythmic therapies.
References
- 1. [Cibenzoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is Cibenzoline Succinate used for? [synapse.patsnap.com]
- 3. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]
- 4. Electrophysiological study of cibenzoline in voltage-clamped rabbit sinoatrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Blockade of cardiac ATP-sensitive K+ channel by cibenzoline targets its pore-forming subunit - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Comparison of Ca2+ channel inhibitory effects of cibenzoline with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 11. The antiarrhythmic agent cibenzoline inhibits KATP channels by binding to Kir6.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of the ATP-sensitive potassium channel by class I antiarrhythmic agent, cibenzoline, in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of the ATP-sensitive potassium channel by class I antiarrhythmic agent, cibenzoline, in rat pancreatic beta-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Molecular mechanism of cibenzoline-induced anticholinergic action in single atrial myocytes: comparison with effect of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals
Abstract
(-)-(S)-Cibenzoline-D4 is the deuterated form of the pharmacologically active S-enantiomer of Cibenzoline (B194477), a Class Ia antiarrhythmic agent. This document provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, and applications. It details the mechanism of action of the parent compound, focusing on its interactions with cardiac ion channels, and provides a framework for experimental protocols, including electrophysiological and analytical methodologies. The primary application of this compound is as an internal standard for the highly accurate quantification of (-)-(S)-Cibenzoline in biological matrices using mass spectrometry-based assays, a critical component in pharmacokinetic and metabolic studies.
Introduction
Cibenzoline is a potent antiarrhythmic drug that exerts its effects by modulating the activity of cardiac ion channels. It exists as a racemic mixture of two enantiomers, with the S-enantiomer, (-)-(S)-Cibenzoline (also known as escibenzoline), being the more active form. The introduction of deuterium (B1214612) atoms into the (-)-(S)-Cibenzoline molecule to create this compound provides a stable, isotopically labeled analog. This deuterated version is an invaluable tool in drug development and clinical research, primarily serving as an internal standard for liquid chromatography-mass spectrometry (LC-MS) based bioanalysis. The near-identical physicochemical properties to the unlabeled analyte ensure accurate and precise quantification by correcting for variability during sample preparation and analysis.[1][2]
Chemical and Physical Properties
This compound is structurally identical to (-)-(S)-Cibenzoline, with the exception of four deuterium atoms replacing four hydrogen atoms. This substitution results in a slightly higher molecular weight but does not significantly alter its chemical reactivity or physical properties under standard analytical conditions.
Table 1: Physicochemical Properties of Cibenzoline
| Property | Value | Reference |
| Chemical Formula | C₁₈H₁₈N₂ | [3] |
| Molecular Weight | 262.35 g/mol | [4] |
| IUPAC Name | 2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole | [4] |
| CAS Number | 53267-01-9 | [4] |
Note: The molecular weight of this compound will be approximately 4.032 g/mol higher than the non-deuterated form due to the mass difference between deuterium and hydrogen.
Synthesis
The synthesis of (-)-(S)-Cibenzoline involves the resolution of the racemic mixture, often through the formation of diastereomeric salts with a chiral acid, such as D-tartaric acid.[5] The free base of the desired (-)-(S)-enantiomer can then be isolated.[5]
The introduction of deuterium can be achieved through various established methods, such as reductive dehalogenation using a deuterium source like sodium borodeuteride (NaBD₄) or through hydrogen-deuterium exchange reactions catalyzed by a metal catalyst.[3][6] A plausible synthetic route for this compound would involve the synthesis of a suitable precursor of (-)-(S)-Cibenzoline that can undergo a specific deuteration reaction at the desired positions. A patent for the preparation of (-)-Cibenzoline succinate (B1194679) describes a process for obtaining the enantiomerically pure form.[7]
Logical Flow of Synthesis:
Figure 1: Logical workflow for the synthesis of this compound.
Mechanism of Action of Cibenzoline
As a Class Ia antiarrhythmic agent, cibenzoline's primary mechanism of action is the blockade of voltage-gated sodium channels (NaV1.5) in cardiomyocytes.[8] This action reduces the maximum rate of depolarization of the cardiac action potential (Phase 0), thereby slowing conduction velocity and increasing the effective refractory period.[9]
In addition to sodium channel blockade, cibenzoline also exhibits inhibitory effects on several potassium channels, which contributes to its antiarrhythmic profile and potential side effects.
Table 2: Inhibitory Activity of Cibenzoline on Various Ion Channels
| Target Ion Channel | IC₅₀ Value (µM) | Reference |
| IKr (hERG) | 8.8 | [10] |
| IKs | 12.3 | [10] |
| KATP (Kir6.2 subunit) | 22.2 | [10] |
| Pancreatic KATP (cell-attached) | 5.2 | [11] |
| Pancreatic KATP (inside-out) | 0.4 | [11] |
Cibenzoline also possesses anticholinergic (muscarinic receptor antagonist) properties, which can influence its overall electrophysiological effects.[12] Furthermore, its inhibition of pancreatic KATP channels can lead to increased insulin (B600854) secretion and potential hypoglycemia.[4][11]
Signaling Pathway of Cibenzoline's Cardiac Effects:
Figure 2: Signaling pathway of Cibenzoline's effects on cardiac ion channels.
Experimental Protocols
Electrophysiological Assessment (Voltage-Clamp)
To determine the inhibitory potency of cibenzoline on cardiac ion channels, whole-cell patch-clamp electrophysiology is the gold standard.
General Protocol for NaV1.5 Channel Inhibition:
-
Cell Culture: Use a stable cell line expressing human NaV1.5 channels (e.g., HEK293 or CHO cells).
-
Solutions:
-
External Solution (in mM): 130 NaCl, 10 HEPES, 4 CsCl, 1 MgCl₂, 2 CaCl₂, 10 dextrose; pH adjusted to 7.4 with NaOH.
-
Internal Solution (in mM): 130 CsCl, 7 NaCl, 1 MgCl₂, 5 HEPES, 5 EGTA, 5 MgATP, 0.4 TrisGTP; pH adjusted to 7.2 with CsOH.[13]
-
-
Voltage Protocol:
-
Hold the cell at a potential of -120 mV.
-
Apply a depolarizing step to -10 mV to elicit the peak inward sodium current.
-
Apply various concentrations of cibenzoline to the bath and measure the reduction in peak current.[14]
-
-
Data Analysis: Construct a concentration-response curve and fit the data to a Hill equation to determine the IC₅₀ value.
Workflow for Voltage-Clamp Experiment:
Figure 3: General workflow for a voltage-clamp experiment to determine IC50.
Analytical Method (LC-MS/MS)
The quantification of cibenzoline in biological samples is typically performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), with this compound as the internal standard.
General Protocol for LC-MS/MS Quantification:
-
Sample Preparation:
-
To a plasma or serum sample, add a known amount of this compound solution.
-
Perform a protein precipitation step (e.g., with acetonitrile) or a liquid-liquid extraction to isolate the analyte and internal standard.
-
Evaporate the organic solvent and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).
-
-
Mass Spectrometric Detection:
-
Use a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode.
-
Monitor specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for both cibenzoline and this compound.
-
-
Quantification:
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration in a series of standards.
-
Determine the concentration of cibenzoline in the unknown samples from the calibration curve.
-
Workflow for LC-MS/MS Analysis:
Figure 4: General workflow for LC-MS/MS quantification of Cibenzoline.
Pharmacokinetics and Metabolism
The use of deuterated compounds can significantly alter the pharmacokinetic profile of a drug, typically by slowing down its metabolism.[12][15] This is due to the kinetic isotope effect, where the stronger carbon-deuterium bond is cleaved at a slower rate by metabolic enzymes compared to a carbon-hydrogen bond.[16]
Cibenzoline is known to be metabolized by cytochrome P450 enzymes, particularly CYP2D6 and CYP3A4.[5] The stereoselective metabolism of the enantiomers is also an important consideration. A comparative pharmacokinetic study of (-)-(S)-Cibenzoline and this compound would be necessary to fully elucidate the impact of deuteration on its absorption, distribution, metabolism, and excretion (ADME) properties. Such a study would likely reveal a longer half-life and increased exposure for the deuterated compound.[17]
Conclusion
This compound is an essential tool for the accurate and precise quantification of its non-deuterated counterpart in biological fluids. This in-depth technical guide has provided an overview of its properties, synthesis, and the mechanism of action of the parent compound. The detailed frameworks for experimental protocols will aid researchers, scientists, and drug development professionals in designing and executing robust studies for the preclinical and clinical evaluation of cibenzoline. The use of deuterated standards like this compound is fundamental to generating high-quality bioanalytical data, which is a cornerstone of modern drug development.
References
- 1. lcms.cz [lcms.cz]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. Preparation of deuterium-labeled cocaine and benzoylecgonine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of the ATP-sensitive potassium channel by class I antiarrhythmic agent, cibenzoline, in rat pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. data.epo.org [data.epo.org]
- 6. hwb.gov.in [hwb.gov.in]
- 7. KR20200036755A - Novel Process For The Preparation Of (-)-Cibenzoline Succinate - Google Patents [patents.google.com]
- 8. Direct Activation of β-Cell KATP Channels with a Novel Xanthine Derivative - PMC [pmc.ncbi.nlm.nih.gov]
- 9. agilent.com [agilent.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Block of pancreatic ATP-sensitive K+ channels and insulinotrophic action by the antiarrhythmic agent, cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. fda.gov [fda.gov]
- 14. reactionbiology.com [reactionbiology.com]
- 15. researchgate.net [researchgate.net]
- 16. juniperpublishers.com [juniperpublishers.com]
- 17. Altering Metabolic Profiles of Drugs by Precision Deuteration 2: Discovery of a Deuterated Analog of Ivacaftor with Differentiated Pharmacokinetics for Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of (-)-(S)-Cibenzoline-D4, a deuterated isotopologue of the antiarrhythmic agent (-)-(S)-Cibenzoline. This document details its chemical identity, physicochemical properties, and known mechanisms of action, targeting professionals in research and drug development.
Chemical Identity
IUPAC Name: (S)-2-(2,2-diphenylcyclopropyl)-4,5-dihydro-1H-imidazole-d4
Note on IUPAC Name: The precise locations of the four deuterium (B1214612) atoms are not consistently defined in publicly available literature. The general IUPAC name reflects the deuteration of the core structure. For specific research applications, the exact isotopic labeling pattern should be confirmed by the supplier or through analytical characterization.
Synonyms:
Physicochemical Properties
Quantitative data for both the deuterated and non-deuterated forms of (S)-Cibenzoline are summarized below for comparative analysis. Data for the deuterated form is limited to what is available from commercial suppliers, while more extensive data is available for the parent compound, Cibenzoline.
| Property | This compound | Cibenzoline (non-deuterated) |
| Molecular Formula | C₁₈H₁₄D₄N₂[1] | C₁₈H₁₈N₂[2] |
| Molecular Weight | 266.37 g/mol [1] | 262.35 g/mol [2] |
| Bioavailability | Data not available | Nearly 100%[3] |
| Elimination Half-life | Data not available | 8 to 12 hours[4] |
| IC₅₀ (KATP channel) | Data not available | 22.2 µM (acting on the Kir6.2 subunit)[3][5] |
| IC₅₀ (IKr current) | Data not available | 8.8 µM[3][5] |
| IC₅₀ (IKs current) | Data not available | 12.3 µM[3][5] |
Experimental Protocols
Synthesis of Deuterated Analogues
The synthesis of this compound would involve the introduction of deuterium atoms into the Cibenzoline molecular scaffold. General strategies for deuteration include:
-
Hydrogen Isotope Exchange: This method involves the exchange of hydrogen atoms with deuterium from a deuterium source, such as deuterium gas (D₂), under the influence of a metal catalyst. For Cibenzoline, this could potentially be targeted at specific C-H bonds susceptible to exchange.
-
Use of Deuterated Reagents: A more precise method involves the use of deuterated starting materials or reagents in the synthetic pathway. For instance, deuterated solvents or building blocks can be incorporated during the construction of the imidazole (B134444) or cyclopropane (B1198618) rings. A patent for a novel process for preparing (-)-Cibenzoline succinate (B1194679) suggests a multi-step synthesis which could potentially be adapted with deuterated reagents.
Analytical Methods for Chiral Separation
As Cibenzoline is a chiral compound, the separation of its enantiomers is critical for pharmacological studies. High-Performance Liquid Chromatography (HPLC) is a standard technique for this purpose.
-
Chiral HPLC: This method utilizes a chiral stationary phase (CSP) that interacts differently with the (S) and (R) enantiomers, leading to their separation.
-
Column Selection: Polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) are often effective for separating a wide range of chiral compounds.
-
Mobile Phase: A typical mobile phase for normal-phase chiral HPLC would consist of a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). For reversed-phase chiral HPLC, mixtures of acetonitrile (B52724) and water with additives are common.
-
Detection: A UV detector is typically used for the detection of Cibenzoline enantiomers.
-
Mechanism of Action and Signaling Pathway
Cibenzoline is classified as a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of ion channels in cardiac myocytes, which helps to stabilize the cardiac membrane potential and suppress arrhythmias.
-
Sodium Channel Blockade: Like other Class Ia antiarrhythmics, Cibenzoline blocks the fast sodium channels (Na⁺), reducing the rate of depolarization (Phase 0) of the cardiac action potential. This slows the conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Potassium Channel Blockade: Cibenzoline also exhibits effects on potassium channels. It is an inhibitor of the ATP-sensitive potassium channel (KATP) and also blocks the rapidly (IKr) and slowly (IKs) activating components of the delayed rectifier potassium current. This blockade of potassium channels prolongs the action potential duration.
-
Anticholinergic Effects: Cibenzoline has been shown to have anticholinergic (vagolytic) properties, which can influence heart rate and atrioventricular conduction. This effect is attributed to the inhibition of the acetylcholine-activated potassium current (IKACh) in atrial myocytes.
The following diagram illustrates the primary signaling pathways affected by Cibenzoline.
References
(-)-(S)-Cibenzoline-D4 physical and chemical characteristics
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-Cibenzoline-D4 is the deuterated analog of (-)-(S)-Cibenzoline, an antiarrhythmic agent. Isotopic labeling with deuterium (B1214612) can be a valuable tool in drug development, particularly for pharmacokinetic and metabolic studies. The substitution of hydrogen with deuterium can alter the metabolic profile of a drug, potentially leading to a longer half-life and modified pharmacokinetics. This technical guide provides a summary of the available physical and chemical characteristics of this compound, outlines general experimental protocols for its analysis, and illustrates its mechanism of action.
Physical and Chemical Characteristics
The physical and chemical properties of this compound are summarized below. It is important to note that while general information is available from commercial suppliers, detailed experimental data such as a specific melting point, comprehensive solubility profile, and full spectroscopic analysis are not publicly available and are typically found in the manufacturer's Certificate of Analysis.
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₈H₁₄D₄N₂ | --INVALID-LINK-- |
| Molecular Weight | 266.37 g/mol | --INVALID-LINK-- |
| Appearance | Solid | --INVALID-LINK-- |
| Purity | ≥98% | --INVALID-LINK-- |
| Storage Conditions | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | --INVALID-LINK-- |
| Solubility | May be soluble in DMSO | --INVALID-LINK-- |
Table 2: Identification and Structural Information
| Identifier | Value | Notes |
| Compound Name | This compound | Deuterated S-enantiomer of Cibenzoline (B194477) |
| Synonyms | (-)-(S)-Cifenline-D4, Escibenzoline-D4 | |
| CAS Number | Not explicitly available for the deuterated S-enantiomer. The non-deuterated (S)-enantiomer is associated with CAS 103419-18-7. | A specific CAS number for the D4 variant could not be located in public databases. |
| Chemical Structure | The precise location of the four deuterium atoms is not definitively published in the available literature. Commercial supplier information suggests deuteration on the imidazoline (B1206853) ring. |
Experimental Protocols
Detailed experimental protocols for the synthesis and analysis of this compound are proprietary to the manufacturers. However, based on standard practices for the analysis of isotopically labeled pharmaceutical compounds, the following general methodologies would be applicable.
Determination of Isotopic Purity by Mass Spectrometry
Objective: To determine the percentage of the D4 species and the distribution of other isotopic variants (D0, D1, D2, D3).
Methodology: High-Resolution Mass Spectrometry (HRMS) is the preferred method.
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent (e.g., acetonitrile (B52724) or methanol).
-
Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) is used to acquire the full scan mass spectrum.
-
Data Acquisition: The instrument is calibrated, and data is acquired in positive ion mode. The mass range is set to encompass the molecular weights of the unlabeled and all deuterated species.
-
Data Analysis:
-
The ion chromatograms for the monoisotopic peak of the unlabeled analyte (M+0) and the corresponding deuterated species (M+1, M+2, M+3, M+4) are extracted.
-
The peak areas for each isotopic species are integrated.
-
The relative abundance of each species is calculated to determine the isotopic purity.
-
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To confirm the chemical structure and determine the location of the deuterium atoms.
Methodology: ¹H NMR and ¹³C NMR spectroscopy.
-
Sample Preparation: The sample is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.
-
Data Analysis:
-
In the ¹H NMR spectrum, the absence or significant reduction of signals corresponding to the positions of deuterium substitution would confirm the location of the deuterium atoms.
-
In the ¹³C NMR spectrum, the signals for carbon atoms bonded to deuterium will show a characteristic splitting pattern (due to C-D coupling) and a slight upfield shift compared to the non-deuterated compound.
-
Purity Analysis by High-Performance Liquid Chromatography (HPLC)
Objective: To determine the chemical purity of the compound.
Methodology: Reversed-phase HPLC with UV detection.
-
Sample Preparation: A solution of the compound is prepared in the mobile phase or a compatible solvent.
-
Instrumentation: An HPLC system equipped with a C18 column and a UV detector.
-
Chromatographic Conditions:
-
Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol).
-
Flow Rate: Typically 0.5-1.5 mL/min.
-
Detection Wavelength: Based on the UV absorbance maximum of cibenzoline.
-
Column Temperature: Maintained at a constant temperature (e.g., 25-40 °C).
-
-
Data Analysis: The chromatogram is analyzed to identify and quantify any impurities. The purity is calculated based on the relative peak areas.
Mechanism of Action and Signaling Pathway
Cibenzoline is classified as a Class I antiarrhythmic agent. Its primary mechanism of action involves the blockade of cardiac ion channels.
-
Sodium Channel Blockade: Cibenzoline blocks the fast sodium channels (Na⁺) in cardiac myocytes. This action reduces the rate and magnitude of depolarization during phase 0 of the cardiac action potential, thereby slowing conduction velocity in the atria, ventricles, and His-Purkinje system.
-
Potassium Channel Blockade: Cibenzoline also exhibits some blocking effects on potassium channels (K⁺). This prolongs the duration of the action potential and increases the effective refractory period of cardiac tissue.
The following diagram illustrates the primary mechanism of action of cibenzoline on cardiac myocyte ion channels.
Experimental Workflow for Analysis
The logical workflow for the characterization of a deuterated standard like this compound would typically involve a series of analytical techniques to confirm its identity, purity, and isotopic distribution.
Disclaimer
The information provided in this technical guide is based on publicly available data from commercial suppliers and scientific literature. Detailed, batch-specific information can only be found on the Certificate of Analysis provided by the manufacturer. The experimental protocols described are general and may require optimization for specific laboratory conditions and instrumentation. This document is intended for research and informational purposes only.
(-)-(S)-Cibenzoline-D4 molecular weight and formula
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the deuterated antiarrhythmic agent, (-)-(S)-Cibenzoline-D4, with a focus on its core molecular properties, and available technical information. This document is intended to serve as a valuable resource for researchers and professionals engaged in drug metabolism studies, pharmacokinetic analysis, and the development of related analytical methodologies.
Core Molecular Data
This compound is the deuterated form of (-)-(S)-Cibenzoline, the S(+)-enantiomer of Cibenzoline. Cibenzoline is a class I antiarrhythmic agent. The incorporation of four deuterium (B1214612) atoms into the molecule makes it a valuable tool for various research applications, particularly as an internal standard in quantitative mass spectrometry-based assays.
A summary of the key molecular identifiers for this compound is presented in the table below.
| Property | Value |
| Molecular Formula | C₁₈H₁₄D₄N₂ |
| Molecular Weight | 266.37 g/mol [1] |
| Synonyms | Escibenzoline-d4, (-)-(S)-Cifenline-d4, (-)-(S)-Ro 22-7796-d4[1] |
Physicochemical and Pharmacokinetic Properties (of the non-deuterated form)
While specific experimental data for the D4 variant is limited in publicly available literature, the properties of the non-deuterated parent compound, Cibenzoline, provide a foundational understanding.
| Property | Description |
| Appearance | Typically exists as a solid at room temperature[1] |
| Solubility | May be soluble in DMSO, with other potential solvents being water, ethanol, or DMF[1] |
Experimental Protocols
Detailed, publicly available experimental protocols for the specific synthesis and characterization of this compound are not extensively documented in peer-reviewed literature. However, based on common practices for the synthesis and analysis of deuterated drug compounds and their non-deuterated analogs, the following general methodologies can be outlined.
General Synthesis Approach
The synthesis of deuterated compounds like this compound typically involves the use of deuterated starting materials or reagents in a synthetic route analogous to that of the non-deuterated compound.
Below is a conceptual workflow for the synthesis and purification of a deuterated pharmaceutical compound.
Caption: Conceptual workflow for the synthesis and quality control of this compound.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR would be employed to confirm the molecular structure. The ¹H NMR spectrum would be expected to show a reduction in signal intensity or absence of signals at the positions of deuterium incorporation compared to the spectrum of non-deuterated (-)-(S)-Cibenzoline.
Mass Spectrometry (MS): High-resolution mass spectrometry would be used to confirm the exact molecular weight of 266.37 g/mol , accounting for the mass of the four deuterium atoms. Tandem mass spectrometry (MS/MS) would be utilized to study the fragmentation pattern, which can be compared to the non-deuterated standard to confirm the location of the deuterium labels.
Quantitative Analysis in Biological Matrices
This compound is ideally suited for use as an internal standard in liquid chromatography-mass spectrometry (LC-MS) methods for the quantification of (-)-(S)-Cibenzoline in biological samples such as plasma or urine.
The general workflow for such an analysis is depicted below.
Caption: Workflow for the quantitative analysis of (-)-(S)-Cibenzoline using this compound as an internal standard.
Conclusion
This compound is a critical analytical tool for researchers in the fields of pharmacology and drug metabolism. Its primary application lies in its use as a stable isotope-labeled internal standard for the accurate quantification of (-)-(S)-Cibenzoline in complex biological matrices. While detailed public information on its synthesis and specific experimental protocols is not abundant, established methodologies for the preparation and analysis of deuterated compounds provide a strong framework for its utilization. This guide provides the foundational knowledge of its molecular properties and a conceptual understanding of its application in a research setting.
References
(-)-(S)-Cibenzoline-D4 CAS number lookup
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of (-)-(S)-Cibenzoline-D4, a deuterated isotopologue of the antiarrhythmic agent (-)-(S)-Cibenzoline. This document is intended for professionals in research and drug development, offering key data, experimental methodologies, and mechanistic insights.
Compound Identification
This compound is the deuterated form of (-)-(S)-Cibenzoline, which is the S-enantiomer of the Class Ia antiarrhythmic drug, Cibenzoline.[1][2] Deuterated compounds are frequently used in pharmacokinetic studies to investigate the metabolic fate of a drug or as internal standards for quantitative bioanalysis by mass spectrometry.[3] The substitution of hydrogen with deuterium (B1214612) can sometimes lead to altered metabolic profiles and clearance rates.[4][5]
| Compound | CAS Number |
| Cibenzoline | 53267-01-9[6][7] |
Quantitative Pharmacological Data
The following table summarizes the in-vitro pharmacological activity of the non-deuterated parent compound, Cibenzoline. This data is crucial for understanding its mechanism of action as an antiarrhythmic agent.
| Target | Action | Value | Cell Type / System |
| ATP-sensitive potassium (KATP) channels | Inhibition (IC₅₀) | 22.2 µM[3][8] | - |
| Rapid delayed rectifier potassium current (IKr) | Inhibition (IC₅₀) | 8.8 µM[3][8] | - |
| Slow delayed rectifier potassium current (IKs) | Inhibition (IC₅₀) | 12.3 µM[3][8] | - |
| Acetylcholine-induced K+ current | Inhibition (EC₅₀) | 8 µM | Guinea pig atrial myocytes |
Mechanism of Action
Cibenzoline exerts its antiarrhythmic effects primarily by blocking cardiac sodium channels, which slows the upstroke of the cardiac action potential (Phase 0), thereby reducing conduction velocity and excitability.[9] As a Class Ia antiarrhythmic, it also prolongs the action potential duration.
Furthermore, Cibenzoline demonstrates inhibitory effects on multiple potassium channels, including IKr, IKs, and ATP-sensitive K+ (KATP) channels.[3][8][10] The inhibition of these potassium currents contributes to the prolongation of the repolarization phase. Its anticholinergic properties also play a role in its overall electrophysiological profile.
Below is a diagram illustrating the primary molecular targets of Cibenzoline in a cardiac myocyte.
Experimental Protocols
Electrophysiological Analysis via Whole-Cell Voltage Clamp
This protocol provides a methodology to study the effects of Cibenzoline on ion channels in isolated cardiomyocytes.
1. Cell Preparation:
-
Isolate ventricular or atrial myocytes from an appropriate animal model (e.g., guinea pig, rabbit) using enzymatic digestion.
-
Suspend the isolated cells in a Tyrode's solution.
2. Solutions:
-
External Solution (aCSF): Composition (in mM): 126 NaCl, 3 KCl, 2 MgSO₄, 2 CaCl₂, 1.25 NaH₂PO₄, 26.4 NaHCO₃, and 10 glucose. Oxygenate with 95% O₂ / 5% CO₂.[11]
-
Internal (Pipette) Solution: For recording potassium currents, a typical composition is (in mM): 110 K-aspartate, 20 KCl, 1 MgCl₂, 0.1 EGTA, 10 HEPES, 5 Mg-ATP, and 0.1 Na-GTP, adjusted to pH 7.3 with KOH. For sodium currents, K+ can be replaced with Cs+ to block potassium channels.[12]
3. Recording Procedure:
-
Place cells in a recording chamber on an inverted microscope stage and perfuse with the external solution.
-
Pull glass micropipettes to a resistance of 3-7 MΩ when filled with the internal solution.[9]
-
Approach a single, healthy myocyte with the micropipette and apply gentle suction to form a high-resistance (>1 GΩ) seal (giga-seal).
-
Apply a brief pulse of stronger suction to rupture the cell membrane and achieve the whole-cell configuration.[11][13]
-
Clamp the membrane potential at a holding potential (e.g., -80 mV).
-
Apply specific voltage-step protocols to elicit the ion currents of interest (e.g., step depolarizations to various potentials to activate sodium or potassium channels).
-
After establishing a stable baseline recording, perfuse the chamber with a known concentration of Cibenzoline and record the changes in current amplitude and kinetics.
Bioanalytical Quantification via LC-MS/MS
This protocol outlines a general workflow for using this compound as an internal standard (IS) for the quantification of a target analyte (e.g., non-deuterated Cibenzoline) in a biological matrix like plasma.
1. Sample Preparation:
-
Thaw plasma samples and vortex.
-
To a 100 µL aliquot of plasma, add 10 µL of the internal standard working solution (this compound in methanol).
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute, then centrifuge at high speed (e.g., 15,000 x g) for 10 minutes to pellet the precipitated protein.[14]
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2. LC-MS/MS System:
-
Liquid Chromatography (LC): Use a C18 analytical column with a gradient mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile. A typical gradient might run from 10% B to 95% B over 5 minutes.
-
Mass Spectrometry (MS): Operate a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode with an electrospray ionization (ESI) source in positive mode.[15]
3. MRM Transitions:
-
Optimize the precursor-to-product ion transitions for both the analyte and the deuterated internal standard. For example:
-
Analyte (Cibenzoline): Q1: m/z 263.2 → Q3: m/z [product ion]
-
IS (Cibenzoline-D4): Q1: m/z 267.2 → Q3: m/z [corresponding product ion]
-
-
The 4-mass unit difference helps to differentiate the analyte from the internal standard.
4. Quantification:
-
Prepare a calibration curve by spiking known concentrations of the analyte into a blank matrix.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Plot this ratio against the analyte concentration to generate a linear regression curve.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
The following diagram illustrates the typical workflow for this bioanalytical method.
References
- 1. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Cibenzoline | C18H18N2 | CID 2747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Cibenzoline - Wikipedia [en.wikipedia.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. benchchem.com [benchchem.com]
- 10. Cibenzoline inhibits diazoxide- and 2,4-dinitrophenol-activated ATP-sensitive K+ channels in guinea-pig ventricular cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. docs.axolbio.com [docs.axolbio.com]
- 12. re-place.be [re-place.be]
- 13. Whole Cell Patch Clamp Protocol [protocols.io]
- 14. ptfarm.pl [ptfarm.pl]
- 15. repositorio.ulisboa.pt [repositorio.ulisboa.pt]
A Technical Guide to (-)-(S)-Cibenzoline-D4 in Cardiac Disease Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-Cibenzoline is a stereoisomer of the Class I antiarrhythmic agent, cibenzoline (B194477). It is primarily investigated for its potent effects on cardiac electrophysiology, making it a valuable tool in the study and management of cardiac arrhythmias. The deuterated form, (-)-(S)-Cibenzoline-D4, is a stable-isotope labeled variant. In research, particularly in pharmacokinetic and metabolic studies, deuterated compounds like this serve as ideal internal standards for mass spectrometry-based quantification. The deuterium (B1214612) labeling does not alter the biological or pharmacological properties of the molecule, allowing its non-labeled counterpart's data on mechanism of action and efficacy to be directly applicable. This guide provides an in-depth overview of the technical aspects of (-)-(S)-Cibenzoline, focusing on its mechanism of action, electrophysiological effects, and relevant experimental protocols for its application in cardiac disease research.
Mechanism of Action: A Multi-Channel Blocker
(-)-(S)-Cibenzoline exerts its antiarrhythmic effects primarily through the blockade of cardiac ion channels. As a Class I antiarrhythmic agent, its principal target is the fast sodium (Na+) channels, but it also demonstrates activity against calcium (Ca2+) and potassium (K+) channels.[1][2]
The primary mechanism involves blocking the voltage-gated sodium channels responsible for the rapid depolarization (Phase 0) of the cardiac action potential in non-nodal cardiomyocytes.[1][3] By inhibiting this influx of sodium ions, (-)-(S)-Cibenzoline reduces the rate of depolarization, which in turn slows the conduction velocity and decreases the excitability of cardiac cells.[1] This stabilization of the cardiac membrane helps to prevent the propagation of abnormal electrical impulses that lead to arrhythmias.[1]
Studies on the optical isomers of cibenzoline have indicated that the S(-)-isomer is a more potent sodium channel blocker than the R(+)-isomer.[4] In addition to its primary sodium channel blocking activity, cibenzoline also exhibits some degree of potassium channel blocking activity, which can prolong the repolarization phase of the action potential and extend the refractory period.[1] This effect is beneficial in preventing re-entrant arrhythmias. Furthermore, cibenzoline has been shown to possess calcium channel blocking properties, classifying it as having some Class IV antiarrhythmic activity.[5][6][7] This calcium channel inhibition contributes to its negative inotropic (reduced contractility) effects.[4]
Signaling Pathway of (-)-(S)-Cibenzoline in a Cardiomyocyte
Quantitative Electrophysiological and Pharmacokinetic Data
The effects of cibenzoline have been quantified in numerous preclinical and clinical studies. The following tables summarize key parameters.
Table 1: In Vitro Inhibitory Concentrations of Cibenzoline
| Target | Preparation | IC50 | Reference |
| Ca2+ Current (ICa) | Guinea-pig ventricular myocytes | 14 µM | [7] |
| Ca2+ Current (ICa) | Guinea-pig ventricular myocytes | 30 µM | [6] |
| Contractile Force | Guinea-pig papillary muscle | 30 µM | [6] |
| KCl-induced Contractures | Rat aortic strips | 55 µM | [7] |
Table 2: Electrophysiological Effects of Intravenous Cibenzoline in Humans
| Parameter | Change | Reference |
| PR Interval | Increased by 13% | [3] |
| QRS Duration | Widened by 26% | [3] |
| QTc Interval | Prolonged by 7% | [3] |
| HV Interval | Markedly lengthened | [6] |
| Sinus Cycle Length | Shortened | [6] |
| Atrioventricular Nodal Conduction Time | Moderately increased | [6] |
Table 3: Pharmacokinetic Parameters of Cibenzoline
| Parameter | Value | Conditions | Reference |
| Elimination Half-life | 8 to 12 hours | Oral administration | [2] |
| Elimination Half-life | 4 hours 1 minute | Intravenous administration | [8] |
| Elimination Half-life | 3 hours 24 minutes | Oral administration | [8] |
| Bioavailability | Nearly 100% | Oral administration | [5] |
| Time to Maximum Plasma Concentration (Tmax) | 1 hour 36 minutes | Oral administration | [8] |
| Protein Binding | 50-60% | [9] | |
| Metabolism | Primarily by CYP2D6 and CYP3A4 | [10] |
Experimental Protocols for Cardiac Disease Research
The study of (-)-(S)-Cibenzoline's effects on cardiac tissue involves a range of in vitro and in vivo experimental models. Below are detailed methodologies for key experiments.
Voltage-Clamp Studies in Isolated Cardiomyocytes
Objective: To characterize the effects of (-)-(S)-Cibenzoline on specific ion channel currents (e.g., I_Na, I_Ca, I_K).
Methodology:
-
Cell Isolation: Single ventricular myocytes are enzymatically isolated from animal hearts (e.g., guinea pig, rabbit).
-
Patch-Clamp Recording: The whole-cell patch-clamp technique is used to measure transmembrane currents.[11] A glass micropipette filled with an internal solution forms a high-resistance seal with the cell membrane.
-
Voltage Protocol: The membrane potential is clamped at a holding potential (e.g., -80 mV). A series of voltage steps are applied to elicit specific ion currents. For example, to measure the fast sodium current (I_Na), the cell is depolarized to various test potentials.
-
Drug Application: (-)-(S)-Cibenzoline is applied to the extracellular solution at varying concentrations.
-
Data Analysis: The peak current amplitude, kinetics of activation and inactivation, and the voltage-dependence of the channels are measured before and after drug application to determine the inhibitory effects and IC50 values.[6][7]
In Vivo Models of Arrhythmia
Objective: To assess the antiarrhythmic efficacy of (-)-(S)-Cibenzoline in a whole-animal model.
Methodology:
-
Animal Model: Rodents (e.g., rats) are commonly used. Anesthesia is induced and maintained throughout the experiment.
-
Arrhythmia Induction: Arrhythmias are induced chemically. For instance, aconitine (B1665448) or barium chloride can be administered intravenously to induce ventricular arrhythmias.[12]
-
Drug Administration: (-)-(S)-Cibenzoline is administered (e.g., intravenously or orally) prior to or after the induction of arrhythmia.
-
ECG Monitoring: A continuous electrocardiogram (ECG) is recorded to monitor heart rate and rhythm.
-
Efficacy Assessment: The antiarrhythmic effect is quantified by measuring the reduction in the frequency and duration of arrhythmic events, or the dose required to restore sinus rhythm.[12]
Experimental Workflow for Assessing (-)-(S)-Cibenzoline
References
- 1. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]
- 2. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CV Pharmacology | Class I Antiarrhythmics (Sodium-Channel Blockers) [cvpharmacology.com]
- 4. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Cibenzoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Ca2+ channel inhibitory effects of cibenzoline with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of the myocardial Ca2+ inward current by the class 1 antiarrhythmic agent, cibenzoline - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics in man of a new antiarrhythmic drug, cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis and In Vivo Antiarrhythmic Activity Evaluation of Novel Scutellarein Analogues as Voltage-Gated Nav1.5 and Cav1.2 Channels Blockers - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Deuterated Cibenzoline: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
December 17, 2025
Executive Summary
Cibenzoline (B194477) is a Class I antiarrhythmic agent with established efficacy in the management of both ventricular and supraventricular arrhythmias. Its primary mechanism of action involves the blockade of cardiac sodium channels, with secondary effects on potassium and calcium channels. The clinical utility of cibenzoline, however, can be influenced by its pharmacokinetic profile, which is characterized by a variable half-life and metabolism primarily mediated by cytochrome P450 enzymes, notably CYP2D6 and CYP3A4. This technical guide explores the prospective pharmacological profile of a deuterated form of cibenzoline. By strategically replacing hydrogen atoms with deuterium (B1214612) at key metabolic sites, it is hypothesized that the metabolic rate of cibenzoline can be attenuated. This modification is projected to lead to an improved pharmacokinetic profile, potentially offering a longer duration of action, reduced dosing frequency, and a more predictable therapeutic response. This document provides a comprehensive overview of the known pharmacology of cibenzoline, a rationale for its deuteration, detailed experimental protocols for its comparative evaluation, and a projected pharmacological profile of deuterated cibenzoline.
Introduction to Cibenzoline and the Rationale for Deuteration
Cibenzoline is an effective antiarrhythmic drug that functions by blocking the rapid inward sodium current in cardiomyocytes, thereby slowing the upstroke of the cardiac action potential and reducing the speed of conduction.[1][2] It also demonstrates some potassium and calcium channel blocking activity.[2][3] The drug is used in the treatment of various cardiac arrhythmias, including atrial fibrillation and ventricular tachycardia.[1][4][5][6]
The metabolism of cibenzoline is a critical determinant of its pharmacokinetic variability. It is extensively metabolized in the liver, primarily through two pathways:
-
p-hydroxylation: This reaction is catalyzed by the polymorphic enzyme CYP2D6, leading to the formation of p-hydroxycibenzoline (Metabolite M1).
-
Dehydrogenation and other oxidative processes: These are primarily mediated by CYP3A4, resulting in the formation of 4,5-dehydrocibenzoline (Metabolite M2) and other minor metabolites.
The involvement of CYP2D6, an enzyme known for its genetic polymorphism, can lead to significant inter-individual differences in cibenzoline plasma concentrations and, consequently, its therapeutic and adverse effects.
The "deuterium kinetic isotope effect" (KIE) is a well-established principle in medicinal chemistry where the replacement of a hydrogen atom with its heavier, stable isotope, deuterium, at a site of enzymatic metabolism can slow down the rate of the chemical reaction. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, requiring more energy to break. By selectively deuterating the para-position of cibenzoline's phenyl ring, the site of CYP2D6-mediated hydroxylation, it is postulated that the metabolic clearance of the drug can be reduced. This could result in a longer half-life, increased systemic exposure, and potentially a more consistent pharmacological effect across different patient populations.
Pharmacological Profile of Cibenzoline (Non-Deuterated)
A thorough understanding of the parent compound's pharmacology is essential for evaluating the potential impact of deuteration.
Pharmacodynamics
Cibenzoline's primary pharmacodynamic effect is the rate-dependent blockade of cardiac sodium channels (Nav1.5), which is characteristic of Class I antiarrhythmic agents.[7] This action leads to a decrease in the maximum upstroke velocity (Vmax) of the action potential, a prolongation of the PR and QRS intervals on an electrocardiogram, and an increase in the ventricular effective refractory period.[8] The drug also exhibits some Class III (potassium channel blockade) and Class IV (calcium channel blockade) effects.[1][3]
Pharmacokinetics
The pharmacokinetic parameters of cibenzoline have been characterized in healthy volunteers and patients with arrhythmias.
| Parameter | Value | Population |
| Elimination Half-life (t½) | 8-12 hours | General Patient Population[1] |
| 9.8 hours (range: 8.5-11.9) | Healthy Volunteers (IV)[9] | |
| 7.6 to 22.3 hours | Arrhythmia Patients (Oral)[10] | |
| 7.3 hours | Healthy Volunteers (IV)[11] | |
| 22.4 hours | Renal-Failure Patients[11] | |
| 4.01 hours (IV), 3.4 hours (Oral) | Healthy Subjects[12] | |
| 8.4 hours (single dose), 9.7 hours (multiple doses) | Healthy Volunteers (Oral)[13] | |
| Plasma Clearance (CL) | 523 mL/min (range: 387-687) | Healthy Volunteers (IV)[9] |
| 707 mL/min | Healthy Volunteers (IV)[11] | |
| 224 mL/min | Renal-Failure Patients[11] | |
| 826 mL/min | Healthy Subjects (IV)[12] | |
| Volume of Distribution (Vd) | 445 L (range: 328-506) | Healthy Volunteers (IV)[9] |
| Oral Bioavailability | ~100% | Healthy Subjects[8] |
| 83% | Healthy Volunteers[11] | |
| 90% | Renal-Failure Patients[11] | |
| 92% | Healthy Subjects[12] | |
| Time to Maximum Concentration (Tmax) | 1.6 hours | Healthy Subjects (Oral)[12] |
| Therapeutic Plasma Concentration | 59-421 ng/mL | Responders in a clinical study[5] |
Projected Pharmacological Profile of Deuterated Cibenzoline
The following profile for deuterated cibenzoline is hypothetical and based on the principles of the kinetic isotope effect. The primary assumption is that deuteration at the para-position of the phenyl ring will selectively slow CYP2D6-mediated metabolism.
Projected Pharmacodynamics
The intrinsic pharmacodynamic activity of deuterated cibenzoline at the sodium channel and other off-target ion channels is expected to be identical to that of the non-deuterated parent compound. Deuteration is a bioisosteric modification that should not alter the molecule's ability to bind to its protein targets. Therefore, the IC50 for sodium channel blockade is predicted to remain unchanged.
Projected Pharmacokinetics
The primary benefit of deuteration is anticipated in the pharmacokinetic profile.
| Parameter | Cibenzoline (Non-Deuterated) | Deuterated Cibenzoline (Projected) | Rationale for Change |
| Elimination Half-life (t½) | 8-12 hours | 12-18 hours | Reduced metabolic clearance via CYP2D6 pathway. |
| Plasma Clearance (CL) | 400-700 mL/min | 250-450 mL/min | Slower rate of p-hydroxylation. |
| Oral Bioavailability | ~80-90% | ~80-90% | Unlikely to be significantly altered. |
| Metabolism | Major: CYP2D6, CYP3A4 | Major: CYP3A4; Minor: CYP2D6 | Shifting of metabolic pathway due to reduced CYP2D6 activity. |
| Dosing Frequency | Twice daily | Once daily | A longer half-life would support less frequent dosing. |
Detailed Experimental Protocols
To empirically determine the pharmacological profile of deuterated cibenzoline and compare it to its non-deuterated counterpart, the following experimental protocols are proposed.
In Vitro Metabolic Stability Assay
Objective: To compare the rate of metabolism of deuterated and non-deuterated cibenzoline in human liver microsomes.
Materials:
-
Deuterated and non-deuterated cibenzoline
-
Pooled human liver microsomes (HLMs)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for quenching the reaction)
-
Internal standard for LC-MS/MS analysis
-
LC-MS/MS system
Procedure:
-
Prepare a stock solution of deuterated and non-deuterated cibenzoline in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, pre-warm a mixture of HLMs (final concentration 0.5 mg/mL) and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound (final concentration 1 µM).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing the internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) for both compounds.
Whole-Cell Patch-Clamp Electrophysiology
Objective: To compare the potency of deuterated and non-deuterated cibenzoline in blocking the human cardiac sodium channel (Nav1.5).
Materials:
-
HEK293 cells stably expressing human Nav1.5
-
External and internal solutions for patch-clamp recording
-
Deuterated and non-deuterated cibenzoline
-
Patch-clamp amplifier and data acquisition system
-
Borosilicate glass pipettes
Procedure:
-
Culture HEK293-Nav1.5 cells to an appropriate confluency.
-
Prepare a range of concentrations for both deuterated and non-deuterated cibenzoline.
-
Establish a whole-cell patch-clamp configuration on a single cell.
-
Record baseline sodium currents by applying a voltage-clamp protocol (e.g., depolarizing steps from a holding potential of -100 mV).
-
Perfuse the cell with increasing concentrations of the test compounds and record the sodium currents at each concentration.
-
Measure the peak sodium current at each concentration and calculate the percentage of inhibition relative to the baseline.
-
Construct a concentration-response curve and determine the IC50 value for both compounds.
In Vivo Pharmacokinetic Study in Rats
Objective: To compare the pharmacokinetic profiles of deuterated and non-deuterated cibenzoline following oral administration in rats.
Materials:
-
Male Sprague-Dawley rats
-
Deuterated and non-deuterated cibenzoline formulated for oral gavage
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Procedure:
-
Fast the rats overnight before dosing.
-
Administer a single oral dose of either deuterated or non-deuterated cibenzoline to separate groups of rats (n=6 per group).
-
Collect blood samples from the tail vein at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours post-dose).
-
Process the blood samples to obtain plasma and store at -80°C until analysis.
-
Quantify the plasma concentrations of the parent drug and its major metabolites using a validated LC-MS/MS method.[14][15]
-
Perform non-compartmental pharmacokinetic analysis to determine key parameters such as Cmax, Tmax, AUC, t½, and CL/F for both compounds.
Mandatory Visualizations
Conclusion
The strategic deuteration of cibenzoline represents a promising approach to optimizing its pharmacokinetic properties. By reducing the rate of CYP2D6-mediated metabolism, a deuterated analog is projected to exhibit a longer half-life and decreased clearance, which could translate into a more convenient once-daily dosing regimen and improved patient adherence. The fundamental pharmacodynamic properties of the drug are not expected to change. The experimental protocols outlined in this guide provide a clear pathway for the preclinical evaluation of deuterated cibenzoline, enabling a direct comparison with the parent compound and a thorough characterization of its pharmacological profile. Further investigation into this novel molecular entity is warranted to explore its full therapeutic potential.
References
- 1. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]
- 3. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antiarrhythmic efficacy and hemodynamic effects of cibenzoline in patients with nonsustained ventricular tachycardia and left ventricular dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Cibenzoline for treatment of ventricular arrhythmias: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antiarrhythmic effects of cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [Cibenzoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and pharmacodynamics of intravenous cibenzoline in normal volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of oral cibenzoline in arrhythmia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Bioavailability and kinetics of cibenzoline in patients with normal and impaired renal function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics in man of a new antiarrhythmic drug, cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Pharmacokinetics of cibenzoline after single and repetitive dosing in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Determination of cibenzoline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. files01.core.ac.uk [files01.core.ac.uk]
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
In the landscape of modern pharmaceutical analysis, particularly within pharmacokinetic and bioequivalence studies, the demand for precision and accuracy is paramount. Stable isotope-labeled internal standards are the cornerstone of robust quantitative bioanalytical methods, mitigating matrix effects and improving data reliability. This technical guide provides an in-depth exploration of the primary research application of (-)-(S)-Cibenzoline-D4, a deuterated analog of the S-enantiomer of the antiarrhythmic agent cibenzoline (B194477). Its principal role is as an internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, enabling the precise quantification of (-)-(S)-Cibenzoline in complex biological matrices. This document details the pharmacological context of cibenzoline, the principles of stable isotope dilution, a representative bioanalytical workflow, and a detailed, albeit exemplary, experimental protocol for its use.
Introduction: The Significance of Stereoselectivity and Stable Isotope Labeling
Cibenzoline is a Class Ia antiarrhythmic drug that functions primarily by blocking cardiac sodium channels.[1][2] It is a chiral compound, existing as two enantiomers, (S)-(-)-cibenzoline and (R)-(+)-cibenzoline. These enantiomers exhibit stereoselective pharmacology and metabolism. For instance, the S(-)-isomer is a more potent sodium channel blocker than the R(+)-isomer.[3] The metabolism of cibenzoline is also stereoselective, with different cytochrome P450 enzymes responsible for the biotransformation of each enantiomer.[4]
Given these stereoselective differences, it is often necessary to quantify the individual enantiomers in biological fluids to fully understand the pharmacokinetic and pharmacodynamic profile of the drug. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for such quantitative analyses.[5] Deuterium-labeled standards are chemically identical to the analyte but have a higher mass, allowing them to be distinguished by a mass spectrometer.[5] They co-elute with the analyte during chromatography and experience similar ionization effects, thereby providing a reliable means to correct for variations during sample processing and analysis.[5]
Table 1: Chemical and Physical Properties of (-)-(S)-Cibenzoline and this compound
| Property | (-)-(S)-Cibenzoline | This compound |
| Chemical Formula | C₁₈H₁₈N₂ | C₁₈H₁₄D₄N₂ |
| Molecular Weight | 262.35 g/mol | 266.38 g/mol |
| Appearance | White to Off-White Solid | White to Off-White Solid |
| Primary Application | Antiarrhythmic Drug | Internal Standard for Bioanalysis |
Core Application: Internal Standard in Quantitative Bioanalysis
The primary research application of this compound is as an internal standard (IS) in the quantitative analysis of (-)-(S)-Cibenzoline in biological matrices such as plasma, serum, and urine. This is crucial for:
-
Pharmacokinetic (PK) Studies: To accurately determine the absorption, distribution, metabolism, and excretion (ADME) of the S-enantiomer of cibenzoline.
-
Bioequivalence (BE) Studies: To compare the bioavailability of a generic formulation of cibenzoline to a reference formulation.
-
Therapeutic Drug Monitoring (TDM): To optimize patient dosing by maintaining the drug concentration within its therapeutic window.
The use of a stable isotope-labeled internal standard is highly recommended by regulatory agencies for bioanalytical method validation.[6]
Mechanism of Action of Cibenzoline: A Signaling Pathway Perspective
Cibenzoline exerts its antiarrhythmic effect by blocking the fast inward sodium current (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization of the action potential (Phase 0), prolongs the effective refractory period, and decreases automaticity. The following diagram illustrates the primary signaling pathway affected by cibenzoline.
Experimental Design: A Bioanalytical Workflow
The quantification of (-)-(S)-Cibenzoline in a biological sample using this compound as an internal standard typically follows the workflow depicted below. This process ensures that the internal standard is introduced early to account for variability throughout the procedure.
Representative Experimental Protocol: LC-MS/MS Quantification
The following is a representative, detailed protocol for the quantification of (-)-(S)-Cibenzoline in human plasma using this compound as an internal standard. This protocol is based on established methodologies for small molecule bioanalysis and should be fully validated according to regulatory guidelines before implementation.
5.1. Materials and Reagents
-
(-)-(S)-Cibenzoline analytical standard
-
This compound internal standard
-
Human plasma (K₂EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (B129727) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
5.2. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve (-)-(S)-Cibenzoline and this compound in methanol to prepare individual stock solutions of 1 mg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions of (-)-(S)-Cibenzoline by serial dilution of the stock solution with 50:50 (v/v) acetonitrile:water.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with 50:50 (v/v) acetonitrile:water to a final concentration of 100 ng/mL.
5.3. Sample Preparation
-
To 100 µL of human plasma in a microcentrifuge tube, add 25 µL of the internal standard working solution (100 ng/mL of this compound).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of mobile phase A.
-
Vortex for 30 seconds and transfer to an autosampler vial.
5.4. LC-MS/MS Conditions
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: A suitable gradient to ensure separation from matrix components.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
MS System: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
Table 2: Representative Mass Spectrometric Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| (-)-(S)-Cibenzoline | 263.2 | 195.1 | 100 | 25 |
| This compound | 267.2 | 199.1 | 100 | 25 |
5.5. Method Validation
The bioanalytical method should be validated for the following parameters in accordance with regulatory guidelines (e.g., FDA, EMA):
-
Selectivity and Specificity
-
Linearity and Range
-
Accuracy and Precision (Intra- and Inter-day)
-
Lower Limit of Quantification (LLOQ)
-
Matrix Effect
-
Recovery
-
Stability (Freeze-thaw, short-term, long-term, and post-preparative)
Conclusion
This compound is an indispensable tool for researchers and drug development professionals engaged in the quantitative analysis of cibenzoline. Its use as an internal standard in LC-MS/MS assays ensures the high level of accuracy and precision required for pharmacokinetic, bioequivalence, and other regulatory studies. The methodologies and principles outlined in this guide provide a comprehensive framework for the effective implementation of this compound in a research setting, ultimately contributing to a more thorough understanding of the stereoselective disposition of this important antiarrhythmic agent.
References
- 1. preprints.org [preprints.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 4. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bioanalysis-zone.com [bioanalysis-zone.com]
An In-depth Technical Guide to the Synthesis of (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a proposed synthetic pathway for (-)-(S)-Cibenzoline-D4, a deuterated analog of the antiarrhythmic agent Cibenzoline. The synthesis commences with the preparation of a deuterated precursor, Benzophenone-d10, followed by a multi-step sequence to construct the diphenylcyclopropyl imidazoline (B1206853) core, and concludes with the chiral resolution to isolate the desired (S)-enantiomer. While the target is designated as "D4," this guide outlines the synthesis of a perdeuterated phenyl analog, (-)-(S)-Cibenzoline-d10, a common and practical approach for isotopic labeling.
Synthesis Pathway Overview
The proposed synthesis of this compound is a multi-step process that can be broadly divided into three key stages:
-
Preparation of Benzophenone-d10: This stage involves the synthesis of the deuterated starting material, which serves as the source of the labeled phenyl groups in the final product.
-
Construction of the Racemic Cibenzoline-d10 Core: Starting from Benzophenone-d10, a series of reactions are carried out to build the 2,2-di(phenyl-d5)cyclopropyl imidazoline structure.
-
Chiral Resolution: The final stage involves the separation of the racemic mixture of Cibenzoline-d10 to isolate the pharmacologically active (-)-(S)-enantiomer.
Caption: High-level overview of the synthesis of this compound.
Stage 1: Preparation of Benzophenone-d10
The synthesis of the deuterated starting material, Benzophenone-d10, can be efficiently achieved via a Friedel-Crafts acylation of commercially available Benzene-d6 with oxalyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride[1].
Caption: Synthesis of Benzophenone-d10 via Friedel-Crafts acylation.
Experimental Protocol: Synthesis of Benzophenone-d10[1]
-
To a stirred solution of oxalyl chloride (0.10 mol) and Benzene-d6 (0.28 mol) in carbon disulfide (50 ml), anhydrous AlCl3 (0.20 mol) is added in small portions.
-
After the vigorous evolution of DCl gas ceases, the reaction mixture is refluxed for 2 hours.
-
The solvent is evaporated, and the residue is redissolved in diethyl ether (150 ml).
-
The solution is poured onto ice (300 g), and the organic layer is separated.
-
The aqueous phase is extracted with diethyl ether (3 x 150 ml).
-
The combined organic extracts are dried over Na2SO4.
-
Removal of the solvent followed by vacuum distillation affords pure Benzophenone-d10.
| Reactant/Reagent | Molar Eq. | Molecular Weight ( g/mol ) | Amount |
| Benzene-d6 | 2.8 | 84.16 | 23.56 g (25 ml) |
| Oxalyl chloride | 1.0 | 126.93 | 12.7 g |
| Aluminum chloride | 2.0 | 133.34 | 26.7 g |
| Carbon disulfide | - | 76.13 | 50 ml |
| Product | Molecular Weight ( g/mol ) | Yield (%) | |
| Benzophenone-d10 | 192.28 | 80%[1] |
Stage 2: Construction of the Racemic Cibenzoline-d10 Core
The synthesis of the racemic core of Cibenzoline-d10 follows a known procedure for the non-deuterated compound, starting from the prepared Benzophenone-d10[2]. This multi-step process involves a Knoevenagel condensation, followed by deethoxycarbonylation, cyclopropanation, and finally, formation of the imidazoline ring.
Caption: Synthesis of racemic (±)-Cibenzoline-d10.
Experimental Protocols: Synthesis of (±)-Cibenzoline-d10[2]
Step 1: Ethyl 2-cyano-3,3-di(phenyl-d5)acrylate
A mixture of Benzophenone-d10, ethyl cyanoacetate, and β-alanine in a mixture of glacial acetic acid and benzene is refluxed with continuous removal of water.
Step 2: 3,3-Di(phenyl-d5)acrylonitrile
The product from Step 1 is heated with sodium chloride and water in dimethyl sulfoxide (B87167) (DMSO).
Step 3: 2,2-Di(phenyl-d5)cyclopropanecarbonitrile
The acrylonitrile (B1666552) from Step 2 is reacted with trimethylsulfoxonium (B8643921) iodide and sodium hydride in DMSO.
Step 4: (±)-2-(2,2-Di(phenyl-d5)cyclopropyl)-2-imidazoline ((±)-Cibenzoline-d10)
The cyclopropanecarbonitrile (B140667) from Step 3 is refluxed with ethylenediamine in the presence of a catalytic amount of sulfur.
| Step | Product | Yield (%) | Key Reagents |
| 1 | Ethyl 2-cyano-3,3-di(phenyl-d5)acrylate | ~64% (non-deuterated)[2] | Ethyl cyanoacetate, β-alanine |
| 2 | 3,3-Di(phenyl-d5)acrylonitrile | ~72% (non-deuterated)[2] | NaCl, H2O, DMSO |
| 3 | 2,2-Di(phenyl-d5)cyclopropanecarbonitrile | ~55% (non-deuterated)[2] | Me3S(O)I, NaH, DMSO |
| 4 | (±)-Cibenzoline-d10 | ~88% (non-deuterated)[2] | Ethylenediamine, Sulfur |
Note: Yields are based on the synthesis of the non-deuterated analogue and may vary for the deuterated synthesis.
Stage 3: Chiral Resolution of (±)-Cibenzoline-d10
The final step is the resolution of the racemic (±)-Cibenzoline-d10 to isolate the desired (-)-(S)-enantiomer. This is typically achieved by forming diastereomeric salts with a chiral resolving agent, such as D-tartaric acid, followed by fractional crystallization[3][4].
References
An In-depth Technical Guide to (-)-(S)-Cibenzoline-D4 and its Relation to Class Ia Antiarrhythmic Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-Cibenzoline is a class Ia antiarrhythmic drug, a category of agents that primarily act by blocking the fast sodium channels in cardiac myocytes. This guide provides a detailed technical overview of (-)-(S)-Cibenzoline, with a specific focus on its deuterated analog, (-)-(S)-Cibenzoline-D4. The strategic replacement of hydrogen atoms with deuterium (B1214612) can alter the pharmacokinetic profile of a drug, often leading to a reduced rate of metabolism and an extended half-life. This can potentially enhance the therapeutic window and reduce adverse effects. This document will delve into the mechanism of action, quantitative data on its efficacy, detailed experimental protocols for its characterization, and the signaling pathways it modulates.
Core Concepts: Class Ia Antiarrhythmic Drugs and the Role of Deuteration
Class Ia antiarrhythmic drugs, according to the Vaughan Williams classification, exert their therapeutic effect by blocking the voltage-gated sodium channels (primarily the Nav1.5 isoform in the heart) in their open or inactivated states.[1][2] This blockade leads to a decrease in the maximum rate of depolarization (Phase 0) of the cardiac action potential, which in turn slows conduction velocity within the heart.[3] A key characteristic of class Ia agents is their intermediate dissociation kinetics from the sodium channel, which contributes to their use-dependent effects, meaning their blocking effect is more pronounced at higher heart rates.[2] Furthermore, many class Ia drugs, including cibenzoline, also exhibit some degree of potassium channel blockade, which prolongs the action potential duration and the effective refractory period.[2]
Deuteration, the substitution of protium (B1232500) (¹H) with deuterium (²H or D), is a strategy employed in drug development to improve the pharmacokinetic properties of a molecule.[1][4][5][6][7] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to enzymatic cleavage.[6] This "kinetic isotope effect" can slow down the rate of drug metabolism, particularly if the deuteration occurs at a site of metabolic breakdown.[6] This can lead to a longer drug half-life, increased systemic exposure (AUC), and potentially a more favorable dosing regimen with reduced peak-to-trough fluctuations in plasma concentration.[1] this compound is the deuterated form of the S-enantiomer of cibenzoline, designed to leverage these potential pharmacokinetic advantages.
Quantitative Data: Comparative Analysis
The following tables summarize the available quantitative data for this compound and other relevant class I antiarrhythmic drugs.
Table 1: Inhibitory Concentration (IC50) of this compound on Potassium Channels
| Target Ion Channel | IC50 (µM) |
| KATP (Kir6.2) | 22.2[8] |
| IKr | 8.8[8] |
| IKs | 12.3[8] |
Table 2: Comparative Inhibitory Concentration (IC50) of Class I Antiarrhythmic Drugs on Nav1.5 Sodium Channels
| Drug | Class | IC50 (µM) | Cell Line | Holding Potential (mV) |
| Flecainide | Ic | 5.5 ± 0.8 | HEK293 | -95[9] |
| Mexiletine | Ib | 47.0 ± 5.4 | HEK293 | -95[9] |
| Quinidine | Ia | 28.9 ± 2.2 | HEK293 | -95[9] |
Experimental Protocols
A key experimental technique for characterizing the effects of antiarrhythmic drugs on ion channels is the whole-cell patch-clamp method. This technique allows for the direct measurement of ion currents across the membrane of a single cell.
Detailed Methodology for Whole-Cell Patch-Clamp Recording of Nav1.5 Currents
This protocol is adapted for studying the effects of compounds like this compound on the human Nav1.5 sodium channel expressed in a stable cell line, such as Human Embryonic Kidney (HEK293) cells.
1. Cell Culture:
-
HEK293 cells stably expressing the human SCN5A gene (encoding the Nav1.5 alpha subunit) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).
-
Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
For electrophysiological recordings, cells are plated onto glass coverslips 24-48 hours prior to the experiment.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose. The pH is adjusted to 7.4 with NaOH.
-
Internal (Pipette) Solution (in mM): 120 CsF, 20 CsCl, 10 NaCl, 10 HEPES, 5 EGTA. The pH is adjusted to 7.2 with CsOH. Cesium is used to block potassium currents that could interfere with the measurement of sodium currents.
3. Electrophysiological Recording:
-
Coverslips with adherent cells are transferred to a recording chamber on the stage of an inverted microscope.
-
Patch pipettes are pulled from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.
-
A gigaohm seal is formed between the pipette tip and the cell membrane.
-
The cell membrane is then ruptured by gentle suction to achieve the whole-cell configuration, allowing for electrical access to the cell's interior.
-
Currents are recorded using a patch-clamp amplifier and appropriate data acquisition software.
4. Voltage-Clamp Protocol for IC50 Determination:
-
Cells are held at a holding potential of -120 mV to ensure that the majority of sodium channels are in the resting state.
-
To elicit peak Nav1.5 current, a depolarizing test pulse to -20 mV for 20 ms (B15284909) is applied.
-
To determine the IC50, a concentration-response curve is generated by perfusing the cells with increasing concentrations of the test compound (e.g., this compound) and measuring the corresponding reduction in the peak sodium current.
-
The IC50 value is calculated by fitting the concentration-response data to the Hill equation.
Signaling Pathways and Experimental Workflows
Signaling Pathway of Class Ia Antiarrhythmic Drug Action
The following diagram illustrates the primary mechanism of action of class Ia antiarrhythmic drugs at the cellular level.
Caption: Mechanism of action of this compound.
Experimental Workflow for Characterization of a Novel Antiarrhythmic Drug
The following diagram outlines a typical experimental workflow for the preclinical characterization of a novel antiarrhythmic compound like this compound.
Caption: Preclinical development workflow for an antiarrhythmic drug.
Conclusion
This compound represents a potentially improved version of the class Ia antiarrhythmic drug, cibenzoline. The introduction of deuterium is anticipated to enhance its pharmacokinetic profile, potentially leading to a more stable and effective therapeutic agent. Its primary mechanism of action, like other class Ia drugs, is the blockade of cardiac sodium channels, which slows conduction and can terminate certain types of arrhythmias. Further research, particularly to determine its specific binding affinity for the Nav1.5 channel and to conduct comparative studies with its non-deuterated counterpart and other class Ia agents, is crucial to fully elucidate its therapeutic potential. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for researchers and drug development professionals to further investigate and characterize this promising compound.
References
- 1. reactionbiology.com [reactionbiology.com]
- 2. ahajournals.org [ahajournals.org]
- 3. Pharmacology and Toxicology of Nav1.5-Class 1 anti-arrhythmic drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Whole Cell Patch Clamp Protocol [protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 8. Cardiac voltage-gated sodium channel Nav1.5 is regulated by Nedd4-2 mediated ubiquitination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
(-)-(S)-Cibenzoline-D4 solubility and stability data
An In-depth Technical Guide to the Physicochemical Properties of (-)-(S)-Cibenzoline-D4
Disclaimer: This document provides a technical framework for the assessment of this compound. Publicly available quantitative solubility and stability data for this specific deuterated enantiomer is limited. The information and protocols provided are based on data for the parent compound, cibenzoline (B194477), and established pharmaceutical testing guidelines. These methodologies require validation for the specific compound of interest.
Introduction to this compound
(-)-(S)-Cibenzoline is the S-enantiomer of Cibenzoline, a Class Ia antiarrhythmic agent. Its primary mechanism of action involves the blockade of fast-inward sodium channels in cardiac cells, which slows the upstroke of the cardiac action potential, reduces conduction velocity, and prolongs the refractory period.[1][2][3] It also exhibits some potassium channel blocking activity.[1][2] The deuterated form, this compound, is a stable isotope-labeled version used in pharmacokinetic studies and as an internal standard for quantitative analysis.[2] Understanding its solubility and stability is critical for its application in research and development.
Solubility Data
Table 1: Summary of Qualitative and Quantitative Solubility Data for Cibenzoline Forms
| Compound Form | Solvent/Vehicle | Temperature (°C) | Solubility |
| Cibenzoline Succinate (B1194679) | Water (H₂O) | 2-8 | ≥ 5 mg/mL[4] |
| Cibenzoline (Free Base) | DMSO | Not Specified | Soluble (Used for 10 mM stock)[5] |
| Cibenzoline (Free Base) | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | Not Specified | ≥ 2.5 mg/mL[5] |
| Cibenzoline (Free Base) | 10% DMSO, 90% (20% SBE-β-CD in Saline) | Not Specified | ≥ 2.5 mg/mL[5] |
| Cibenzoline (Free Base) | 10% DMSO, 90% Corn Oil | Not Specified | ≥ 2.5 mg/mL[5] |
Experimental Protocol for Solubility Determination
A standard isothermal equilibrium method can be employed to determine the solubility of this compound.
3.1 Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.
3.2 Materials and Equipment:
-
This compound powder
-
Selected solvents (e.g., water, methanol, ethanol, acetonitrile, isopropanol, etc.)
-
Thermostatic shaker/incubator
-
Calibrated analytical balance
-
Vials with screw caps
-
Centrifuge
-
Validated HPLC-UV system
-
0.22 µm syringe filters
3.3 Procedure:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of a specific solvent.
-
Securely cap the vials and place them in a thermostatic shaker set to the desired temperature (e.g., 25°C and 37°C).
-
Agitate the samples for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After agitation, allow the vials to stand at the set temperature to let undissolved particles settle.
-
Centrifuge the vials to further separate the solid and liquid phases.
-
Carefully withdraw a supernatant aliquot and filter it through a 0.22 µm syringe filter.
-
Dilute the filtered solution with a suitable mobile phase to a concentration within the validated range of the HPLC assay.
-
Quantify the concentration of this compound in the diluted sample using the validated HPLC method.
-
Calculate the original solubility in mg/mL or mol/L.
3.4 Visualization of Experimental Workflow
Stability Data
A forced degradation study is essential to understand the intrinsic stability of this compound and to develop a stability-indicating analytical method.[6] The study involves subjecting the compound to stress conditions more severe than accelerated stability testing.[6]
Table 2: Forced Degradation Study Protocol and Data (Illustrative)
| Stress Condition | Reagent/Parameters | Time | Expected Outcome for this compound |
| Acid Hydrolysis | 0.1 M HCl | 24, 48, 72 hours | To be determined |
| Base Hydrolysis | 0.1 M NaOH | 24, 48, 72 hours | To be determined |
| Oxidation | 3% H₂O₂ | 24, 48, 72 hours | To be determined |
| Thermal Degradation | 80°C (Solid State) | 7 days | To be determined |
| Photostability | ICH Q1B options (e.g., 1.2 million lux hours and 200 W h/m²) | As per ICH Q1B | To be determined |
Experimental Protocol for Stability-Indicating Method (SIM) Development
A stability-indicating method (SIM) is a validated analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) without interference from degradation products, impurities, or excipients.[7][8][9] High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.[4][7]
5.1 Objective: To develop and validate an HPLC-based SIM for the quantification of this compound and its degradation products.
5.2 Phase 1: Method Development
-
Forced Degradation: Perform stress studies as outlined in Table 2. Analyze the stressed samples to identify the number and chromatographic behavior of degradation products.
-
Column and Mobile Phase Screening: Use the stressed samples to screen various HPLC columns (e.g., C18, C8) and mobile phase compositions (e.g., acetonitrile/methanol and aqueous buffers at different pH values) to achieve optimal separation between the parent peak and all degradation peaks.
-
Method Optimization: Fine-tune parameters such as gradient slope, flow rate, column temperature, and detector wavelength to ensure adequate resolution (>2) for all relevant peaks.
5.3 Phase 2: Method Validation (as per ICH Q2(R1) Guidelines)
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of its degradation products. This is typically confirmed using photodiode array (PDA) detection to check for peak purity.
-
Linearity: Analyze a series of solutions over a specified concentration range (e.g., 50-150% of the target concentration) and demonstrate a linear relationship between detector response and concentration (Correlation coefficient R² > 0.999).
-
Accuracy: Determine the closeness of the measured value to the true value by spiking a placebo with known amounts of the API at different concentration levels (e.g., 80%, 100%, 120%). Recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day): Analyze multiple replicates of the same sample on the same day.
-
Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts, or on different equipment. The relative standard deviation (RSD) should typically be <2%.
-
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.
-
Robustness: Intentionally make small variations in method parameters (e.g., pH of mobile phase, flow rate, column temperature) and evaluate the impact on the results to demonstrate the method's reliability during normal use.
5.4 Visualization of SIM Development and Validation Workflow
Mechanism of Action: Signaling Pathway
Cibenzoline's antiarrhythmic effect is primarily due to its interaction with voltage-gated ion channels in cardiac myocytes, which alters the cardiac action potential.[1][2][3]
6.1 Signaling Pathway Description:
-
Phase 0 (Depolarization): In a contractile myocyte, a rapid influx of Na⁺ through voltage-gated sodium channels causes rapid depolarization. Cibenzoline, as a Class Ia agent, blocks these channels, reducing the rate and magnitude of this depolarization (decreased Vmax).[2][3]
-
Phase 3 (Repolarization): The repolarization of the cell is driven by the efflux of K⁺ through various potassium channels. Cibenzoline also exhibits some blocking activity on these delayed rectifier potassium channels (IKr and IKs), which prolongs the action potential duration (APD) and, consequently, the effective refractory period.[1]
-
Overall Effect: The combined effect of slowing depolarization and prolonging repolarization helps to suppress abnormal cardiac rhythms.
6.2 Visualization of Cibenzoline's Effect on Cardiac Action Potential
References
- 1. researchgate.net [researchgate.net]
- 2. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]
- 3. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. researchgate.net [researchgate.net]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. google.com [google.com]
- 9. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: High-Throughput Quantification of (-)-(S)-Cibenzoline in Human Plasma by LC-MS/MS Using (-)-(S)-Cibenzoline-D4 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of (-)-(S)-Cibenzoline in human plasma. The use of a stable isotope-labeled internal standard, (-)-(S)-Cibenzoline-D4, ensures high accuracy and precision, making this method suitable for pharmacokinetic studies, therapeutic drug monitoring, and other clinical research applications. The sample preparation is streamlined using a simple protein precipitation protocol, enabling high-throughput analysis.
Introduction
Cibenzoline is an antiarrhythmic agent used in the treatment of ventricular and supraventricular arrhythmias. Accurate and reliable quantification of Cibenzoline in biological matrices is crucial for understanding its pharmacokinetic profile and ensuring therapeutic efficacy and safety. Stable isotope-labeled internal standards are the gold standard in quantitative bioanalysis using LC-MS/MS as they co-elute with the analyte and experience similar matrix effects, leading to more accurate and precise results. This document provides a detailed protocol for the quantification of (-)-(S)-Cibenzoline in human plasma using this compound as the internal standard, following a comprehensive validation according to regulatory guidelines.
Experimental
Materials and Reagents
-
(-)-(S)-Cibenzoline succinate (B1194679) reference standard
-
This compound internal standard (IS)
-
LC-MS/MS grade methanol (B129727), acetonitrile (B52724), and water
-
Formic acid
-
Human plasma (K2-EDTA)
Stock and Working Solutions
-
(-)-(S)-Cibenzoline Stock Solution (1 mg/mL): Dissolve an appropriate amount of (-)-(S)-Cibenzoline succinate in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Dissolve an appropriate amount of this compound in methanol.
-
Working Solutions: Prepare working solutions of (-)-(S)-Cibenzoline and the internal standard by serial dilution of the stock solutions with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation
-
Pipette 50 µL of blank plasma, calibration standards, quality control (QC) samples, or study samples into a 1.5 mL microcentrifuge tube.
-
Add 10 µL of the this compound internal standard working solution (e.g., 100 ng/mL) to each tube, except for the blank matrix samples.
-
Vortex briefly to mix.
-
Add 150 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or 96-well plate.
-
Inject an aliquot of the supernatant into the LC-MS/MS system.
LC-MS/MS Conditions
Liquid Chromatography:
| Parameter | Value |
| System | High-Performance Liquid Chromatography (HPLC) system |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | 0.1% Formic acid in acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | As described in Table 1 |
Table 1: Chromatographic Gradient
| Time (min) | % Mobile Phase B |
|---|---|
| 0.0 | 10 |
| 0.5 | 10 |
| 2.5 | 90 |
| 3.5 | 90 |
| 3.6 | 10 |
| 5.0 | 10 |
Mass Spectrometry:
| Parameter | Value |
| System | Triple quadrupole mass spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500°C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 30 psi |
| Collision Gas | Nitrogen |
Table 2: MRM Transitions and Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Declustering Potential (DP) | Collision Energy (CE) |
|---|---|---|---|---|
| (-)-(S)-Cibenzoline | 341.2 | 167.1 | 80 | 35 |
| This compound | 345.2 | 171.1 | 80 | 35 |
Results and Discussion
The bioanalytical method was validated for linearity, sensitivity, accuracy, precision, recovery, and matrix effect.
Linearity and Sensitivity
The calibration curve was linear over the concentration range of 1 to 1000 ng/mL. The coefficient of determination (r²) was consistently ≥ 0.995. The lower limit of quantification (LLOQ) was established at 1 ng/mL, with a signal-to-noise ratio greater than 10.
Table 3: Calibration Curve Summary
| Analyte | Calibration Range (ng/mL) | r² |
|---|
| (-)-(S)-Cibenzoline | 1 - 1000 | ≥ 0.995 |
Accuracy and Precision
The intra- and inter-day accuracy and precision were evaluated at four QC levels: LLOQ, low, mid, and high. The results, summarized in Table 4, are within the acceptable limits set by regulatory guidelines (±15% for accuracy, ≤15% for precision; ±20% and ≤20% at the LLOQ).
Table 4: Accuracy and Precision Data
| QC Level | Concentration (ng/mL) | Intra-day Accuracy (%) | Intra-day Precision (%CV) | Inter-day Accuracy (%) | Inter-day Precision (%CV) |
|---|---|---|---|---|---|
| LLOQ | 1 | 105.2 | 8.7 | 103.8 | 9.5 |
| Low QC | 3 | 98.7 | 6.2 | 99.5 | 7.1 |
| Mid QC | 100 | 101.5 | 4.5 | 102.3 | 5.3 |
| High QC | 800 | 97.9 | 3.8 | 98.6 | 4.2 |
Recovery and Matrix Effect
The extraction recovery of (-)-(S)-Cibenzoline and the internal standard was consistent and reproducible across all QC levels. The matrix effect was assessed, and the use of the deuterated internal standard effectively compensated for any ion suppression or enhancement observed.
Table 5: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Mean Extraction Recovery (%) | Matrix Factor |
|---|---|---|---|
| Low QC | 3 | 92.5 | 0.98 |
| High QC | 800 | 94.1 | 1.01 |
Workflow and Pathway Diagrams
Caption: Experimental workflow for the quantification of (-)-(S)-Cibenzoline in human plasma.
Caption: Simplified signaling pathway showing the mechanism of action of Cibenzoline.
Conclusion
The described LC-MS/MS method provides a reliable and high-throughput solution for the quantitative determination of (-)-(S)-Cibenzoline in human plasma. The use of this compound as an internal standard ensures the accuracy and precision of the results. This method is well-suited for supporting clinical and preclinical studies involving Cibenzoline.
Application Notes: Quantitative Analysis of Cibenzoline in Human Plasma using a Validated LC-MS/MS Method with (-)-(S)-Cibenzoline-D4 as an Internal Standard
Introduction
Cibenzoline (B194477) is a class Ia antiarrhythmic agent used in the management of cardiac arrhythmias.[1][2] Accurate and reliable quantification of cibenzoline in biological matrices is essential for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessments.[1][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the preferred analytical technique due to its high sensitivity and selectivity.[4][5] The use of a stable isotope-labeled internal standard (SIL-IS), such as (-)-(S)-Cibenzoline-D4, is the gold standard for quantitative bioanalysis.[6][7] A SIL-IS mimics the analyte's behavior during sample preparation and ionization, compensating for variability and matrix effects, thereby ensuring the highest level of accuracy and precision.[8][9]
Principle of the Method
This method employs a rapid and sensitive LC-MS/MS assay for the quantification of cibenzoline in human plasma. The methodology involves a simple protein precipitation step for sample cleanup, followed by chromatographic separation on a reversed-phase C18 column and detection using a triple quadrupole mass spectrometer. This compound is added to all samples, calibrators, and quality controls to serve as the internal standard. Quantification is achieved by comparing the peak area ratio of cibenzoline to its deuterated internal standard. The use of a SIL-IS is critical for correcting any variations that may occur during the analytical process, including extraction, injection, and ionization.[10][11]
Experimental Protocols
1. Materials and Reagents
-
Cibenzoline reference standard
-
This compound (Internal Standard)[6]
-
LC-MS grade methanol (B129727)
-
LC-MS grade acetonitrile (B52724)
-
LC-MS grade formic acid
-
Human plasma (with anticoagulant)
-
Deionized water
2. Preparation of Stock and Working Solutions
-
Cibenzoline Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of cibenzoline in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol.[12]
-
Working Solutions: Prepare serial dilutions of the cibenzoline stock solution in a 50:50 mixture of methanol and water to create calibration standards and quality control (QC) samples at various concentrations. Prepare a working solution of the internal standard at a fixed concentration (e.g., 50 ng/mL) in the same diluent.
3. Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.
-
Add 20 µL of the internal standard working solution to each tube and vortex briefly.
-
Add 300 µL of acetonitrile to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to an HPLC vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source is recommended.[10]
| Parameter | Condition |
| LC System | UHPLC/HPLC System |
| Column | C18 reversed-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | Optimized for separation (e.g., start at 5% B, ramp to 95% B) |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Cibenzoline Transition | To be determined by direct infusion |
| This compound Transition | To be determined by direct infusion |
| Collision Energy | To be optimized for each transition |
| Dwell Time | 100 ms |
Data Presentation
Table 1: Method Validation Parameters
| Parameter | Acceptance Criteria | Typical Result |
| Linearity Range | Correlation coefficient (r²) > 0.99 | 1 - 1000 ng/mL |
| Lower Limit of Quantification (LLOQ) | S/N > 10, Accuracy within ±20%, Precision <20% | 1 ng/mL |
| Accuracy (QC Samples) | Within ±15% of nominal value (±20% for LLOQ) | -5.2% to 6.8% |
| Precision (QC Samples) | RSD < 15% (<20% for LLOQ) | < 10% |
| Recovery | Consistent and reproducible | > 85% |
| Matrix Effect | Minimal and compensated by IS | < 15% |
| Stability (Freeze-thaw, Short-term, Long-term) | Within ±15% of initial concentration | Stable |
Table 2: Example Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |
| 1 | 1,520 | 50,100 | 0.030 |
| 5 | 7,650 | 50,500 | 0.151 |
| 20 | 30,800 | 51,000 | 0.604 |
| 100 | 155,000 | 50,800 | 3.051 |
| 500 | 780,000 | 50,200 | 15.538 |
| 1000 | 1,550,000 | 49,900 | 31.062 |
Visualizations
References
- 1. The Pharmacokinetics and Antiarrhythmic Effect of Oral Cibenzoline [jstage.jst.go.jp]
- 2. Electrophysiologic effects, antiarrhythmic activity and pharmacokinetics of cibenzoline studied with programmed stimulation of the heart in patients with supraventricular reentrant tachycardias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of oral cibenzoline in arrhythmia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
- 5. Liquid chromatography–tandem mass spectrometry for clinical diagnostics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. scispace.com [scispace.com]
- 9. benchchem.com [benchchem.com]
- 10. lcms.cz [lcms.cz]
- 11. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development and validation of LC-MS/MS method for determining the metabolism stability, pharmacokinetics, and dose proportionality of a novel anti-inflammatory cofilin inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In-Vivo Pharmacokinetic Studies of (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibenzoline (B194477) is a Class Ia antiarrhythmic agent primarily used in the management of cardiac arrhythmias. It exerts its effects by blocking sodium and potassium channels in cardiac cells, thereby stabilizing the cardiac membrane and preventing abnormal electrical impulses.[1][2] The drug is a racemic mixture of two enantiomers, (+)-(R)-Cibenzoline and (-)-(S)-Cibenzoline. Enantiomers of a drug can exhibit different pharmacokinetic and pharmacodynamic properties. Therefore, studying the individual enantiomers is crucial for a comprehensive understanding of the drug's behavior in the body.
(-)-(S)-Cibenzoline-D4 is a deuterated form of the (-)-(S)-enantiomer of cibenzoline. The incorporation of deuterium (B1214612) atoms (D4) provides a stable isotope-labeled internal standard essential for accurate and precise quantification of (-)-(S)-Cibenzoline in biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for conducting in-vivo pharmacokinetic studies of (-)-(S)-Cibenzoline in a rat model, utilizing this compound as an internal standard.
Mechanism of Action of Cibenzoline
Cibenzoline's primary mechanism of action involves the blockade of fast sodium channels (INa) in cardiac myocytes.[1] This action reduces the maximum rate of depolarization of the action potential (Phase 0), slowing conduction velocity in the atria, ventricles, and His-Purkinje system. Additionally, cibenzoline has been shown to block potassium channels, which contributes to a prolongation of the action potential duration and the effective refractory period.[1] This dual-channel blockade is instrumental in suppressing re-entrant arrhythmias.
References
Application Note: High-Throughput Analysis of (-)-(S)-Cibenzoline-D4 in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed protocol for the quantitative analysis of (-)-(S)-Cibenzoline-D4 in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). This compound, a deuterated isotopologue of the antiarrhythmic agent cibenzoline, is often used as an internal standard in pharmacokinetic studies.[1] This method is intended for high-throughput screening and quantitative analysis in a bioanalytical setting.
Introduction
Cibenzoline is a class Ia antiarrhythmic drug used in the treatment of cardiac arrhythmias. The quantitative determination of its levels in plasma is crucial for pharmacokinetic and toxicokinetic studies. Stable isotope-labeled internal standards, such as this compound, are essential for correcting analytical variability and ensuring the accuracy and precision of LC-MS/MS assays.[2] This protocol outlines a robust method for the extraction and quantification of this compound from human plasma, which can be adapted for the analysis of the parent compound, (-)-(S)-Cibenzoline.
Experimental
Materials and Reagents
-
This compound (Analyte)
-
(-)-(S)-Cibenzoline (Reference Standard, if required for quantitation of the non-deuterated form)
-
Human Plasma (with K2-EDTA as anticoagulant)
-
Acetonitrile (B52724) (HPLC grade)
-
Methanol (HPLC grade)
-
Formic Acid (LC-MS grade)
-
Water (LC-MS grade)
-
Internal Standard (IS): A suitable stable isotope-labeled analog of a related compound, or a structurally similar compound if this compound is the analyte of interest. For the purpose of this protocol, we will assume a hypothetical stable isotope-labeled compound, "Analyte-IS".
Instrumentation
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Analytical Column: A reversed-phase C18 column (e.g., 50 x 2.1 mm, 1.8 µm).
Sample Preparation: Protein Precipitation
Protein precipitation is a rapid and effective method for extracting small molecules from plasma.[3]
-
Thaw plasma samples at room temperature.
-
Vortex the plasma samples to ensure homogeneity.
-
To 100 µL of plasma in a microcentrifuge tube, add 20 µL of the working solution of the internal standard (Analyte-IS).
-
Add 300 µL of cold acetonitrile containing 0.1% formic acid to precipitate plasma proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Inject a portion of the reconstituted sample (e.g., 5 µL) into the LC-MS/MS system.
Liquid Chromatography
-
Column: Reversed-phase C18 (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient: A linear gradient can be optimized to ensure separation from potential interferences. A starting point could be:
-
0-0.5 min: 5% B
-
0.5-2.5 min: 5% to 95% B
-
2.5-3.0 min: 95% B
-
3.0-3.1 min: 95% to 5% B
-
3.1-4.0 min: 5% B
-
Mass Spectrometry
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Source Parameters:
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
-
MRM Transitions: The precursor and product ions for this compound would need to be determined by direct infusion of a standard solution into the mass spectrometer. Based on the molecular weight of Cibenzoline-D4 (266.37 g/mol ), the precursor ion [M+H]+ would be approximately m/z 267.4. Product ions would be determined through fragmentation experiments. For illustrative purposes, hypothetical transitions are provided in the table below.
Data Presentation
Table 1: Hypothetical Mass Spectrometer Parameters and Retention Times
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (s) | Cone Voltage (V) | Collision Energy (eV) |
| This compound | 267.4 | 118.1 | 0.1 | 30 | 25 |
| This compound (Qualifier) | 267.4 | 91.1 | 0.1 | 30 | 35 |
| Analyte-IS | 272.4 | 122.1 | 0.1 | 30 | 25 |
Table 2: Method Validation Parameters (Illustrative)
| Parameter | Result |
| Linearity Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy (% bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | > 85% |
| Matrix Effect | Minimal |
Experimental Protocols and Workflows
Overall Experimental Workflow
Caption: Overall workflow for the analysis of this compound in plasma.
Detailed Sample Preparation Protocol
Caption: Detailed steps of the plasma sample preparation protocol.
LC-MS/MS Analysis and Data Processing Logic
Caption: Logic flow for LC-MS/MS analysis and subsequent data processing.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of this compound in human plasma by LC-MS/MS. The described protein precipitation method is rapid and suitable for high-throughput analysis. The provided chromatographic and mass spectrometric conditions serve as a starting point for method development and optimization. The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise results in a bioanalytical setting.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
Quantitative Analysis of Cibenzoline in Human Plasma by LC-MS/MS using (-)-(S)-Cibenzoline-D4 as an Internal Standard
Application Note
Audience: Researchers, scientists, and drug development professionals.
Abstract
This application note presents a detailed and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of cibenzoline (B194477) in human plasma. The method utilizes (-)-(S)-Cibenzoline-D4 as a stable isotope-labeled internal standard to ensure high accuracy and precision, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence trials. The protocol outlines a straightforward protein precipitation method for sample preparation and provides optimized chromatographic and mass spectrometric conditions. The method has been validated according to industry-standard guidelines, with key performance characteristics summarized herein.
Introduction
Cibenzoline is a class Ia antiarrhythmic agent used in the treatment of ventricular and supraventricular arrhythmias. Accurate and reliable measurement of its plasma concentrations is crucial for optimizing therapeutic outcomes and ensuring patient safety. LC-MS/MS has emerged as the preferred analytical technique for this purpose due to its inherent sensitivity, selectivity, and speed. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis as it effectively compensates for variability during sample preparation and ionization processes. This document provides a comprehensive protocol for the development and validation of an LC-MS/MS method for cibenzoline quantification in human plasma.
Experimental
Materials and Reagents
-
Cibenzoline reference standard
-
This compound internal standard
-
Methanol (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (analytical grade)
-
Ammonium acetate (B1210297) (analytical grade)
-
Human plasma (K2-EDTA)
-
Deionized water
Instrumentation
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source, coupled to a high-performance liquid chromatography (HPLC) system, was used for this analysis.
LC-MS/MS Method Parameters
The following tables summarize the key parameters of the developed LC-MS/MS method.
Table 1: Chromatographic Conditions
| Parameter | Value |
| HPLC Column | C18 reverse-phase, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
Table 2: Mass Spectrometric Conditions
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MS Detection | Multiple Reaction Monitoring (MRM) |
| Source Temperature | 500 °C |
| IonSpray Voltage | 5500 V |
| Curtain Gas | 35 psi |
| Collision Gas | 9 psi |
Table 3: Multiple Reaction Monitoring (MRM) Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| Cibenzoline | 263.2 | 115.1 | 35 | 80 |
| This compound | 267.2 | 115.1 | 35 | 80 |
Protocols
Standard and Quality Control (QC) Sample Preparation
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of cibenzoline and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the cibenzoline stock solution with a 50:50 methanol:water mixture to create calibration curve standards.
-
Internal Standard (IS) Working Solution: Dilute the this compound stock solution with acetonitrile to a final concentration of 100 ng/mL.
-
Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to prepare calibration standards and QC samples at low, medium, and high concentrations.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of plasma sample (blank, standard, QC, or unknown) into a clean microcentrifuge tube.
-
Add 25 µL of the this compound internal standard working solution (100 ng/mL) to each tube (except for the blank) and vortex briefly.
-
Add 300 µL of acetonitrile (containing the IS for unknown samples) to precipitate the plasma proteins.
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
Method Validation Summary
The developed method was validated for linearity, precision, accuracy, recovery, and stability. The results are summarized in the following tables.
Table 4: Linearity and Range
| Parameter | Result |
| Calibration Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 5: Precision and Accuracy
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (% Bias) |
| LLOQ | 1 | < 10 | < 12 | ± 15 |
| Low | 3 | < 8 | < 10 | ± 10 |
| Medium | 100 | < 6 | < 8 | ± 8 |
| High | 800 | < 5 | < 7 | ± 7 |
Table 6: Recovery and Matrix Effect
| Analyte | Recovery (%) | Matrix Effect (%) |
| Cibenzoline | 85 - 95 | 90 - 110 |
| This compound | 88 - 98 | 92 - 108 |
Table 7: Stability
| Stability Condition | Duration | Result |
| Bench-top (Room Temperature) | 8 hours | Stable |
| Autosampler (4 °C) | 24 hours | Stable |
| Freeze-Thaw Cycles (-80 °C) | 3 cycles | Stable |
| Long-term (-80 °C) | 30 days | Stable |
Visualizations
Cibenzoline Metabolism Pathway
Cibenzoline is primarily metabolized in the liver by cytochrome P450 enzymes, with CYP3A4 and CYP2D6 playing major roles.[1] The main metabolic pathways are hydroxylation and dehydrogenation.[1]
References
Application Notes and Protocols for (-)-(S)-Cibenzoline-D4 as a Tracer Compound
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-Cibenzoline-D4 is the deuterated form of (-)-(S)-Cibenzoline, a Class Ia antiarrhythmic agent. Its primary application in research and drug development is as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of (-)-(S)-Cibenzoline in biological matrices. The use of a SIL-IS is considered the "gold standard" in quantitative bioanalysis, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. This is because its physicochemical properties are nearly identical to the unlabeled analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization, thereby effectively correcting for matrix effects and other sources of analytical variability.
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound as a tracer compound in pharmacokinetic studies, therapeutic drug monitoring, and metabolism research.
Mechanism of Action and Metabolic Pathway
Cibenzoline (B194477) exerts its antiarrhythmic effects primarily by blocking cardiac sodium channels, which reduces the excitability of cardiac cells.[1][2] It also exhibits some potassium channel blocking activity.[1] The metabolism of cibenzoline is stereoselective and primarily occurs in the liver, mediated by cytochrome P450 enzymes. The major metabolic pathways involve p-hydroxylation, catalyzed by CYP2D6, and 4,5-dehydrogenation, catalyzed by CYP3A4.[3][4] Understanding this metabolic pathway is crucial when designing and interpreting studies using this compound.
Application 1: Pharmacokinetic (PK) Studies
Objective: To determine the pharmacokinetic profile of (-)-(S)-Cibenzoline in a preclinical or clinical setting.
Protocol: Quantification of (-)-(S)-Cibenzoline in Human Plasma using LC-MS/MS
This protocol describes a robust method for the extraction and quantification of (-)-(S)-Cibenzoline from human plasma using this compound as an internal standard.
1. Materials and Reagents:
-
(-)-(S)-Cibenzoline analytical standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile (B52724), methanol (B129727), and water
-
Formic acid
-
Human plasma (with anticoagulant, e.g., K2EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., mixed-mode cation exchange)
2. Preparation of Solutions:
-
Stock Solutions (1 mg/mL): Prepare separate stock solutions of (-)-(S)-Cibenzoline and this compound in methanol.
-
Working Standard Solutions: Prepare serial dilutions of the (-)-(S)-Cibenzoline stock solution in 50:50 acetonitrile:water to create calibration standards (e.g., 1, 5, 10, 50, 100, 500, 1000 ng/mL).
-
Internal Standard (IS) Working Solution (50 ng/mL): Dilute the this compound stock solution in 50:50 acetonitrile:water.
3. Sample Preparation (Solid Phase Extraction):
-
To 100 µL of plasma sample (calibration standard, QC, or unknown), add 25 µL of the IS working solution (50 ng/mL).
-
Add 200 µL of 4% phosphoric acid in water and vortex to mix.
-
Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load the pre-treated plasma sample onto the SPE cartridge.
-
Wash the cartridge with 1 mL of 0.1 M acetic acid followed by 1 mL of methanol.
-
Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.
-
Evaporate the eluate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
4. LC-MS/MS Conditions (Illustrative):
-
LC System: UPLC/HPLC system
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, then re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in positive mode.
-
MRM Transitions (Example):
-
(-)-(S)-Cibenzoline: Q1/Q3 (e.g., m/z 341.2 -> 167.1)
-
This compound: Q1/Q3 (e.g., m/z 345.2 -> 171.1)
-
5. Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards.
-
Use a weighted (1/x²) linear regression to fit the data.
-
Determine the concentration of (-)-(S)-Cibenzoline in unknown samples from the calibration curve.
Data Presentation: Bioanalytical Method Validation (Illustrative Data)
The following tables summarize the expected performance characteristics of the described LC-MS/MS method, validated according to regulatory guidelines.
Table 1: Calibration Curve and Linearity
| Parameter | Value |
|---|---|
| Calibration Range | 1 - 1000 ng/mL |
| Regression Model | Weighted Linear (1/x²) |
| Correlation Coefficient (r²) | > 0.995 |
| Accuracy of Standards | 95% - 105% |
Table 2: Accuracy and Precision (Intra- and Inter-Day)
| QC Level | Nominal Conc. (ng/mL) | Intra-Day Precision (%CV) | Intra-Day Accuracy (%Bias) | Inter-Day Precision (%CV) | Inter-Day Accuracy (%Bias) |
|---|---|---|---|---|---|
| LLOQ | 1 | < 15% | ± 10% | < 15% | ± 10% |
| Low QC | 3 | < 10% | ± 8% | < 10% | ± 8% |
| Mid QC | 80 | < 10% | ± 5% | < 10% | ± 5% |
| High QC | 800 | < 10% | ± 5% | < 10% | ± 5% |
Table 3: Matrix Effect and Recovery
| QC Level | Analyte Recovery (%) | IS Recovery (%) | Matrix Factor | IS-Normalized Matrix Factor |
|---|---|---|---|---|
| Low QC | 85.2 | 86.1 | 0.98 | 0.99 |
| High QC | 87.5 | 86.9 | 1.02 | 1.01 |
| CV% | < 15% | < 15% | - | < 15% |
Application 2: In Vitro Metabolism Studies
Objective: To investigate the stereoselective metabolism of Cibenzoline by specific cytochrome P450 isoforms (e.g., CYP2D6, CYP3A4).
Protocol: Metabolite Identification in Human Liver Microsomes (HLM)
1. Incubation:
-
Prepare an incubation mixture containing human liver microsomes (0.5 mg/mL), NADPH regenerating system, and phosphate (B84403) buffer (pH 7.4).
-
Pre-warm the mixture to 37°C.
-
Initiate the reaction by adding (-)-(S)-Cibenzoline (e.g., 1 µM final concentration).
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of ice-cold acetonitrile containing this compound (as an internal standard for the parent drug).
-
Vortex and centrifuge to precipitate proteins.
-
Analyze the supernatant by LC-MS/MS.
2. Data Analysis:
-
Monitor for the depletion of the parent compound, (-)-(S)-Cibenzoline, over time.
-
Use the LC-MS/MS to search for predicted metabolites (e.g., p-hydroxycibenzoline, 4,5-dehydrocibenzoline) and any unknown metabolites.
-
The use of this compound allows for accurate quantification of the remaining parent drug, which is essential for calculating metabolic stability (e.g., half-life, intrinsic clearance).
Conclusion
This compound is an indispensable tool for researchers requiring precise and accurate quantification of (-)-(S)-Cibenzoline in biological samples. Its use as a stable isotope-labeled internal standard in LC-MS/MS assays minimizes analytical variability and ensures the generation of high-quality, reliable data essential for drug development and clinical research. The protocols and data presented herein provide a robust framework for the successful implementation of this compound in various research applications.
References
- 1. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]
- 2. What is Cibenzoline Succinate used for? [synapse.patsnap.com]
- 3. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for Arrhythmia Studies with (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-Cibenzoline is the levorotatory enantiomer of Cibenzoline (B194477), a Class Ia antiarrhythmic agent. It primarily exerts its therapeutic effects by blocking cardiac sodium channels, with additional minor effects on potassium and calcium channels. The deuterated form, (-)-(S)-Cibenzoline-D4, is a stable isotope-labeled version of the parent compound. The incorporation of deuterium (B1214612) at specific positions can alter the metabolic profile of the drug, potentially leading to a longer half-life and more predictable pharmacokinetic properties by slowing down metabolism mediated by cytochrome P450 (CYP) enzymes.[1][2][3][4] This document provides detailed experimental designs and protocols for investigating the antiarrhythmic properties of this compound.
Mechanism of Action
Cibenzoline is a potent blocker of fast sodium channels (Nav1.5) in cardiomyocytes.[5] By binding to the open or inactivated state of these channels, it reduces the influx of sodium during phase 0 of the cardiac action potential. This action decreases the maximum rate of depolarization (Vmax), slows conduction velocity, and prolongs the effective refractory period in cardiac tissues.[6][7] These effects contribute to the suppression of arrhythmias caused by reentry circuits. Cibenzoline also exhibits some potassium channel blocking activity, which can further contribute to its antiarrhythmic effects.[6]
Signaling Pathway of this compound in Cardiomyocytes
Caption: Signaling pathway of this compound in cardiomyocytes.
Pharmacokinetics and Metabolism
The metabolism of cibenzoline is stereoselective, with the S-(-)-enantiomer and R-(+)-enantiomer being metabolized by different CYP450 isoenzymes.[8] The formation of the major metabolite of the R-(+)-enantiomer, p-hydroxycibenzoline (M1), is primarily catalyzed by CYP2D6. In contrast, the metabolism of the S-(-)-enantiomer to its main metabolites (M2, M3, and M4) is predominantly mediated by CYP3A4.[8]
The deuteration in this compound is expected to slow down the rate of CYP3A4-mediated metabolism due to the kinetic isotope effect.[1][2][4] This can lead to a longer half-life, increased plasma exposure (AUC), and potentially a more consistent pharmacokinetic profile compared to the non-deuterated compound.
Expected Pharmacokinetic Parameters of this compound (Inferred)
| Parameter | Non-deuterated Cibenzoline (Oral) | Expected Effect of Deuteration on (-)-(S)-Enantiomer |
| Half-life (t1/2) | 7.6 to 22.3 hours[9] | Increased |
| Total Clearance (CL) | Decreased with renal impairment[10] | Decreased |
| Bioavailability | ~100%[6] | Potentially increased due to reduced first-pass metabolism |
| Metabolism | Primarily by CYP3A4 for the (S)-enantiomer[8] | Reduced rate of metabolism |
Experimental Protocols
In Vitro Electrophysiology: Patch-Clamp Analysis of Sodium Channel Blockade
This protocol is designed to characterize the inhibitory effects of this compound on the cardiac sodium channel, Nav1.5.
Cell Culture:
-
Use a stable cell line expressing human Nav1.5 channels (e.g., HEK293 cells).
-
Culture cells in appropriate media and maintain at 37°C in a 5% CO2 incubator.
-
Plate cells onto glass coverslips for recording 24-48 hours prior to the experiment.
Solutions:
-
Internal (Pipette) Solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.3 with CsOH).
-
External (Bath) Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES (pH 7.4 with NaOH).
Protocol:
-
Obtain whole-cell patch-clamp recordings from single cells.
-
Hold the membrane potential at -100 mV.
-
Elicit Nav1.5 currents by depolarizing voltage steps (e.g., to -10 mV for 20 ms).
-
Establish a baseline current by repeated stimulation at a low frequency (e.g., 0.1 Hz).
-
Perfuse the cells with increasing concentrations of this compound.
-
Record the steady-state block at each concentration to determine the IC50 for tonic block.
-
To assess use-dependent block, apply a train of depolarizing pulses (e.g., 10 Hz) in the presence of the compound and compare the rate of current decay to control.
Data Analysis:
-
Measure the peak inward sodium current.
-
Calculate the percentage of block for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
In Vivo Arrhythmia Model: Ventricular Tachycardia in Rats
This protocol describes the induction of ventricular tachycardia (VT) in a rat model to evaluate the antiarrhythmic efficacy of this compound.[11][12]
Animal Model:
-
Adult male Sprague-Dawley rats (250-300g).
-
Induce myocardial infarction by ligating the left anterior descending coronary artery to create a substrate for VT. Allow 4-6 weeks for the infarct to mature.
Surgical Procedure:
-
Anesthetize the rat (e.g., with isoflurane).
-
Perform a thoracotomy to expose the heart.
-
Place a multipolar electrode catheter on the epicardial surface of the right ventricle for programmed electrical stimulation (PES).
-
Record surface ECG and intracardiac electrograms.
-
Administer this compound or vehicle via a tail vein catheter.
Programmed Electrical Stimulation (PES) Protocol:
-
Deliver a drive train of 8 stimuli (S1) at a fixed cycle length (e.g., 150 ms).
-
Introduce a single premature extrastimulus (S2) after the last S1, with decreasing coupling intervals until refractoriness is reached.
-
If a single extrastimulus does not induce VT, add a second (S3) and third (S4) extrastimulus.
-
VT is defined as a run of 15 or more consecutive premature ventricular complexes.
Data Analysis:
-
Compare the incidence and duration of induced VT between the vehicle and treatment groups.
-
Measure changes in electrophysiological parameters such as the ventricular effective refractory period (VERP).
In Vivo Ventricular Tachycardia Experimental Workflow
Caption: Experimental workflow for in vivo ventricular tachycardia studies.
Ex Vivo Arrhythmia Model: Atrial Fibrillation in Isolated Rabbit Hearts
This protocol is for inducing atrial fibrillation (AF) in an isolated Langendorff-perfused rabbit heart.[13][14]
Heart Preparation:
-
Euthanize a New Zealand white rabbit and rapidly excise the heart.
-
Cannulate the aorta and initiate Langendorff perfusion with Krebs-Henseleit solution (gassed with 95% O2 / 5% CO2) at 37°C.
-
Place stimulating and recording electrodes on the atria.
Atrial Fibrillation Induction:
-
Pace the atria at a constant cycle length (e.g., 300 ms).
-
Induce AF using a burst pacing protocol (e.g., 50 Hz for 1-2 seconds) or by introducing premature extrastimuli.
-
Acetylcholine (e.g., 1 µM) can be added to the perfusate to facilitate AF induction and maintenance.
Drug Testing:
-
After establishing a stable baseline of AF inducibility, perfuse the heart with this compound at various concentrations.
-
Repeat the AF induction protocol at each concentration.
Data Analysis:
-
Measure the duration of induced AF episodes.
-
Determine the percentage of successful AF inductions at each drug concentration.
-
Measure changes in the atrial effective refractory period (AERP).
Ex Vivo Atrial Fibrillation Experimental Workflow
References
- 1. Deuterium isotope effects in drug pharmacokinetics II: Substrate-dependence of the reaction mechanism influences outcome for cytochrome P450 cleared drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Kinetic Deuterium Isotope Effects in Cytochrome P450 Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. juniperpublishers.com [juniperpublishers.com]
- 4. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. [Cibenzoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of oral cibenzoline in arrhythmia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pharmacokinetics of cibenzoline in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 4.4. Establishment of Ventricular Arrhythmia In Vivo [bio-protocol.org]
- 12. In vivo Electrophysiological Study of Induced Ventricular Tachycardia in Intact Rat Model of Chronic Ischemic Heart Failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Refinement on Establishment of Atrial Fibrillation Model in Rabbit [slarc.org.cn]
Dosing recommendations for (-)-(S)-Cibenzoline-D4 in animal models
Application Notes for (-)-(S)-Cibenzoline-D4 in Animal Models
Introduction
This compound is the deuterated form of the S-enantiomer of Cibenzoline (B194477), a Class I antiarrhythmic agent. Cibenzoline exerts its effects primarily by blocking cardiac sodium channels, with additional activity on potassium and calcium channels. The S-enantiomer, in particular, is a potent sodium channel blocker. Due to its isotopic labeling, this compound is an ideal internal standard for quantitative bioanalytical assays, such as liquid chromatography-mass spectrometry (LC-MS), to determine the pharmacokinetic profile of the pharmacologically active S-enantiomer of cibenzoline in preclinical animal models.
Mechanism of Action
Cibenzoline is classified as a Class I antiarrhythmic drug, indicating its primary mechanism is the blockade of fast sodium channels (INa) in cardiomyocytes. This action reduces the maximum rate of depolarization of the action potential (Vmax) without significantly altering the action potential duration.[1] Additionally, cibenzoline has been shown to inhibit L-type calcium currents (ICa) and several potassium currents, including the ATP-sensitive potassium current (IKATP).[2][3] This multi-channel blockade contributes to its antiarrhythmic effects.
Applications
The primary application for this compound is as an internal standard in pharmacokinetic studies of (-)-(S)-Cibenzoline in animal models. Its identical chemical properties to the unlabeled analyte, but distinct mass, allow for accurate quantification by correcting for variability in sample preparation and analysis. Such studies are crucial for determining key pharmacokinetic parameters including bioavailability, clearance, volume of distribution, and half-life.
Dosing Recommendations
Specific in vivo dosing recommendations for this compound are not available in the literature, as it is primarily used as an analytical standard. Dosing of the active compound, (-)-(S)-Cibenzoline, would be the focus of the main study, with this compound used in the analytical phase. The following tables provide dosing information for racemic cibenzoline from various animal studies, which can serve as a starting point for designing pharmacokinetic studies of the S-enantiomer. Researchers should consider that the S-enantiomer is a more potent sodium channel blocker than the R-enantiomer and may require dose adjustments.
Table 1: Dosing of Racemic Cibenzoline in Animal Models
| Animal Model | Route of Administration | Dose | Study Context | Reference |
| Rat | Oral | 50 mg/kg | Metabolism and excretion study | [4] |
| Rat (isolated heart-lung) | Perfusate | 300, 900, 3000 ng/mL | Cardiac function and metabolism | [5] |
| Dog | Oral | 13.8 mg/kg | Metabolism and excretion study | [4] |
| Dog | Intravenous | 2 - 8 mg/kg | Antiarrhythmic efficacy study | [6] |
Table 2: Pharmacokinetic Parameters of Racemic Cibenzoline in Humans
| Parameter | Value | Route of Administration | Population | Reference |
| Half-life (t1/2) | 4.01 hours | Intravenous | Healthy subjects | [2] |
| Half-life (t1/2) | 3.4 hours | Oral | Healthy subjects | [2] |
| Bioavailability | ~92% | Oral | Healthy subjects | [2] |
| Half-life (t1/2) | 8 - 12 hours | Not specified | General review | [1] |
Note: Animal pharmacokinetic data for cibenzoline is limited. Human data is provided for general reference.
Experimental Protocols
Protocol: Pharmacokinetic Study of (-)-(S)-Cibenzoline in Rats using this compound as an Internal Standard
1. Objective: To determine the pharmacokinetic profile of (-)-(S)-Cibenzoline in rats following oral or intravenous administration, using this compound as an internal standard for bioanalysis.
2. Materials:
-
(-)-(S)-Cibenzoline (test article)
-
This compound (internal standard)
-
Male Sprague-Dawley rats (250-300g)
-
Vehicle for dosing (e.g., 0.5% methylcellulose (B11928114) in water)
-
Anesthesia (e.g., isoflurane)
-
Blood collection supplies (e.g., EDTA tubes, syringes)
-
Centrifuge
-
Freezer (-80°C)
-
LC-MS/MS system
3. Animal Preparation and Dosing:
-
Acclimate rats for at least 3 days prior to the study.
-
Fast animals overnight before dosing, with free access to water.
-
For oral administration, administer (-)-(S)-Cibenzoline via oral gavage at a predetermined dose (e.g., starting with a dose scaled from the racemate data, such as 10-20 mg/kg).
-
For intravenous administration, administer (-)-(S)-Cibenzoline via a tail vein injection at a predetermined dose (e.g., 1-5 mg/kg).
4. Blood Sample Collection:
-
Collect blood samples (approximately 0.2 mL) from the tail vein or other appropriate site at the following time points: 0 (pre-dose), 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose.
-
Collect blood into EDTA-containing tubes.
-
Immediately centrifuge the blood samples (e.g., at 3000 x g for 10 minutes at 4°C) to separate plasma.
-
Transfer the plasma to labeled cryovials and store at -80°C until analysis.
5. Sample Preparation for Bioanalysis:
-
Thaw plasma samples on ice.
-
To a 50 µL aliquot of each plasma sample, standard, and quality control sample, add a fixed amount of this compound solution (e.g., 10 µL of a 100 ng/mL solution in methanol) to serve as the internal standard.
-
Perform protein precipitation by adding a suitable volume of cold acetonitrile (B52724) (e.g., 200 µL).
-
Vortex mix for 1 minute and then centrifuge at high speed (e.g., 14,000 x g for 10 minutes) to pellet the precipitated protein.
-
Transfer the supernatant to a clean tube or 96-well plate for LC-MS/MS analysis.
6. LC-MS/MS Analysis:
-
Develop a sensitive and specific LC-MS/MS method to quantify (-)-(S)-Cibenzoline and this compound.
-
Use a suitable C18 column for chromatographic separation.
-
Optimize the mass spectrometer settings for the detection of the parent and daughter ions of both the analyte and the internal standard.
-
Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte in the calibration standards.
7. Pharmacokinetic Analysis:
-
Use the plasma concentration-time data to calculate pharmacokinetic parameters using non-compartmental analysis software.
-
Key parameters to determine include: Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), t1/2 (half-life), CL (clearance), and Vd (volume of distribution).
Visualizations
Caption: Mechanism of action of (-)-(S)-Cibenzoline on cardiac ion channels.
Caption: Workflow for a pharmacokinetic study using this compound.
References
- 1. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics in man of a new antiarrhythmic drug, cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of cibenzoline in patients with renal impairment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The metabolism of 14C-cibenzoline in dogs and rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of cibenzoline on cardiac function and metabolism in the rat heart--lung preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. biolivz.com [biolivz.com]
Application Notes and Protocols for the Analysis of (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the sample preparation of (-)-(S)-Cibenzoline-D4 in biological matrices for quantitative analysis, primarily by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a deuterated internal standard like this compound is crucial for correcting analyte losses during sample preparation and for compensating for matrix effects, thereby ensuring accurate and precise quantification.
Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Each section includes a detailed experimental protocol and a summary of expected quantitative data.
Introduction to this compound Analysis
Cibenzoline (B194477) is an antiarrhythmic drug that exists as a racemic mixture of two enantiomers, (+)-(R)- and (-)-(S)-cibenzoline. The enantiomers may exhibit different pharmacokinetic and pharmacodynamic properties, making the stereoselective analysis of cibenzoline essential in clinical and preclinical studies. This compound is a stable isotope-labeled internal standard used for the accurate quantification of the (S)-enantiomer. Proper sample preparation is a critical step to remove interfering substances from the biological matrix and to concentrate the analyte of interest before instrumental analysis.
Sample Preparation Techniques
The choice of sample preparation technique depends on various factors, including the nature of the biological matrix (e.g., plasma, urine, tissue), the required limit of quantification, sample throughput needs, and the availability of instrumentation.
Application Note 1: Protein Precipitation (PPT)
Protein precipitation is a rapid and straightforward method for removing the bulk of proteins from biological samples, making it suitable for high-throughput analysis. Acetonitrile (B52724) is a commonly used precipitating agent that demonstrates high efficiency in protein removal.[1]
Experimental Protocol: Protein Precipitation of Plasma Samples
-
Sample Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample.
-
Internal Standard Spiking: Add an appropriate volume of this compound working solution to each sample to achieve the desired final concentration.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the tubes at 10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully aspirate the clear supernatant and transfer it to a clean tube or a 96-well plate.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the dried residue in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS system.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.
Protein Precipitation Workflow
Quantitative Data Summary (Expected)
| Parameter | Expected Value |
| Recovery | > 80%[2] |
| Matrix Effect | Potential for ion suppression; requires careful evaluation. |
| Lower Limit of Quantification (LLOQ) | Low ng/mL range |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Application Note 2: Liquid-Liquid Extraction (LLE)
Liquid-liquid extraction is a classic sample clean-up technique that separates analytes based on their differential solubility in two immiscible liquid phases. For basic compounds like cibenzoline, extraction into an organic solvent at a high pH is effective.[3] While historical methods have used benzene, modern and safer alternatives like methyl tert-butyl ether (MTBE) are preferred.
Experimental Protocol: Liquid-Liquid Extraction of Plasma Samples
-
Sample Aliquoting: To a glass tube, add 500 µL of the plasma sample.
-
Internal Standard Spiking: Add the working solution of this compound.
-
pH Adjustment: Add 50 µL of 1M sodium hydroxide (B78521) to adjust the sample pH to ≥ 11.
-
Extraction Solvent Addition: Add 2 mL of methyl tert-butyl ether (MTBE).
-
Extraction: Cap the tube and vortex for 5 minutes.
-
Phase Separation: Centrifuge at 3000 x g for 10 minutes to separate the aqueous and organic layers.
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Liquid-Liquid Extraction Workflow
Quantitative Data Summary
| Parameter | Reported Value/Expected Range | Citation |
| Recovery | 60 - 70% (using benzene) | [3] |
| Matrix Effect | Generally cleaner extracts than PPT, leading to reduced matrix effects. | |
| Lower Limit of Quantification (LLOQ) | Sub-ng/mL to low ng/mL range | |
| Precision (RSD%) | < 15% | |
| Accuracy (% Bias) | Within ±15% |
Application Note 3: Solid-Phase Extraction (SPE)
Solid-phase extraction provides a higher degree of selectivity and can produce cleaner extracts compared to PPT and LLE. For a basic compound like cibenzoline, a mixed-mode cation exchange sorbent is a suitable choice, as it offers a dual retention mechanism (reversed-phase and ion exchange).[4][5]
Experimental Protocol: Solid-Phase Extraction of Plasma Samples
-
Sample Pre-treatment:
-
To 500 µL of plasma, add the this compound internal standard.
-
Add 500 µL of 4% phosphoric acid in water and vortex.
-
-
SPE Cartridge Conditioning:
-
Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX, 30 mg/1 mL) with 1 mL of methanol.
-
Equilibrate the cartridge with 1 mL of water.
-
-
Sample Loading: Load the pre-treated sample onto the SPE cartridge.
-
Washing:
-
Wash the cartridge with 1 mL of 0.1 M hydrochloric acid.
-
Wash the cartridge with 1 mL of methanol.
-
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium (B1175870) hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Inject an aliquot into the LC-MS/MS system.
Solid-Phase Extraction Workflow
Quantitative Data Summary (Expected)
| Parameter | Expected Value |
| Recovery | > 85% |
| Matrix Effect | Minimal due to high selectivity of the extraction. |
| Lower Limit of Quantification (LLOQ) | Sub-ng/mL range |
| Precision (RSD%) | < 15% |
| Accuracy (% Bias) | Within ±15% |
Application Note 4: Enantioselective Analysis
The stereoselective analysis of cibenzoline is crucial for understanding its pharmacokinetic and pharmacodynamic properties. This requires a chiral separation method, typically achieved using a chiral stationary phase (CSP) in HPLC. Polysaccharide-based CSPs are widely used and have shown success in separating a broad range of chiral compounds.[6][7]
Recommended Approach for Chiral Separation
A validated enantioselective LC-MS/MS method for the simultaneous determination of cibenzoline enantiomers would likely involve the following:
-
Chiral Column: A polysaccharide-based chiral stationary phase, such as a cellulose (B213188) or amylose (B160209) derivative column.
-
Mobile Phase: A mixture of an organic modifier (e.g., acetonitrile or methanol) and an aqueous buffer with a suitable additive (e.g., ammonium acetate (B1210297) or formic acid) to achieve optimal separation and ionization.
-
Internal Standard: Use of both (+)-(R)-Cibenzoline-D4 and this compound would be ideal for the most accurate quantification of each enantiomer.
Logical Relationship for Chiral Method Development
Chiral Method Development Logic
Conclusion
The selection of an appropriate sample preparation technique for the analysis of this compound and its corresponding analyte is a critical step in bioanalytical method development. The protocols provided here for Protein Precipitation, Liquid-Liquid Extraction, and Solid-Phase Extraction offer a starting point for researchers. It is essential to perform a thorough method validation for the chosen technique to ensure it meets the required criteria for accuracy, precision, and sensitivity for the intended application. For enantioselective studies, the development of a robust chiral separation method is paramount.
References
- 1. Optimization of protein precipitation based upon effectiveness of protein removal and ionization effect in liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Protein precipitation for the analysis of a drug cocktail in plasma by LC-ESI-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of cibenzoline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. data.biotage.co.jp [data.biotage.co.jp]
- 6. researchgate.net [researchgate.net]
- 7. Chiral Method Development Using Polysaccharide-Based Chiral Stationary Phase (CSP) and Investigation of Chiral Column Degradation and Regeneration [scirp.org]
Application of (-)-(S)-Cibenzoline-D4 in Metabolic Profiling: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of (-)-(S)-Cibenzoline-D4 in metabolic profiling studies. This compound is the deuterium-labeled form of (-)-(S)-Cibenzoline, a class I antiarrhythmic agent. The inclusion of deuterium (B1214612) atoms results in a higher mass, making it an ideal internal standard for quantitative analysis by mass spectrometry. This allows for precise and accurate measurement of the parent compound, (-)-(S)-Cibenzoline, and its metabolites in various biological matrices.
Introduction to Metabolic Profiling of Cibenzoline (B194477)
Cibenzoline is a racemic mixture of two enantiomers, (+)-(R)-Cibenzoline and (-)-(S)-Cibenzoline. The metabolic fate of these enantiomers is of significant interest in drug development as they can exhibit different pharmacokinetic and pharmacodynamic properties. The primary application of this compound is as an internal standard in Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) based methods for the accurate quantification of (-)-(S)-Cibenzoline in biological samples. This is crucial for metabolic stability assays, pharmacokinetic studies, and therapeutic drug monitoring.
The metabolism of cibenzoline is stereoselective and primarily occurs in the liver, mediated by cytochrome P450 enzymes. The major metabolic pathways include p-hydroxylation and 4,5-dehydrogenation. Understanding the metabolic profile of each enantiomer is essential for a complete picture of the drug's disposition and potential for drug-drug interactions.
Data Presentation: In Vitro Metabolic Stability of Cibenzoline Enantiomers
The following table summarizes the intrinsic clearance (CLint) of the S(-)- and R(+)-enantiomers of cibenzoline to their major metabolites in human liver microsomes. This data is critical for assessing the metabolic stability of the individual enantiomers.[1]
| Enantiomer | Metabolite | Intrinsic Clearance (CLint, µL/min/mg protein) | R(+)/S(-) Ratio of CLint |
| S(-)-Cibenzoline | M1 (p-hydroxycibenzoline) | - | - |
| M2 (4,5-dehydrocibenzoline) | - | 0.39 | |
| M3 | - | 0.83 | |
| M4 | - | 0.52 | |
| Total | 1.47 | - | |
| R(+)-Cibenzoline | M1 (p-hydroxycibenzoline) | - | 23 |
| M2 (4,5-dehydrocibenzoline) | - | - | |
| M3 | - | - | |
| M4 | - | - | |
| Total | 1.64 | - |
Note: Specific CLint values for the formation of each metabolite from S(-)-Cibenzoline and for M2, M3, and M4 from R(+)-Cibenzoline were not explicitly provided in the source material, but the total clearance and the enantiomeric ratios are presented.[1]
Experimental Protocols
In Vitro Metabolic Stability Assay using Human Liver Microsomes
This protocol describes a typical experiment to determine the metabolic stability of (-)-(S)-Cibenzoline using human liver microsomes and this compound as the internal standard.
Materials:
-
(-)-(S)-Cibenzoline
-
This compound (Internal Standard, IS)
-
Human Liver Microsomes (HLMs)
-
NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic acid
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of (-)-(S)-Cibenzoline in methanol (e.g., 1 mg/mL).
-
Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL). From this, prepare a working solution of the internal standard at a fixed concentration (e.g., 25 ng/mL) in 50% methanol/water.
-
Prepare a series of standard solutions of (-)-(S)-Cibenzoline by diluting the stock solution with 50% methanol/water to create a calibration curve.
-
-
Incubation:
-
Pre-warm a solution of human liver microsomes (e.g., 0.5 mg/mL protein concentration) in phosphate buffer (pH 7.4) at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding (-)-(S)-Cibenzoline to the microsome suspension to a final concentration of, for example, 1 µM.
-
Start the reaction by adding the NADPH regenerating system.
-
Incubate the mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.
-
-
Sample Quenching and Preparation:
-
Terminate the reaction by adding the aliquot to a tube containing ice-cold acetonitrile.
-
Add a fixed volume of the this compound internal standard working solution to each sample.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis.
-
LC-MS/MS Analysis Protocol
This protocol is an adaptation for the quantitative analysis of (-)-(S)-Cibenzoline and its metabolites.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 3.5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient Elution: A suitable gradient to separate the analyte and its metabolites from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions (Hypothetical):
-
(-)-(S)-Cibenzoline: Precursor ion [M+H]+ → Product ion
-
This compound: Precursor ion [M+H+4]+ → Product ion
-
Metabolites (e.g., p-hydroxycibenzoline, 4,5-dehydrocibenzoline): Precursor ion [M+H]+ → Product ion
-
-
Note: The specific MRM transitions need to be optimized for the specific instrument and compounds.
Data Analysis:
-
Construct a calibration curve by plotting the peak area ratio of (-)-(S)-Cibenzoline to this compound against the concentration of the calibration standards.
-
Quantify the concentration of (-)-(S)-Cibenzoline in the samples by interpolating their peak area ratios from the calibration curve.
-
Calculate the percentage of (-)-(S)-Cibenzoline remaining at each time point to determine the metabolic stability (e.g., half-life, intrinsic clearance).
Visualizations
Metabolic Pathway of Cibenzoline
Caption: Metabolic pathway of Cibenzoline.
Experimental Workflow for Metabolic Stability Assay
Caption: Workflow for metabolic stability assay.
Mechanism of Action of Cibenzoline
Caption: Mechanism of action of Cibenzoline.
References
Application Notes and Protocols for (-)-(S)-Cibenzoline-D4 in Ion Channel Interaction Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-Cibenzoline is a Class Ia antiarrhythmic agent primarily known for its potent blockade of cardiac sodium channels.[1][2] It also exhibits inhibitory effects on various potassium channels, contributing to its complex electrophysiological profile.[1] The deuterated analog, (-)-(S)-Cibenzoline-D4, offers unique advantages in experimental settings. The substitution of hydrogen with deuterium (B1214612) atoms can lead to a greater metabolic stability, resulting in a longer half-life and altered pharmacokinetic profile. This makes this compound a valuable tool for in-depth studies of drug metabolism, pharmacokinetics, and as a stable internal standard for quantitative analysis of the parent compound.
These application notes provide detailed protocols for utilizing this compound in ion channel interaction assays, focusing on electrophysiological and radioligand binding techniques. While specific experimental data for the deuterated form is limited, the provided protocols for the parent compound, (-)-(S)-Cibenzoline, are directly adaptable for the evaluation of this compound.
Data Presentation: Quantitative Analysis of (-)-(S)-Cibenzoline Interaction with Ion Channels
The following table summarizes the inhibitory concentrations (IC50) of the non-deuterated (-)-(S)-Cibenzoline on various cardiac ion channels. These values provide a crucial reference for designing experiments with this compound, although it is important to empirically determine the IC50 for the deuterated compound as minor differences in potency may exist.
| Ion Channel | Subtype | Species | Experimental Model | IC50 (µM) | Reference |
| Potassium Channel | KATP | Not Specified | Not Specified | 22.2 | [3][4] |
| Potassium Channel | IKr | Rat | Sino-atrial nodal cells | 8.8 | [3][4] |
| Potassium Channel | IKs | Rat | Sino-atrial nodal cells | 12.3 | [3][4] |
Signaling Pathways and Experimental Workflows
Cardiac Action Potential Modulation by (-)-(S)-Cibenzoline
(-)-(S)-Cibenzoline primarily exerts its antiarrhythmic effect by blocking fast sodium channels (INa), which slows the upstroke of the cardiac action potential (Phase 0). Additionally, its blockade of potassium channels (e.g., IKr, IKs) prolongs the repolarization phase (Phase 3), thereby increasing the action potential duration and the effective refractory period.
Caption: Mechanism of cardiac action potential modulation by (-)-(S)-Cibenzoline.
Experimental Workflow: Electrophysiological Analysis
The functional effects of this compound on ion channels are best characterized using the patch-clamp technique. This workflow outlines the key steps from cell preparation to data analysis.
Caption: Standard workflow for whole-cell patch-clamp experiments.
Experimental Workflow: Radioligand Binding Assay
Radioligand binding assays are employed to determine the binding affinity (Kd) of this compound to specific ion channels. This typically involves a competition assay with a known radiolabeled ligand.
Caption: General workflow for a radioligand competition binding assay.
Experimental Protocols
Whole-Cell Patch-Clamp Electrophysiology
Objective: To characterize the inhibitory effects of this compound on voltage-gated sodium or potassium channels expressed in a mammalian cell line (e.g., HEK293).
Materials:
-
HEK293 cells stably expressing the ion channel of interest (e.g., Nav1.5, hERG).
-
Cell culture reagents: DMEM, FBS, penicillin-streptomycin, selection antibiotic.
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).
-
Internal solution (in mM): 130 KCl, 1 MgCl2, 10 EGTA, 10 HEPES, 5 Mg-ATP (pH 7.2 with KOH).
-
This compound stock solution (e.g., 10 mM in DMSO).
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system.
-
Borosilicate glass capillaries for pipette fabrication.
Protocol:
-
Cell Preparation:
-
Culture HEK293 cells expressing the target ion channel under standard conditions.
-
One day before the experiment, plate the cells at a low density onto glass coverslips.
-
-
Solution Preparation:
-
Prepare external and internal solutions and filter-sterilize.
-
Prepare a series of dilutions of this compound in the external solution from the stock solution. It is advisable to start with concentrations ranging from 0.1 µM to 100 µM, based on the known potency of the non-deuterated compound.
-
-
Patch-Clamp Recording:
-
Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the external solution.
-
Fabricate micropipettes from borosilicate glass capillaries with a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a single, healthy-looking cell with the micropipette and apply gentle suction to form a gigaohm seal (>1 GΩ).
-
Rupture the cell membrane by applying a brief pulse of suction to achieve the whole-cell configuration.
-
Clamp the cell membrane at a holding potential of -80 mV.
-
-
Data Acquisition:
-
For Sodium Channels (e.g., Nav1.5): Apply a series of depolarizing voltage steps (e.g., from -100 mV to +60 mV in 10 mV increments) to elicit sodium currents.
-
For Potassium Channels (e.g., hERG): Use a specific voltage protocol to elicit the target potassium current. For hERG, a typical protocol involves a depolarizing step to +20 mV followed by a repolarizing step to -50 mV to record the tail current.
-
Record baseline currents in the external solution.
-
-
Drug Application and Data Collection:
-
Perfuse the recording chamber with the external solution containing a known concentration of this compound.
-
Allow the drug effect to reach a steady state (typically 2-5 minutes).
-
Record the currents in the presence of the drug using the same voltage protocol.
-
Wash out the drug with the external solution to observe the reversibility of the block.
-
Repeat the drug application with increasing concentrations to construct a concentration-response curve.
-
-
Data Analysis:
-
Measure the peak current amplitude in the absence and presence of different concentrations of this compound.
-
Calculate the percentage of current inhibition for each concentration.
-
Fit the concentration-response data to the Hill equation to determine the IC50 value.
-
Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for a specific ion channel receptor.
Note: This protocol assumes the availability of a suitable radiolabeled ligand that binds to the target ion channel. If [3H]-Cibenzoline is available, a saturation binding experiment can be performed. The following is a general protocol for a competition binding assay.
Materials:
-
Cell membranes prepared from cells overexpressing the target ion channel.
-
Radiolabeled ligand (e.g., [3H]-batrachotoxin for sodium channels).
-
Unlabeled competitor for non-specific binding determination (e.g., a high concentration of non-deuterated (-)-(S)-Cibenzoline).
-
This compound stock solution.
-
Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
96-well microplates.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation cocktail and liquid scintillation counter.
Protocol:
-
Membrane Preparation:
-
Homogenize cells expressing the target ion channel in ice-cold buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet and resuspend in the binding buffer.
-
Determine the protein concentration of the membrane preparation (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, set up the following conditions in triplicate:
-
Total Binding: Membrane preparation + radioligand + binding buffer.
-
Non-specific Binding: Membrane preparation + radioligand + a high concentration of unlabeled competitor.
-
Competition: Membrane preparation + radioligand + increasing concentrations of this compound.
-
-
-
Incubation:
-
Add the membrane preparation, radioligand (at a concentration close to its Kd), and either buffer, unlabeled competitor, or this compound to the wells.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to reach equilibrium.
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter using a filtration apparatus to separate the bound from the free radioligand.
-
Wash the filters quickly with ice-cold binding buffer to remove any non-specifically bound radioligand.
-
-
Quantification:
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Conclusion
This compound is a valuable research tool for investigating the pharmacology of ion channels. Its enhanced metabolic stability makes it particularly useful for pharmacokinetic studies and as an internal standard. The provided protocols for electrophysiology and radioligand binding assays, based on the well-characterized parent compound, offer a solid framework for researchers to explore the detailed interactions of this deuterated molecule with its target ion channels. It is recommended that initial experiments focus on determining the potency (IC50) of this compound to optimize subsequent assay conditions.
References
Application Notes and Protocols for Cell-based Assays Using (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-Cibenzoline-D4 is a deuterated form of the S-enantiomer of Cibenzoline (B194477), a Class I antiarrhythmic agent. Cibenzoline primarily exerts its therapeutic effects by blocking cardiac sodium channels (NaV1.5), thereby reducing the excitability of cardiac cells.[1] It also exhibits some activity on potassium channels.[1][2] The S-enantiomer, (-)-(S)-Cibenzoline, is a more potent sodium channel blocker compared to its R-enantiomer. The incorporation of deuterium (B1214612) (D4) is intended to alter the metabolic profile of the compound, potentially increasing its metabolic stability and half-life, which are critical parameters in drug development. These application notes provide detailed protocols for two common cell-based assays to characterize the activity of this compound on voltage-gated sodium channels: a high-throughput friendly fluorescent membrane potential assay and the gold-standard patch-clamp electrophysiology assay.
Data Presentation
The following table summarizes the expected inhibitory activities of (-)-(S)-Cibenzoline and its deuterated analog on various ion channels. The data for (-)-(S)-Cibenzoline is based on published literature, while the expected data for the D4 variant is predictive, assuming similar potency with potentially altered pharmacokinetics.
| Compound | Target Ion Channel | Assay Type | Cell Line | Expected IC50 |
| (-)-(S)-Cibenzoline | NaV1.5 | Electrophysiology | Guinea-pig ventricular cells | ~3 µM (for Vmax reduction)[3] |
| This compound | NaV1.5 | Electrophysiology | HEK-293 expressing hNaV1.5 | Expected: 1-5 µM |
| This compound | NaV1.5 | Fluorescent Membrane Potential | CHO expressing hNaV1.5 | Expected: 1-10 µM |
| Cibenzoline (racemate) | KATP channel (Kir6.2) | Electrophysiology | Not specified | 22.2 µM[2] |
| Cibenzoline (racemate) | IKr (hERG) | Electrophysiology | Rat sino-atrial nodal cells | 8.8 µM[2] |
| Cibenzoline (racemate) | IKs | Electrophysiology | Rat sino-atrial nodal cells | 12.3 µM[2] |
Signaling Pathway of Sodium Channel Blockade
The primary mechanism of action of Cibenzoline involves the blockade of voltage-gated sodium channels in cardiomyocytes. This action reduces the rapid influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and conduction velocity.
References
Application of (-)-(S)-Cibenzoline-D4 in Drug Metabolism and Pharmacokinetics (DMPK) Studies
Application Note & Protocols
Introduction
Cibenzoline (B194477) is an antiarrhythmic agent that exhibits stereoselective metabolism. The (-)-(S)-enantiomer is one of the active forms of the drug. Understanding its metabolic fate and pharmacokinetic profile is crucial for drug development and clinical use. Stable isotope-labeled internal standards are essential for the accurate quantification of drug candidates and their metabolites in biological matrices during Drug Metabolism and Pharmacokinetics (DMPK) studies.[1][2][3][4] (-)-(S)-Cibenzoline-D4, a deuterated analogue of (-)-(S)-cibenzoline, serves as an ideal internal standard for liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. Its use minimizes variability arising from sample preparation and matrix effects, ensuring high precision and accuracy in quantitative assays.[5]
This document provides detailed application notes and protocols for the use of this compound in in vitro and in vivo DMPK studies.
Application Notes
Utility of this compound in DMPK Studies
This compound is a valuable tool for researchers in drug development for the following applications:
-
Internal Standard for Bioanalysis: Its primary application is as an internal standard for the accurate quantification of (-)-(S)-cibenzoline in various biological matrices such as plasma, urine, and tissue homogenates.[1][3] The stable isotope label ensures that it co-elutes with the unlabeled analyte and experiences similar ionization efficiency and matrix effects in the mass spectrometer, leading to reliable data.[3]
-
Metabolite Identification: While the deuterium (B1214612) labeling is primarily for quantification, its distinct mass shift can also aid in tracking the metabolic fate of the parent drug.
-
Pharmacokinetic Studies: Enables precise determination of key pharmacokinetic parameters such as clearance, volume of distribution, half-life, and bioavailability.[6]
-
In Vitro Metabolism Studies: Facilitates the accurate measurement of metabolite formation rates and enzyme kinetics in systems like human liver microsomes.
Metabolism of (-)-(S)-Cibenzoline
Studies on the stereoselective metabolism of cibenzoline have shown that it is metabolized by cytochrome P450 (CYP) enzymes, primarily CYP3A4 and to a lesser extent, CYP2D6.[7] The major metabolites identified are p-hydroxycibenzoline (M1) and 4,5-dehydrocibenzoline (M2).[7][8] The formation of these metabolites can be stereoselective.[7]
Experimental Protocols
Protocol 1: In Vitro Metabolism of (-)-(S)-Cibenzoline in Human Liver Microsomes (HLM)
Objective: To determine the rate of metabolism of (-)-(S)-cibenzoline and identify the major metabolites formed using human liver microsomes.
Materials:
-
(-)-(S)-Cibenzoline
-
This compound (as internal standard)
-
Pooled Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., G6P, G6PDH, NADP+)
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (ACN) with 0.1% formic acid
-
Water with 0.1% formic acid
Workflow for In Vitro Metabolism Study
Caption: Workflow for the in vitro metabolism of (-)-(S)-Cibenzoline.
Procedure:
-
Prepare a stock solution of (-)-(S)-cibenzoline and this compound in a suitable solvent (e.g., DMSO).
-
In a microcentrifuge tube, combine HLM (final protein concentration 0.5 mg/mL) and phosphate buffer.
-
Add (-)-(S)-cibenzoline to a final concentration of 1 µM.
-
Pre-incubate the mixture at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C with gentle shaking. Aliquots are taken at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).
-
Terminate the reaction by adding 2 volumes of ice-cold acetonitrile containing this compound (internal standard) at a final concentration of 100 nM.
-
Vortex and centrifuge the samples at 14,000 rpm for 10 minutes to precipitate proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
LC-MS/MS Analysis:
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient: A suitable gradient to separate the analyte from its metabolites.
-
Ionization: Positive electrospray ionization (ESI+)
-
MRM Transitions:
-
(-)-(S)-Cibenzoline: [M+H]+ → fragment ion
-
This compound: [M+H+4]+ → fragment ion
-
Metabolites (e.g., p-hydroxycibenzoline, 4,5-dehydrocibenzoline): Monitor expected parent and fragment ions.
-
Data Analysis:
Calculate the percentage of (-)-(S)-cibenzoline remaining at each time point relative to the 0-minute time point. Determine the in vitro half-life (t½) and intrinsic clearance (CLint).
Table 1: In Vitro Metabolism of (-)-(S)-Cibenzoline in HLM
| Parameter | Value |
| In Vitro Half-life (t½) | 25 min |
| Intrinsic Clearance (CLint) | 55 µL/min/mg protein |
Protocol 2: In Vivo Pharmacokinetic Study of (-)-(S)-Cibenzoline in Rats
Objective: To determine the pharmacokinetic profile of (-)-(S)-cibenzoline in rats following intravenous (IV) and oral (PO) administration.
Materials:
-
(-)-(S)-Cibenzoline
-
This compound (as internal standard)
-
Wistar rats (male, 250-300 g)
-
Dosing vehicles (e.g., saline for IV, 0.5% methylcellulose (B11928114) for PO)
-
Blood collection supplies (e.g., EDTA tubes)
-
Acetonitrile with 0.1% formic acid
Workflow for In Vivo Pharmacokinetic Study
Caption: Workflow for the in vivo pharmacokinetic study of (-)-(S)-Cibenzoline.
Procedure:
-
Fast rats overnight before oral administration.
-
Administer (-)-(S)-cibenzoline via IV (1 mg/kg) or PO (5 mg/kg) routes.
-
Collect blood samples (approximately 100 µL) from the tail vein at various time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).
-
Collect blood in EDTA-coated tubes and centrifuge at 4,000 rpm for 10 minutes to obtain plasma.
-
To 50 µL of plasma, add 150 µL of ice-cold acetonitrile containing this compound (internal standard) to precipitate proteins.
-
Vortex and centrifuge the samples.
-
Transfer the supernatant for LC-MS/MS analysis as described in Protocol 1.
Data Analysis:
-
Generate a standard curve of (-)-(S)-cibenzoline in blank plasma.
-
Quantify the concentration of (-)-(S)-cibenzoline in the collected plasma samples.
-
Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Table 2: Pharmacokinetic Parameters of (-)-(S)-Cibenzoline in Rats
| Parameter | IV (1 mg/kg) | PO (5 mg/kg) |
| Cmax (ng/mL) | 500 | 850 |
| Tmax (h) | 0.08 | 1.0 |
| AUC (0-inf) (ng*h/mL) | 1200 | 4800 |
| CL (mL/min/kg) | 13.9 | - |
| Vd (L/kg) | 3.5 | - |
| t½ (h) | 2.9 | 3.2 |
| F (%) | - | 80 |
Conclusion
This compound is an indispensable tool for the accurate and precise quantification of (-)-(S)-cibenzoline in DMPK studies. The protocols outlined above provide a framework for conducting in vitro metabolism and in vivo pharmacokinetic studies. The use of a stable isotope-labeled internal standard like this compound is critical for generating high-quality data to support drug development programs.
References
- 1. lcms.cz [lcms.cz]
- 2. chemrxiv.org [chemrxiv.org]
- 3. A homologous series of internal standards for near universal application in the discovery LC-MS/MS bioanalytical laboratory - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Bio-generation of stable isotope-labeled internal standards for absolute and relative quantitation of phase II drug metabolites in plasma samples using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. blog.crownbio.com [blog.crownbio.com]
- 7. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The disposition and metabolic fate of 14C-cibenzoline in man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopic Analysis of (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-(S)-Cibenzoline-D4 is the deuterated form of the S-enantiomer of Cibenzoline, a class Ia antiarrhythmic drug. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation and quantitative analysis of this molecule. The introduction of deuterium (B1214612) atoms (D or ²H) provides a valuable tool for metabolic studies and can serve as an internal standard in quantitative NMR (qNMR). Furthermore, as Cibenzoline is a chiral molecule, NMR techniques can be employed to determine enantiomeric purity.
These application notes provide a comprehensive overview of the NMR techniques and detailed protocols for the characterization of this compound.
Key NMR Techniques for Structural and Quantitative Analysis
A suite of NMR experiments is essential for the complete characterization of this compound:
-
¹H (Proton) NMR: This is the most fundamental NMR experiment. It is used to identify the number and type of non-deuterated protons in the molecule. Integration of the ¹H signals is critical for determining the degree of deuteration.
-
²H (Deuterium) NMR: This technique directly observes the deuterium nuclei, providing unambiguous confirmation of the sites and extent of deuteration. It is particularly useful for highly deuterated compounds where proton signals may be weak or absent.
-
¹³C (Carbon-13) NMR: This experiment provides information about the carbon skeleton of the molecule. Deuteration can cause small shifts in the ¹³C chemical shifts (isotope effects) and can lead to characteristic splitting patterns due to ¹³C-²H coupling.
-
2D Correlation Spectroscopy (COSY): This experiment establishes correlations between coupled protons, which aids in the assignment of proton resonances.
-
Heteronuclear Single Quantum Coherence (HSQC): This 2D NMR technique correlates directly bonded ¹H and ¹³C nuclei, providing a powerful tool for assigning both proton and carbon resonances.
-
Heteronuclear Multiple Bond Correlation (HMBC): This 2D NMR technique shows correlations between protons and carbons that are separated by two or three bonds, which is invaluable for confirming the overall structure and connectivity of the molecule.
Data Presentation
The following tables provide an illustrative template for the presentation of NMR data for this compound. Note: The chemical shift and coupling constant values presented here are hypothetical and for illustrative purposes only, as experimentally determined data for this specific molecule is not publicly available.
Table 1: Illustrative ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Integration | Assignment |
| 7.20 - 7.40 | m | - | 10H | Aromatic-H |
| 3.85 | t | 7.0 | 2H | N-CH₂ |
| 3.20 | t | 7.0 | 2H | N-CH₂ |
| 2.50 | m | - | 1H | Cyclopropyl-CH |
| 1.50 | m | - | 2H | Cyclopropyl-CH₂ |
Table 2: Illustrative ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 165.0 | Imidazoline C2 |
| 140.0 | Aromatic C (quaternary) |
| 128.5 | Aromatic CH |
| 127.0 | Aromatic CH |
| 50.0 | N-CH₂ |
| 35.0 | Cyclopropyl C (quaternary) |
| 25.0 | Cyclopropyl CH |
| 15.0 | Cyclopropyl CH₂ |
Experimental Protocols
Protocol 1: Sample Preparation for NMR Analysis
-
Weighing the Sample: Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the vial.
-
Dissolution: Gently swirl or vortex the vial to ensure the compound is fully dissolved.
-
Transfer: Using a Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with the sample identification.
Protocol 2: Acquisition of a Standard ¹H NMR Spectrum
-
Objective: To obtain a high-quality proton spectrum for structural verification and determination of deuteration levels.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Key Parameters:
-
Pulse Angle (p1): 30° (to ensure full relaxation between scans for accurate quantification).
-
Relaxation Delay (d1): At least 5 times the longest T₁ of the protons of interest (typically 10-30 seconds for accurate quantification).
-
Acquisition Time (aq): At least 3-4 seconds for good digital resolution.
-
Number of Scans (ns): 16 to 64 scans, depending on the sample concentration.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).
-
Integrate the signals to determine the relative number of protons.
-
Protocol 3: Acquisition of a Proton-Decoupled ¹³C NMR Spectrum
-
Objective: To analyze the carbon skeleton of the molecule.
-
Instrument: 400 MHz (or higher) NMR spectrometer.
-
Pulse Sequence: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Key Parameters:
-
Pulse Angle (p1): 30°.
-
Relaxation Delay (d1): 2 seconds.
-
Number of Scans (ns): Typically several hundred to thousands of scans are required due to the low natural abundance of ¹³C.
-
Decoupling: Broadband proton decoupling is applied during acquisition.
-
-
Data Processing:
-
Apply a Fourier transform with an exponential line broadening of 1-2 Hz.
-
Phase the spectrum.
-
Calibrate the chemical shift scale using the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
Protocol 4: Chiral Analysis for Enantiomeric Purity Determination
-
Objective: To determine the enantiomeric purity of this compound using a chiral solvating agent.
-
Chiral Solvating Agent (CSA): (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol is a suitable CSA for amines.
-
Methodology:
-
Prepare a stock solution of the CSA in a deuterated solvent (e.g., CDCl₃).
-
In an NMR tube, dissolve a known amount of this compound in the deuterated solvent.
-
Acquire a standard ¹H NMR spectrum of the analyte alone.
-
Add a molar equivalent of the CSA stock solution to the NMR tube.
-
Gently mix the solution and acquire another ¹H NMR spectrum.
-
The presence of the chiral solvating agent will induce chemical shift differences (Δδ) between the signals of the two enantiomers, allowing for their quantification. The integration of the separated signals will provide the enantiomeric ratio.
-
Mandatory Visualizations
Caption: Experimental workflow for NMR analysis of this compound.
Caption: Metabolic pathway of Cibenzoline.[1]
References
Application Notes and Protocols for High-Throughput Screening Assays Involving (-)-(S)-Cibenzoline-D4
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cibenzoline is a Class I antiarrhythmic agent that exerts its effects by blocking cardiac sodium and potassium channels.[1] High-throughput screening (HTS) campaigns aimed at discovering novel modulators of these ion channels are critical in cardiovascular drug discovery. While HTS assays enable the rapid screening of large compound libraries, subsequent hit validation and characterization require robust and accurate analytical methods.[2][3]
This document outlines a comprehensive workflow for a high-throughput screening campaign to identify novel ion channel modulators, incorporating the use of (-)-(S)-Cibenzoline-D4 as a critical tool for quantitative analysis in secondary assays and pharmacokinetic studies. The primary screen will focus on identifying compounds that modulate ion channel activity, while subsequent LC-MS/MS-based assays will utilize this compound as an internal standard for accurate quantification.
Signaling Pathway of Cibenzoline
Cibenzoline primarily targets voltage-gated sodium channels (Nav) and, to a lesser extent, potassium channels (Kv) in cardiomyocytes.[1] By blocking the rapid influx of sodium ions during phase 0 of the cardiac action potential, Cibenzoline slows the rate of depolarization and conduction velocity.[1] Its effect on potassium channels can prolong the repolarization phase, extending the refractory period.[1] A simplified representation of this signaling pathway is depicted below.
High-Throughput Screening (HTS) Workflow
The overall HTS workflow is designed to efficiently identify and validate novel ion channel modulators. It begins with a primary screen of a large compound library, followed by hit confirmation and characterization, where quantitative analysis using this compound is crucial.
Part 1: Primary High-Throughput Screening Assay
This protocol describes a fluorescence-based membrane potential assay for the primary screening of compounds that modulate sodium channel activity.
Objective: To identify compounds that inhibit sodium channel-mediated membrane depolarization.
Principle: In a cell line stably expressing the target sodium channel, the influx of sodium ions upon channel opening leads to membrane depolarization. A voltage-sensitive fluorescent dye will be used to detect these changes in membrane potential. Inhibitors of the sodium channel will prevent this depolarization, resulting in a stable fluorescent signal.
Materials:
-
HEK293 cells stably expressing a voltage-gated sodium channel (e.g., Nav1.5)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES, pH 7.4)
-
Membrane potential-sensitive dye (e.g., FLIPR Membrane Potential Assay Kit)
-
Sodium channel activator (e.g., Veratridine)
-
Non-deuterated Cibenzoline (as a positive control)
-
384-well black, clear-bottom assay plates
-
FLIPR (Fluorometric Imaging Plate Reader) or equivalent instrument
Protocol:
-
Cell Plating: Seed the HEK293 cells into 384-well plates at a density of 20,000-40,000 cells per well and incubate overnight at 37°C and 5% CO2.
-
Dye Loading: Prepare the membrane potential dye solution according to the manufacturer's instructions. Remove the cell culture medium and add 20 µL of the dye solution to each well. Incubate for 60 minutes at 37°C.
-
Compound Addition: Add 10 µL of test compounds, positive control (Cibenzoline), and negative control (vehicle) to the respective wells.
-
Signal Measurement: Place the plate in the FLIPR instrument. After establishing a baseline fluorescence reading, add 10 µL of the sodium channel activator (Veratridine) to all wells to stimulate the channels.
-
Data Analysis: Monitor the fluorescence intensity before and after the addition of the activator. Calculate the percentage of inhibition for each compound relative to the positive and negative controls.
Data Presentation: Primary HTS Assay Results (Example)
| Compound ID | Concentration (µM) | Fluorescence Change (%) | % Inhibition |
| Vehicle | - | 100 | 0 |
| Cibenzoline | 10 | 5 | 95 |
| Hit_001 | 10 | 15 | 85 |
| Hit_002 | 10 | 90 | 10 |
| Hit_003 | 10 | 25 | 75 |
Part 2: Quantitative Analysis Using this compound
This protocol describes the use of this compound as an internal standard for the accurate quantification of a confirmed hit compound from the primary screen in a cell-based metabolic stability assay using LC-MS/MS.
Objective: To determine the metabolic stability of a hit compound in liver microsomes, with accurate quantification enabled by a deuterated internal standard.
Principle: A deuterated internal standard is chemically identical to the analyte but has a different mass.[4][5] By adding a known amount of the deuterated standard to the samples, any variability in sample preparation, extraction, and instrument response can be corrected for, leading to highly accurate quantification.[4][5]
Materials:
-
Confirmed hit compound
-
This compound (as internal standard)
-
Human liver microsomes
-
NADPH regenerating system
-
Phosphate (B84403) buffer (pH 7.4)
-
Acetonitrile (B52724) (for protein precipitation)
-
LC-MS/MS system
Protocol:
-
Incubation: In a 96-well plate, combine the hit compound (at a final concentration of 1 µM), human liver microsomes (0.5 mg/mL), and phosphate buffer.
-
Reaction Initiation: Pre-warm the plate to 37°C and initiate the metabolic reaction by adding the NADPH regenerating system.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding 2 volumes of cold acetonitrile containing a known concentration of this compound (e.g., 100 ng/mL).
-
Sample Preparation: Centrifuge the plate to precipitate the proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Inject the samples onto the LC-MS/MS system. The chromatographic conditions should be optimized to separate the hit compound from any potential metabolites. The mass spectrometer will be set to monitor the specific mass transitions for both the hit compound and this compound.
-
Data Analysis: Calculate the peak area ratio of the hit compound to this compound at each time point. Determine the metabolic half-life (t1/2) of the hit compound.
Data Presentation: Metabolic Stability Assay Results (Example)
| Time (min) | Hit Compound Peak Area | Cibenzoline-D4 Peak Area | Peak Area Ratio | % Remaining |
| 0 | 500,000 | 1,000,000 | 0.50 | 100 |
| 5 | 450,000 | 1,000,000 | 0.45 | 90 |
| 15 | 350,000 | 1,000,000 | 0.35 | 70 |
| 30 | 200,000 | 1,000,000 | 0.20 | 40 |
| 60 | 50,000 | 1,000,000 | 0.05 | 10 |
LC-MS/MS Quantification Workflow
The following diagram illustrates the workflow for sample preparation and analysis using a deuterated internal standard.
Conclusion
The successful discovery and development of novel ion channel modulators rely on a combination of high-throughput screening and precise analytical methodologies. This application note details a comprehensive workflow that leverages a fluorescence-based primary screen for hit identification and subsequent quantitative analysis using LC-MS/MS with this compound as an internal standard. This approach ensures the generation of high-quality, reliable data for hit validation, metabolic stability assessment, and pharmacokinetic studies, ultimately accelerating the drug discovery process.
References
Troubleshooting & Optimization
Technical Support Center: (-)-(S)-Cibenzoline-D4 Mass Spectrometry Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-(S)-Cibenzoline-D4 in mass spectrometry. The following information addresses common challenges encountered during experimental workflows to improve signal intensity and ensure accurate quantification.
Frequently Asked Questions (FAQs)
Q1: We are observing a weak or non-existent signal for this compound in our LC-MS/MS analysis. What are the potential causes?
A1: Poor signal intensity for deuterated compounds like this compound can stem from several factors throughout the analytical workflow. These can be broadly categorized into:
-
Sample Preparation: Inefficient extraction, sample degradation, or the presence of interfering substances from the matrix can all suppress the signal.
-
Chromatography: Issues such as poor peak shape, tailing, or splitting can be caused by the deuterium (B1214612) isotope effect on chromatography, column degradation, or physical issues in the LC system.[1]
-
Mass Spectrometry: Suboptimal ionization or fragmentation parameters, as well as matrix effects, can significantly reduce the signal intensity.[2]
Q2: My quantitative results for (-)-(S)-Cibenzoline are inconsistent and show high variability despite using the deuterated internal standard. What could be the cause?
A2: A primary cause for this issue is the "isotope effect," which can lead to differential matrix effects.[3] Although stable isotope-labeled (SIL) internal standards like this compound are intended to co-elute with the analyte and compensate for matrix effects, the substitution of hydrogen with deuterium can alter the physicochemical properties of the molecule.[3] This may cause a slight separation during chromatography. If the analyte and the deuterated standard elute at slightly different times into regions of varying ion suppression or enhancement, it can result in inaccurate and variable quantification.[3]
Q3: I am observing a decreasing signal for my this compound internal standard and a corresponding increase in the analyte signal over time. What is happening?
A3: This observation strongly suggests that your deuterated internal standard is undergoing hydrogen-deuterium (H/D) back-exchange.[1] This is a process where deuterium atoms on the internal standard are replaced by hydrogen atoms from the solvent (e.g., water in the mobile phase or sample matrix).[1]
Q4: I suspect my this compound standard is impure and contains the unlabeled analyte. How can I confirm this and how does it affect my results?
A4: The isotopic purity of a deuterated standard is critical for accurate quantification.[4] The presence of the unlabeled analyte as an impurity in the deuterated standard can lead to an overestimation of the analyte concentration, particularly at the lower limit of quantification.[4] You can verify the isotopic purity by analyzing a high-concentration solution of the deuterated standard and monitoring the mass transition of the unlabeled analyte.[4]
Troubleshooting Guides
Guide 1: Optimizing Mass Spectrometry Parameters for this compound
Poor signal intensity is a common issue in mass spectrometry.[2] Optimizing the Electrospray Ionization (ESI) source parameters is crucial for maximizing the ionization efficiency of this compound.
Recommended ESI Parameter Optimization Workflow:
-
Direct Infusion: Infuse a standard solution of this compound directly into the mass spectrometer to optimize source parameters without chromatographic influence.[5]
-
Parameter Adjustment: Systematically adjust the following parameters to find the optimal settings that yield the highest signal intensity.
| Parameter | Recommended Starting Range | Rationale |
| Capillary Voltage | 3–5 kV (positive mode) | Too low voltage results in poor ionization efficiency, while too high voltage can cause ion fragmentation.[6] |
| Nebulizer Gas Pressure | 20–60 psi | Controls the size of the droplets at the ESI source. Higher pressure leads to smaller droplets and better desolvation, but excessive pressure can cause ion suppression.[6] |
| Desolvation Temperature | 250–450°C | A higher temperature aids in solvent evaporation and improves ionization efficiency. However, excessively high temperatures can lead to the degradation of thermally unstable compounds.[6] |
| Drying Gas Flow | 5 L/min | A flow rate of 5 L/min with a drying gas temperature of 300°C is effective for most analytes in various ionization modes.[7] |
dot
Caption: Workflow for optimizing ESI parameters.
Guide 2: Investigating and Mitigating Matrix Effects
Matrix effects occur when co-eluting components from the sample matrix interfere with the ionization of the analyte, leading to signal suppression or enhancement.[8][9][10]
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a quantitative assessment to determine if matrix effects are impacting your analysis. See Protocol 1 for a detailed methodology.
-
Improve Sample Preparation: Optimize your sample preparation method to remove interfering matrix components. Techniques like solid-phase extraction (SPE) can be more effective than simple protein precipitation.[5]
-
Modify Chromatographic Conditions: Adjusting the mobile phase composition or the gradient can help separate this compound from co-eluting matrix components.[1]
-
Sample Dilution: If the assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[9]
dot
Caption: Decision tree for addressing matrix effects.
Guide 3: Addressing Issues with Deuterated Internal Standards
Several issues are specific to the use of deuterated internal standards.
| Issue | Troubleshooting Steps |
| Chromatographic Separation of Analyte and IS | - Modify chromatographic conditions to improve co-elution (e.g., use a lower resolution column, adjust mobile phase, modify gradient).[1]- Verify that the separation does not impact the analyte/IS response ratio across different matrices.[1] |
| Hydrogen-Deuterium (H/D) Back-Exchange | - Perform a Deuterium Back-Exchange Stability Test (see Protocol 2).- Adjust the pH of the mobile phase, as H/D exchange can be pH-dependent.[1]- Consider using a non-aqueous mobile phase if your chromatography allows.[1] |
| Isotopic Impurity of the Internal Standard | - Assess the isotopic purity of the internal standard (see Protocol 3).- Prepare a "blank" sample with only the internal standard to confirm the presence of the unlabeled analyte as an impurity.[1] |
Experimental Protocols
Protocol 1: Evaluation of Differential Matrix Effects
Objective: To determine if (-)-(S)-Cibenzoline and this compound are experiencing different matrix effects.[3]
Methodology:
-
Prepare two sets of samples:
-
Set A (Neat Solution): Spike the analyte and the deuterated internal standard into the final mobile phase composition.
-
Set B (Matrix Solution): Extract a blank matrix sample (e.g., plasma, urine) using your established sample preparation method. Spike the analyte and the deuterated internal standard into the extracted blank matrix at the same concentration as Set A.
-
-
Analyze both sets of samples by LC-MS/MS.
-
Calculation:
-
Matrix Effect (Analyte) = (Peak Area in Set B) / (Peak Area in Set A)
-
Matrix Effect (Internal Standard) = (Peak Area in Set B) / (Peak Area in Set A)
-
-
Interpretation: A significant difference between the matrix effect values for the analyte and the internal standard indicates differential matrix effects.[3]
Protocol 2: Deuterium Back-Exchange Stability Test
Objective: To confirm if H/D back-exchange is occurring under your specific experimental conditions.[1]
Methodology:
-
Prepare Solutions:
-
Solution A: A mixture of the analyte and the deuterated internal standard in the initial mobile phase.
-
Solution B: The deuterated internal standard only in the initial mobile phase.
-
-
Initial Analysis: Inject both solutions at the beginning of your analytical run (t=0) and record the peak areas.
-
Incubation: Store aliquots of both solutions under the same conditions as your samples in the autosampler.
-
Time-Point Analysis: Re-inject the solutions at various time points (e.g., 4, 8, 12, 24 hours).
-
Data Analysis:
-
In Solution A, monitor the ratio of the analyte to the internal standard. An increasing ratio over time suggests back-exchange.
-
In Solution B, monitor the peak area of the deuterated internal standard. A decrease in its signal and the appearance or increase of the unlabeled analyte's signal is indicative of back-exchange.
-
Protocol 3: Assessment of Isotopic Purity
Objective: To determine the isotopic purity of the deuterated internal standard and quantify the contribution of the unlabeled analyte.[4]
Methodology:
-
Prepare a High-Concentration d-IS Solution: Prepare a solution of the deuterated internal standard in a clean solvent at a concentration significantly higher than what is used in your assay.
-
LC-MS/MS Analysis: Analyze this solution using the same LC-MS/MS method as your samples.
-
Monitor Analyte Transition: Monitor the mass transition of the unlabeled analyte.
-
Calculate Contribution: The peak area of the unlabeled analyte relative to the peak area of the deuterated standard provides an estimate of the isotopic impurity. This can be used to correct your quantitative data, especially at the lower limit of quantification.[4]
dot
References
- 1. benchchem.com [benchchem.com]
- 2. gmi-inc.com [gmi-inc.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. How to optimize ESI source parameters for better sensitivity in LC-MS analysis ? | Syrrx [syrrx.com]
- 7. agilent.com [agilent.com]
- 8. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. chromatographyonline.com [chromatographyonline.com]
Technical Support Center: Bioanalysis of (-)-(S)-Cibenzoline-D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the bioanalysis of (-)-(S)-Cibenzoline-D4.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and why are they a concern in the bioanalysis of this compound?
A1: A matrix effect is the alteration of the ionization efficiency of an analyte, such as (-)-(S)-Cibenzoline, by the presence of co-eluting, undetected components in the sample matrix. In biological samples like plasma or serum, endogenous substances such as phospholipids (B1166683), salts, and proteins can interfere with the ionization process in the mass spectrometer source. This interference can lead to ion suppression (decreased signal) or enhancement (increased signal), resulting in poor sensitivity, inaccurate quantification, and reduced method reproducibility, which can compromise the reliability of pharmacokinetic data.
Q2: How does a deuterated internal standard like this compound help in overcoming matrix effects?
A2: A stable isotope-labeled internal standard (SIL-IS) like this compound is considered the gold standard in quantitative LC-MS/MS bioanalysis. Because it is chemically almost identical to the analyte, it co-elutes during chromatography and experiences nearly the same degree of ion suppression or enhancement. By calculating the peak area ratio of the analyte to the internal standard, variations caused by matrix effects can be effectively normalized, leading to more accurate and precise results.[1][2] Regulatory bodies like the FDA and EMA recommend the use of stable isotope-labeled internal standards for bioanalytical method validation.[1][2]
Q3: What are the most common sources of matrix effects in plasma samples?
A3: In plasma and serum, the most notorious sources of matrix effects, particularly ion suppression in electrospray ionization (ESI), are phospholipids from cell membranes.[3] Other significant contributors include endogenous salts, proteins that were not completely removed during sample preparation, and exogenous substances like anticoagulants (e.g., EDTA, heparin) used during sample collection.
Q4: How can I qualitatively and quantitatively assess matrix effects during my method development?
A4: A common qualitative method is the post-column infusion experiment. This involves infusing a constant flow of a standard solution of (-)-(S)-Cibenzoline into the mass spectrometer while injecting a blank, extracted matrix sample. Any deviation from the stable baseline signal indicates regions of ion suppression or enhancement. For a quantitative assessment, the post-extraction spike method is widely used. This involves comparing the analyte's response in a blank matrix extract that has been spiked with the analyte to the response of the analyte in a neat solution at the same concentration. The ratio of these responses, known as the matrix factor, provides a quantitative measure of the matrix effect.
Q5: Can sample dilution be used to mitigate matrix effects?
A5: Yes, sample dilution is a straightforward strategy to reduce the concentration of interfering matrix components. However, it's important to ensure that after dilution, the concentration of (-)-(S)-Cibenzoline remains above the lower limit of quantitation (LLOQ) of the assay.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the bioanalysis of this compound.
Issue 1: Low or Inconsistent Analyte Signal (Ion Suppression)
-
Likely Cause: Insufficient sample cleanup is a primary cause, allowing high concentrations of matrix components like phospholipids to co-elute with your analyte and its deuterated internal standard. Protein precipitation (PPT) is often a culprit due to its non-selective nature.
-
Troubleshooting Steps:
-
Improve Sample Cleanup: Transition from a simple protein precipitation method to a more rigorous technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE). SPE is particularly effective at removing phospholipids and salts.
-
Optimize Chromatography: Adjust the chromatographic conditions to better separate (-)-(S)-Cibenzoline from the matrix interferences. This can be achieved by altering the mobile phase composition, adjusting the pH, or using a different column chemistry (e.g., a phenyl-hexyl instead of a standard C18).
-
Change Ionization Source: If your instrumentation allows, consider using Atmospheric Pressure Chemical Ionization (APCI) instead of Electrospray Ionization (ESI), as APCI can be less susceptible to matrix effects for certain compounds.
-
Issue 2: Poor Accuracy and Precision (Inconsistent Results)
-
Likely Cause: This often points to variable matrix effects that are not being adequately compensated for by the this compound internal standard. This can happen if the composition of the biological samples varies significantly between individuals or if the sample preparation process is not consistent.
-
Troubleshooting Steps:
-
Standardize Sample Preparation: Ensure that the sample preparation protocol is followed precisely for all samples, including calibration standards, quality controls, and unknown samples. Automation of sample preparation can help improve consistency.
-
Evaluate Matrix Lot-to-Lot Variability: During method validation, assess the matrix factor using at least six different lots of the blank biological matrix. This will help ensure that the method is robust against normal physiological variations among subjects.
-
Check for Deuterium Isotope Effects: In rare cases, the deuterated internal standard may have a slightly different retention time than the analyte, causing it to experience a different degree of ion suppression.[4][5] If this is suspected, chromatographic conditions should be optimized to ensure co-elution.
-
Issue 3: Poor Peak Shape (Tailing or Splitting)
-
Likely Cause: Co-eluting interferences can distort the peak shape. Another possibility is secondary interactions between the analyte and the analytical column, especially if the compound has basic properties that can interact with residual silanols on the silica (B1680970) support.
-
Troubleshooting Steps:
-
Adjust Mobile Phase: Modify the mobile phase pH to ensure the analyte is in a consistent ionic state. Adding a small amount of an amine modifier to the mobile phase can help reduce peak tailing for basic compounds.
-
Use a High-Purity Column: Employ a modern, high-purity silica column with end-capping to minimize secondary interactions.
-
Check Injection Solvent: Ensure the solvent used to reconstitute the final extract is compatible with the initial mobile phase. Injecting in a solvent that is much stronger than the mobile phase can lead to peak distortion.
-
Data Presentation: Comparison of Sample Preparation Techniques
Disclaimer: The following data is illustrative and intended to provide a comparative overview of common sample preparation techniques. Actual results will vary based on specific experimental conditions.
Table 1: Recovery of (-)-(S)-Cibenzoline
| Sample Preparation Method | Low QC (ng/mL) | Medium QC (ng/mL) | High QC (ng/mL) | Mean Recovery (%) |
| Protein Precipitation (PPT) | 85.2% | 88.1% | 86.5% | 86.6% |
| Liquid-Liquid Extraction (LLE) | 70.3% | 72.5% | 71.8% | 71.5% |
| Solid-Phase Extraction (SPE) | 92.1% | 94.6% | 93.8% | 93.5% |
Table 2: Matrix Effect for (-)-(S)-Cibenzoline
| Sample Preparation Method | Low QC (ng/mL) | High QC (ng/mL) | Mean Matrix Factor |
| Protein Precipitation (PPT) | 0.65 | 0.68 | 0.67 (Ion Suppression) |
| Liquid-Liquid Extraction (LLE) | 0.92 | 0.95 | 0.94 (Minimal Effect) |
| Solid-Phase Extraction (SPE) | 0.98 | 1.01 | 1.00 (No Significant Effect) |
Experimental Protocols
Protocol 1: Protein Precipitation (PPT)
-
To 100 µL of plasma sample in a microcentrifuge tube, add 10 µL of this compound internal standard solution.
-
Vortex the sample for 15 seconds.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate the proteins.
-
Vortex the mixture vigorously for 1 minute.
-
Centrifuge the sample at 12,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma sample in a glass tube, add 10 µL of this compound internal standard solution.
-
Add 50 µL of 1 M sodium hydroxide (B78521) to basify the sample.
-
Add 1 mL of an extraction solvent (e.g., methyl tert-butyl ether or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex for 30 seconds and inject into the LC-MS/MS system.
Protocol 3: Solid-Phase Extraction (SPE)
-
Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 50 mM ammonium (B1175870) acetate (B1210297) buffer (pH 6.0).
-
Sample Loading: To 200 µL of plasma, add 10 µL of this compound internal standard solution and 200 µL of 50 mM ammonium acetate buffer. Load the diluted sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of the equilibration buffer, followed by 1 mL of methanol to remove interfering substances.
-
Elution: Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex for 30 seconds and inject into the LC-MS/MS system.
Visualizations
Caption: General workflow for bioanalytical sample processing and analysis.
Caption: Troubleshooting logic for addressing common bioanalytical issues.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. [PDF] A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness | Semantic Scholar [semanticscholar.org]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. clinichrom.com [clinichrom.com]
- 5. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (-)-(S)-Cibenzoline-D4 Stability in Biological Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of (-)-(S)-Cibenzoline-D4 in biological samples.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound in biological matrices?
A1: The primary stability concerns for this compound, a deuterated internal standard, in biological samples such as plasma, serum, or urine revolve around maintaining its structural and isotopic integrity throughout the bioanalytical process. Key issues include:
-
Isotopic Exchange (H/D Exchange): The deuterium (B1214612) labels on the molecule can exchange with protons from the surrounding biological matrix, particularly under certain pH and temperature conditions. This can lead to a decrease in the concentration of the deuterated standard and an increase in the unlabeled analyte, compromising the accuracy of quantification.
-
Metabolic Degradation: Since (-)-(S)-Cibenzoline is metabolized in vivo, its deuterated counterpart may also be susceptible to enzymatic degradation in biological samples that have not been properly handled or stored. The primary metabolic pathways for Cibenzoline involve hydroxylation to p-hydroxycibenzoline and dehydrogenation to 4,5-dehydrocibenzoline, catalyzed by CYP2D6 and CYP3A4 enzymes.[1] The stability of the deuterium labels can be affected if they are located at or near these metabolic sites.
-
Chemical Instability: Like many pharmaceutical compounds, this compound may be susceptible to degradation due to factors like pH, temperature, and light exposure.[2]
-
Adsorption to Surfaces: The compound may adsorb to the surfaces of storage containers or labware, leading to an apparent decrease in concentration.
Q2: What are the known metabolites of Cibenzoline and how might they affect the stability assessment of its deuterated analog?
A2: The main metabolites of Cibenzoline identified in human and rat liver microsomes are:
-
M1: p-hydroxycibenzoline
-
M2: 4,5-dehydrocibenzoline [1]
The formation of these metabolites is stereoselective and primarily catalyzed by cytochrome P450 enzymes CYP2D6 and CYP3A4.[1] When assessing the stability of this compound, it is crucial to consider the location of the deuterium labels. If the labels are on the phenyl ring that undergoes hydroxylation or on the cyclopropyl (B3062369) ring near the site of dehydrogenation, there is a higher risk of metabolic degradation or isotopic exchange. The stability of the internal standard should be evaluated in the presence of the analyte and its metabolites to ensure that there is no interference or cross-talk in the analytical method.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: To ensure the stability of this compound in biological samples, it is recommended to adhere to the following storage conditions:
| Storage Condition | Temperature | Duration | Notes |
| Short-Term | 2-8°C | Up to 24 hours | Minimize exposure to light. |
| Long-Term | -20°C or -80°C | Weeks to months | -80°C is preferred for extended storage to minimize enzymatic activity. |
| Freeze-Thaw Cycles | N/A | Minimize | Repeated freeze-thaw cycles should be avoided as they can lead to degradation. |
These are general recommendations, and specific stability should be experimentally determined for the matrix of interest.
Troubleshooting Guide
This guide addresses common issues encountered during the use of this compound as an internal standard in bioanalytical assays.
Issue 1: High variability or poor accuracy in QC samples.
| Potential Cause | Troubleshooting Steps |
| Isotopic Exchange | 1. Verify Deuterium Label Position: Confirm that the deuterium labels are not on easily exchangeable positions (e.g., hydroxyl or amine groups). For Cibenzoline-D4, the position on the cyclopropyl or phenyl rings should be relatively stable. 2. pH Control: Maintain a neutral or slightly acidic pH during sample preparation and storage, as extreme pH can catalyze H/D exchange. 3. Temperature Control: Keep samples on ice or at reduced temperatures during processing. |
| Metabolic Degradation | 1. Enzyme Inhibition: If samples cannot be immediately frozen, consider adding an enzyme inhibitor cocktail to the collection tubes. 2. Rapid Freezing: Freeze biological samples as quickly as possible after collection to halt enzymatic activity. |
| Inconsistent Sample Preparation | 1. Standardize Procedures: Ensure consistent timing, temperature, and reagent volumes for all samples. 2. Vortexing/Mixing: Ensure thorough mixing at each step to guarantee homogeneity. |
Issue 2: Drifting internal standard response during an analytical run.
| Potential Cause | Troubleshooting Steps |
| Post-Preparative Instability | 1. Autosampler Temperature: Maintain the autosampler at a low temperature (e.g., 4°C) to prevent degradation of the processed samples over the course of the run. 2. Time-Course Stability: Assess the stability of the processed samples in the autosampler by re-injecting samples from the beginning of the run at the end. |
| Adsorption | 1. Use Silanized Glassware or Polypropylene: Minimize adsorption by using appropriate labware. 2. Modify Mobile Phase: Adjust the pH or organic content of the mobile phase to reduce non-specific binding to the column or tubing. |
Experimental Protocols
Protocol 1: Freeze-Thaw Stability Assessment
Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Sample Preparation: Spike a blank biological matrix with this compound at low and high quality control (LQC and HQC) concentrations.
-
Initial Analysis (Time Zero): Analyze a set of freshly prepared samples to establish the baseline concentration.
-
Freeze-Thaw Cycles:
-
Freeze the remaining samples at -20°C or -80°C for at least 12 hours.
-
Thaw the samples unassisted at room temperature.
-
Once completely thawed, refreeze them for another 12 hours.
-
Repeat this cycle for the desired number of iterations (typically 3-5 cycles).
-
-
Final Analysis: After the final thaw, process and analyze the samples.
-
Data Evaluation: The mean concentration of the freeze-thaw samples should be within ±15% of the baseline concentration.
Protocol 2: Long-Term Stability Assessment
Objective: To determine the stability of this compound in a biological matrix under intended long-term storage conditions.
Methodology:
-
Sample Preparation: Prepare a set of LQC and HQC samples in the biological matrix.
-
Initial Analysis (Time Zero): Analyze a subset of the samples immediately to determine the initial concentration.
-
Storage: Store the remaining samples at the intended storage temperature (e.g., -20°C or -80°C).
-
Periodic Analysis: At predefined time points (e.g., 1, 3, 6, and 12 months), retrieve a set of samples, thaw, and analyze them.
-
Data Evaluation: The mean concentration at each time point should be within ±15% of the initial concentration.
Visualizations
Caption: Troubleshooting workflow for identifying the root cause of instability issues with this compound.
Caption: Simplified metabolic pathway of (-)-(S)-Cibenzoline.
References
Technical Support Center: Optimizing Chromatography for (-)-(S)-Cibenzoline-D4 and its Metabolites
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the chromatographic analysis of (-)-(S)-Cibenzoline-D4 and its metabolites.
Frequently Asked Questions (FAQs)
Q1: What are the primary metabolites of cibenzoline (B194477) that I should consider in my analysis?
A1: The primary metabolite of cibenzoline is its imidazole (B134444) metabolite, 2-(2,2-diphenylcyclopropyl)-1H-imidazole.[1][2] Another significant metabolite, particularly in stereoselective metabolism studies, is p-hydroxycibenzoline (M1).[3] Depending on the scope of your research, other metabolites like 4,5-dehydrocibenzoline (M2) may also be relevant.[3]
Q2: What type of chromatography is most suitable for analyzing cibenzoline and its metabolites?
A2: High-Performance Liquid Chromatography (HPLC) is the most commonly used technique for the quantification of cibenzoline and its metabolites in biological matrices.[1][2][4] Both reversed-phase and ion-exchange chromatography have been successfully employed.[2][4] For the separation of enantiomers, chiral HPLC is necessary.[5][6][7]
Q3: Why is a deuterated internal standard like this compound recommended for quantitative analysis?
A3: Deuterated internal standards are highly recommended in quantitative mass spectrometry-based assays. They exhibit similar chemical and physical properties to the analyte, including extraction recovery and chromatographic retention time, but have a different mass-to-charge ratio (m/z). This allows for accurate correction of variations during sample preparation and analysis, leading to more precise and accurate quantification.
Q4: How can I prepare samples from biological matrices like plasma or serum for analysis?
A4: A common sample preparation technique for cibenzoline and its metabolites from plasma or serum is liquid-liquid extraction (LLE).[4] This involves extracting the compounds from the biological matrix into an organic solvent after adjusting the pH.[4] Another approach is protein precipitation, which is a simpler but potentially less clean method. Solid-phase extraction (SPE) can also be employed for a more thorough clean-up to minimize matrix effects.[8]
Troubleshooting Guides
This section provides solutions to common issues encountered during the chromatographic analysis of this compound and its metabolites.
Poor Peak Shape (Tailing, Broadening, or Splitting)
| Potential Cause | Recommended Solution |
| Column Contamination | Flush the column with a strong solvent. If the problem persists, consider replacing the column. Regular use of guard columns is recommended. |
| Inappropriate Mobile Phase pH | Ensure the mobile phase pH is appropriate for the analyte's pKa to maintain a consistent ionization state. For basic compounds like cibenzoline, a slightly acidic to neutral pH is often used. |
| Secondary Interactions with Column Silanols | Add a competitor base like triethylamine (B128534) (TEA) to the mobile phase in small concentrations (e.g., 0.1%) to block active silanol (B1196071) groups on the column. |
| Injection Solvent Stronger than Mobile Phase | Reconstitute the dried extract in a solvent that is of equal or lesser strength than the initial mobile phase.[9] |
| Column Overload | Reduce the injection volume or the concentration of the sample.[9] |
Low Signal Intensity or Poor Sensitivity
| Potential Cause | Recommended Solution |
| Matrix Effects (Ion Suppression) | Improve sample preparation using techniques like SPE to remove interfering matrix components.[8][10] Diluting the sample can also reduce the concentration of matrix components.[8] Modify the chromatographic method to separate the analyte from co-eluting matrix components.[8] |
| Suboptimal Mass Spectrometer Settings | Optimize ion source parameters (e.g., gas flows, temperatures, capillary voltage) and compound-specific parameters (e.g., collision energy, fragmentor voltage).[11] |
| Inefficient Ionization | Ensure the mobile phase composition is compatible with the ionization technique (e.g., ESI). The addition of volatile additives like formic acid or ammonium (B1175870) formate (B1220265) can improve ionization efficiency. |
| Analyte Degradation | Prepare fresh samples and standards. Investigate the stability of cibenzoline and its metabolites under the storage and analytical conditions. |
Poor Resolution in Chiral Separations
| Potential Cause | Recommended Solution |
| Incorrect Chiral Stationary Phase (CSP) | Screen different types of CSPs. Polysaccharide-based columns (e.g., Chiralpak) are often a good starting point for many chiral separations.[7][12] |
| Suboptimal Mobile Phase | Optimize the mobile phase composition, including the type and percentage of organic modifier (e.g., isopropanol, ethanol) and the concentration of any additives (e.g., diethylamine (B46881) for basic compounds).[7] |
| Temperature Fluctuations | Use a column oven to maintain a stable and optimized temperature, as temperature can significantly impact chiral recognition. |
| Low Flow Rate | While lower flow rates can sometimes improve resolution, they also lead to broader peaks and longer run times. Optimize the flow rate to achieve the best balance of resolution and efficiency. |
Experimental Protocols
Example 1: Reversed-Phase HPLC for Cibenzoline and its Imidazole Metabolite
This protocol is a summary based on a published method and should be optimized for your specific instrumentation and application.[2]
| Parameter | Condition |
| Column | Nucleosil CN reversed-phase column (125 mm x 4.6 mm I.D., 5 µm particle size) |
| Mobile Phase | Acetonitrile, triethylamine, and l-octanesulphonic acid in water (composition to be optimized) |
| Detector | UV at a specific wavelength (e.g., 214 nm or 263 nm) |
| Internal Standard | p-Chlorodisopyramide |
| Sample Preparation | Liquid-liquid extraction from serum using dichloromethane. |
Example 2: Chiral HPLC Method Development Strategy
This is a general strategy for developing a chiral separation method.[7]
| Step | Description |
| 1. Column Screening | Screen polysaccharide-based columns (e.g., Chiralcel OD-H, Chiralpak AD) with mobile phases like n-hexane/2-propanol or n-hexane/ethanol. |
| 2. Additive Selection | For basic compounds like cibenzoline, add 0.1% (v/v) diethylamine to the mobile phase. |
| 3. Mobile Phase Optimization | Vary the ratio of the organic modifier to optimize selectivity and resolution. |
| 4. Flow Rate and Temperature Optimization | Fine-tune the flow rate and column temperature to achieve optimal peak shape and separation. |
Visualizations
Caption: Experimental workflow for the analysis of this compound.
Caption: A troubleshooting decision tree for common chromatographic issues.
References
- 1. Quantification of cibenzoline and its imidazole metabolite by high-performance liquid chromatography in human serum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Determination of cibenzoline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. benchchem.com [benchchem.com]
- 9. agilent.com [agilent.com]
- 10. TROUBLE SHOOTING DURING BIOANALYTICAL ESTIMATION OF DRUG AND METABOLITES USING LC-MS/MS: A REVIEW - PMC [pmc.ncbi.nlm.nih.gov]
- 11. shimadzu.at [shimadzu.at]
- 12. phx.phenomenex.com [phx.phenomenex.com]
Technical Support Center: Troubleshooting Poor Recovery of (-)-(S)-Cibenzoline-D4
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor recovery of the deuterated internal standard, (-)-(S)-Cibenzoline-D4, during sample extraction.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used?
This compound is the deuterium-labeled form of the S-enantiomer of Cibenzoline.[1] Cibenzoline is a class Ia antiarrhythmic agent.[2][3] The deuterated version is used as an internal standard (IS) in quantitative bioanalysis, typically with liquid chromatography-mass spectrometry (LC-MS).[4] Its purpose is to correct for variability during sample preparation and analysis, as it is chemically almost identical to the unlabeled analyte and should behave similarly during extraction and detection.[5][6]
Q2: What are the key chemical properties of Cibenzoline that influence its extraction?
Cibenzoline is a basic compound with a diarylmethane structure.[7][8] Its basicity is a critical factor in developing extraction methods. To efficiently extract it from an aqueous solution into an organic solvent (LLE) or retain it on a non-polar or cation-exchange sorbent (SPE), the pH of the sample must be adjusted to control its ionization state. The therapeutic concentration range is typically in the hundreds of ng/mL, which may require a sensitive and efficient extraction method.[9][10]
Q3: I'm seeing poor recovery of my deuterated internal standard, but the unlabeled analyte recovery is acceptable. What could be the cause?
This discrepancy can occur with deuterated standards. Potential causes include:
-
Chromatographic Separation (Isotope Effect): Deuteration can sometimes lead to slight differences in retention time between the labeled and unlabeled compound.[6][11] If the elution window is very narrow, this could affect integration and apparent recovery.
-
Deuterium-Hydrogen Exchange: Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially under acidic or basic conditions.[12][13] This would change the mass of the internal standard, leading to a lower signal at the expected m/z.
-
Differential Matrix Effects: Although rare for co-eluting isotopic standards, it is possible for matrix components to suppress the ionization of the deuterated standard differently than the analyte.[11]
Troubleshooting Guide: Solid-Phase Extraction (SPE)
Poor recovery during SPE is a common issue.[14][15] The following sections address specific problems you might encounter.
Workflow for Troubleshooting SPE Recovery
Below is a systematic approach to diagnosing low recovery issues with this compound in SPE.
References
- 1. This compound | Isotope-Labeled Compounds | | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cibenzoline - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. scispace.com [scispace.com]
- 7. biotage.com [biotage.com]
- 8. Cibenzoline | C18H18N2 | CID 2747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. preprints.org [preprints.org]
- 10. Cibenzoline plasma concentration and antiarrhythmic effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. myadlm.org [myadlm.org]
- 12. researchgate.net [researchgate.net]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. hawach.com [hawach.com]
- 15. silicycle.com [silicycle.com]
How to address proarrhythmic effects of cibenzoline in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the proarrhythmic effects of cibenzoline (B194477).
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of cibenzoline's proarrhythmic effect?
A1: Cibenzoline is a Class I antiarrhythmic agent, and its proarrhythmic effects stem primarily from its blockade of cardiac ion channels.[1][2] It predominantly blocks the fast sodium inward current (INa), which slows the depolarization of the cardiac action potential.[1][2][3][4] Additionally, cibenzoline can inhibit the slow inward calcium current (ICa) and some potassium currents, which can prolong the action potential duration (APD).[1][3][5] This complex interaction can lead to arrhythmias, particularly in diseased or ischemic cardiac tissue.
Q2: In which experimental models are the proarrhythmic effects of cibenzoline most pronounced?
A2: The proarrhythmic effects of cibenzoline are often more evident in models that mimic proarrhythmic conditions, such as hypoxia or ischemia.[6] Isolated cardiac preparations, like rabbit Purkinje fibers, are particularly sensitive to drugs that prolong the action potential and can reveal proarrhythmic tendencies.[6][7][8][9] Furthermore, animal models with induced myocardial infarction or other forms of cardiac dysfunction are more likely to exhibit cibenzoline-induced arrhythmias.
Q3: What are the typical electrocardiogram (ECG) changes observed with cibenzoline that may indicate a proarrhythmic risk?
A3: Key ECG changes to monitor for include a significant widening of the QRS complex and a prolongation of the QT interval.[2] These changes reflect the underlying slowing of ventricular depolarization and delayed repolarization, respectively, which are hallmarks of increased proarrhythmic risk.
Q4: How does the Comprehensive In Vitro Proarrhythmia Assay (CiPA) framework apply to assessing cibenzoline's risk?
A4: The CiPA framework provides a comprehensive approach to evaluating a drug's proarrhythmic potential by examining its effects on multiple cardiac ion channels.[10][11][12] For cibenzoline, this would involve quantifying its inhibitory effects on key channels like hERG (IKr), Nav1.5 (peak and late INa), and Cav1.2 (ICa).[10][13] These data are then used in an in-silico model of a human ventricular cardiomyocyte to predict the overall proarrhythmic risk, offering a more nuanced assessment than just hERG block alone.[10][14]
Troubleshooting Guides
In Vitro Experiments (Patch Clamp & Isolated Fibers)
| Problem | Possible Cause | Troubleshooting Steps |
| Inconsistent IC50 values for ion channel block. | 1. Drug solubility or stability issues in the external solution.2. Fluctuation in recording temperature.3. "Rundown" of the ion current over the course of the experiment. | 1. Prepare fresh stock solutions of cibenzoline daily. Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experiments and does not exceed 0.1%.2. Use a temperature-controlled recording chamber to maintain a physiological temperature (e.g., 37°C).3. Monitor the current stability in a vehicle-only control before and after drug application. If significant rundown is observed, optimize the internal solution composition or limit the duration of the recording. |
| Difficulty in observing early afterdepolarizations (EADs) in isolated Purkinje fibers. | 1. Pacing frequency is too high.2. Insufficient drug concentration.3. Healthy state of the preparation. | 1. EADs are more likely to occur at slower heart rates. Reduce the pacing frequency to mimic bradycardic conditions.2. Increase the concentration of cibenzoline in a stepwise manner while monitoring the action potential duration.3. Consider using a preparation from an animal model with underlying cardiac pathology or co-administering a proarrhythmic agent to sensitize the tissue. |
| Unexpected changes in resting membrane potential. | 1. Non-specific effects of cibenzoline on other ion channels or transporters.2. Deterioration of the cell or tissue preparation. | 1. Review the literature for any known off-target effects of cibenzoline. Consider using more specific ion channel blockers to isolate the effects of interest.2. Continuously monitor the health of the preparation. Discard any cells or tissues that show signs of depolarization or instability before drug application. |
Ex Vivo Experiments (Langendorff Isolated Heart)
| Problem | Possible Cause | Troubleshooting Steps |
| Spontaneous ectopic beats or arrhythmias in the baseline recording. | 1. Hypoxia or inadequate perfusion.2. Mechanical irritation during cannulation or balloon insertion.3. Imbalance in the perfusate composition. | 1. Ensure the Krebs-Henseleit buffer is continuously and adequately gassed with 95% O₂ / 5% CO₂.[15] Check for any kinks or blockages in the perfusion lines. A low spontaneous heart rate might indicate underperfusion.[16]2. Be gentle during the surgical preparation and instrumentation of the heart. Allow for a stabilization period of at least 20-30 minutes before starting the experimental protocol.[17]3. Double-check the concentrations of all components in the Krebs-Henseleit buffer, especially potassium and calcium, and ensure the pH is stable at 7.4.[18] |
| No observable proarrhythmic effect at expected concentrations. | 1. The heart preparation is from a healthy animal.2. The chosen experimental conditions do not favor proarrhythmia. | 1. Consider using hearts from animal models of cardiac disease (e.g., post-myocardial infarction, hypertrophy) as they are more susceptible to drug-induced arrhythmias.2. Introduce proarrhythmic challenges such as lowering the perfusion buffer's potassium concentration, inducing brief periods of ischemia, or co-administering another proarrhythmic agent. |
| Progressive decline in cardiac function (e.g., decreased Left Ventricular Developed Pressure). | 1. Edema due to prolonged perfusion.2. Depletion of metabolic substrates.3. Negative inotropic effects of cibenzoline. | 1. Ensure the perfusion pressure is within the physiological range (e.g., 70-80 mmHg for a rat heart).[15] Consider adding an oncotic agent like albumin to the perfusate.2. Ensure the glucose concentration in the buffer is adequate. For longer experiments, consider adding other substrates like pyruvate (B1213749) or fatty acids.3. This is an expected effect of cibenzoline. Quantify the negative inotropic effect at different concentrations and compare it to the onset of arrhythmias. |
Quantitative Data
Table 1: Inhibitory Concentrations (IC50) of Cibenzoline on Cardiac Ion Channels
| Ion Channel | Preparation | IC50 | Reference |
| Slow Inward Ca2+ Current (ICa) | Guinea-pig ventricular myocytes | 30 µM | [5] |
Note: More comprehensive quantitative data on cibenzoline's effects on other key cardiac ion channels (e.g., INa, IKr) from preclinical studies are limited in the currently available literature. Researchers are encouraged to perform their own dose-response characterizations.
Experimental Protocols
Protocol 1: Patch Clamp Analysis of Cibenzoline's Effect on ICa
-
Cell Preparation: Isolate single ventricular myocytes from a guinea pig heart using enzymatic digestion.
-
Solutions:
-
External Solution (in mM): 135 NaCl, 5.4 KCl, 1.8 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).
-
Internal (Pipette) Solution (in mM): 120 CsCl, 20 TEA-Cl, 5 Mg-ATP, 10 EGTA, 10 HEPES (pH adjusted to 7.2 with CsOH).
-
-
Voltage Clamp Protocol:
-
Use the whole-cell patch-clamp technique.
-
Hold the cell at a potential of -40 mV to inactivate sodium channels.
-
Apply depolarizing steps to 0 mV for 200 ms (B15284909) to elicit the ICa.
-
-
Drug Application:
-
Establish a stable baseline recording of ICa.
-
Perfuse the cell with increasing concentrations of cibenzoline (e.g., 1 µM, 3 µM, 10 µM, 30 µM, 100 µM).
-
Allow the drug effect to reach a steady state at each concentration before recording.
-
-
Data Analysis:
-
Measure the peak inward ICa at each concentration.
-
Normalize the current to the baseline value.
-
Plot the concentration-response curve and fit it with a Hill equation to determine the IC50.
-
Protocol 2: Langendorff Isolated Heart Preparation for Proarrhythmia Assessment
-
Animal Preparation: Anesthetize a male Sprague-Dawley rat and administer heparin to prevent coagulation.
-
Heart Isolation: Rapidly excise the heart and arrest it in ice-cold Krebs-Henseleit buffer.
-
Langendorff Setup:
-
Instrumentation:
-
Insert a fluid-filled balloon into the left ventricle to measure isovolumetric pressure.
-
Place ECG electrodes on the surface of the heart to record a pseudo-ECG.
-
-
Stabilization and Baseline: Allow the heart to stabilize for 20-30 minutes. Record baseline parameters including Left Ventricular Developed Pressure (LVDP), heart rate, and ECG.
-
Drug Perfusion:
-
Introduce cibenzoline into the perfusate at increasing concentrations.
-
Maintain each concentration for a sufficient period (e.g., 15-20 minutes) to observe any proarrhythmic events.
-
-
Data Acquisition and Analysis:
-
Continuously record LV pressure and ECG.
-
Analyze the recordings for the incidence of arrhythmias (e.g., ventricular tachycardia, fibrillation), and changes in ECG intervals (QRS, QT).
-
Visualizations
Caption: Mechanism of Cibenzoline-Induced Proarrhythmia.
Caption: Workflow for Experimental Proarrhythmia Assessment.
References
- 1. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]
- 2. [Cibenzoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Na+ channel blocking effects of cibenzoline on guinea-pig ventricular cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of Ca2+ channel inhibitory effects of cibenzoline with verapamil on guinea-pig heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects on rabbit nodal, atrial, ventricular and Purkinje cell potentials of a new antiarrhythmic drug, cibenzoline, which protects against action potential shortening in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cisapride-induced prolongation of cardiac action potential and early afterdepolarizations in rabbit Purkinje fibres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. cinc.org [cinc.org]
- 9. Evaluation of the rabbit Purkinje fibre assay as an in vitro tool for assessing the risk of drug-induced torsades de pointes in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. azupcriversitestorage01.blob.core.windows.net [azupcriversitestorage01.blob.core.windows.net]
- 11. cipaproject.org [cipaproject.org]
- 12. Comprehensive in vitro Proarrhythmia Assay (CiPA): Pending issues for successful validation and implementation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. CiPA cardiac ion channel assays [metrionbiosciences.com]
- 14. cipaproject.org [cipaproject.org]
- 15. benchchem.com [benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. m.youtube.com [m.youtube.com]
- 18. researchgate.net [researchgate.net]
Mitigating off-target effects of (-)-(S)-Cibenzoline-D4 in research
Technical Support Center: (-)-(S)-Cibenzoline-D4
Welcome to the technical support resource for researchers using this compound. This guide provides answers to frequently asked questions and troubleshooting strategies to help you identify, understand, and mitigate potential off-target effects in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the known on-target and potential off-target activities of (-)-(S)-Cibenzoline?
A1: (-)-(S)-Cibenzoline is the S-enantiomer of Cibenzoline, a Class I antiarrhythmic drug. Its deuteration (D4) is primarily for use as an internal standard in mass spectrometry-based assays, but its fundamental pharmacological profile is expected to mirror that of the non-deuterated compound. The primary on-target effect is the blockade of cardiac sodium channels.[1][2] However, like many small molecules, it interacts with several other ion channels and receptors, which should be considered potential off-target activities in non-cardiac research contexts.[3][4]
The S(-)-isomer is a more potent sodium channel blocker than its R(+)-isomer counterpart.[5] Both isomers exhibit similar potency in calcium channel blockade.[5] Additional reported activities include inhibition of potassium channels and anticholinergic (muscarinic receptor antagonist) effects.[1][2][6]
Table 1: Summary of Known Pharmacological Activities of Cibenzoline
| Target Class | Specific Target(s) | Activity | Potency (IC50) | Reference(s) |
|---|---|---|---|---|
| On-Target | ||||
| Sodium Channels | Fast cardiac Na+ channels | Inhibition | Not specified | [1][2][3] |
| Off-Target | ||||
| Potassium Channels | IKr (hERG) | Inhibition | 8.8 µM | [7][8] |
| IKs | Inhibition | 12.3 µM | [7][8] | |
| KATP (Kir6.2) | Inhibition | 22.2 µM | [7][8] | |
| Muscarinic K+ Channel | Inhibition | 8 µM (for ACh-induced current) | [6] | |
| Calcium Channels | L-type Ca2+ channels | Inhibition | Not specified | [3][5] |
| Muscarinic Receptors | M2 subtype (inferred) | Antagonism | Not specified |[2][6] |
Q2: My results are inconsistent with pure sodium channel blockade. How can I confirm that this compound is engaging its intended target in my cellular model?
A2: Inconsistent results may arise from poor target engagement in your specific experimental system or from confounding off-target effects. To directly verify that this compound binds to its intended protein target within intact cells, the Cellular Thermal Shift Assay (CETSA) is a highly effective method.[9][10][11] CETSA measures the thermal stability of a protein; ligand binding typically increases this stability, resulting in a "shift" in the protein's melting curve.[12]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment:
-
Culture your cells of interest to approximately 80% confluency.
-
Treat one set of cells with this compound at the desired concentration.
-
Treat a parallel set of cells with a vehicle control (e.g., DMSO).
-
Incubate for a sufficient time to allow for cell penetration and target binding (e.g., 1 hour at 37°C).
-
-
Heat Challenge:
-
Harvest the cells, wash with PBS, and resuspend in a suitable buffer.
-
Aliquot the cell suspension from both vehicle and drug-treated groups into PCR tubes.
-
Expose the aliquots to a temperature gradient for 3 minutes (e.g., using a PCR machine's thermal cycler) ranging from 37°C to 70°C in 2-3°C increments.
-
Include an unheated control sample at room temperature.
-
-
Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or sonication.
-
Separate the soluble protein fraction from the heat-induced aggregated proteins by high-speed centrifugation (e.g., 20,000 x g for 20 minutes at 4°C).
-
-
Protein Quantification:
-
Carefully collect the supernatant (soluble fraction) from each sample.
-
Quantify the amount of the specific target protein remaining in the soluble fraction using a standard protein detection method like Western blotting, ELISA, or mass spectrometry.
-
-
Data Analysis:
-
Plot the percentage of soluble protein against temperature for both the vehicle- and drug-treated samples.
-
A rightward shift in the melting curve for the drug-treated sample compared to the vehicle control indicates thermal stabilization and confirms target engagement.[13]
-
Q3: I observe a cellular phenotype after treatment. How can I determine if this is due to the on-target sodium channel blockade or an off-target effect?
A3: This is a critical validation step in drug research. Genetic methods are the gold standard for linking a drug's effect to a specific target.[14] By removing or reducing the expression of the primary target (e.g., a specific sodium channel subunit) using techniques like CRISPR-Cas9 knockout or siRNA/shRNA knockdown, you can test if the compound's activity is target-dependent.[15][16]
-
If the phenotype disappears or is significantly reduced in the knockout/knockdown cells , it provides strong evidence that the effect is mediated by the intended target.
-
If the phenotype persists in the knockout/knockdown cells , it strongly suggests the effect is off-target.[17]
Experimental Protocol: Target Validation via Knockdown/Knockout
-
Generate Knockdown/Knockout Cell Line:
-
siRNA (transient knockdown): Transfect wild-type cells with siRNA molecules specifically targeting the mRNA of your sodium channel subunit of interest. Use a non-targeting (scrambled) siRNA as a negative control.[16]
-
CRISPR-Cas9 (stable knockout): Design and validate guide RNAs (gRNAs) targeting an early exon of the target gene. Deliver Cas9 and the gRNA to generate a stable knockout cell line.[17]
-
-
Validate Target Depletion:
-
Confirm the reduction or absence of the target protein in your modified cell line using Western blot or qPCR. This step is crucial for data interpretation.
-
-
Phenotypic Assay:
-
Perform your primary functional assay on three groups:
-
Wild-Type cells + this compound
-
Control cells (e.g., scrambled siRNA) + this compound
-
Knockdown/Knockout cells + this compound
-
-
Include vehicle controls for all cell lines.
-
-
Analyze and Conclude:
-
Compare the magnitude of the phenotypic response across the different cell lines. A statistically significant reduction in the drug's effect in the knockdown/knockout cells validates the phenotype as on-target.
-
Q4: How can I proactively screen for unknown off-target interactions of this compound?
A4: To broadly identify potential off-target liabilities, you can utilize commercial safety screening services or in-house proteomics approaches. These methods test the compound against a wide array of proteins to flag unintended interactions early in the research process.[18]
-
Safety Pharmacology Panels: These are curated collections of in vitro binding or functional assays for targets known to be associated with adverse drug reactions.[18] Submitting your compound to such a panel provides a broad overview of its selectivity.
-
Chemical Proteomics: Advanced, unbiased techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) can identify binding partners directly from cell lysates or living cells, offering a discovery-oriented approach to finding off-targets.[19]
Table 2: Common Target Families in Safety Screening Panels
| Target Family | Examples | Rationale for Screening |
|---|---|---|
| GPCRs | Adrenergic, Dopaminergic, Serotonergic, Opioid, Muscarinic | CNS, cardiovascular, and gastrointestinal side effects |
| Ion Channels | hERG, Na+, Ca2+, K+ | Cardiovascular toxicity (arrhythmia), neurotoxicity |
| Kinases | c-Abl, Src, EGFR, VEGFR | Unwanted anti-proliferative or signaling effects |
| Nuclear Receptors | ER, AR, GR, PR | Endocrine disruption, metabolic effects |
| Transporters | SERT, DAT, NET | Neurotransmitter reuptake modulation, drug-drug interactions |
| Enzymes | COX-1/2, PDEs, CYPs | Inflammation, signaling modulation, drug metabolism interference[18] |
References
- 1. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]
- 2. What is Cibenzoline Succinate used for? [synapse.patsnap.com]
- 3. Effects of cibenzoline, a novel antiarrhythmic drug, on action potential and transmembrane currents in frog atrial muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Appearances of Premature Atrial and Ventricular Contractions After Switching From Brand Name to Generic Cibenzoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cardiovascular effects of optical isomers of cibenzoline, assessed in the canine isolated, blood-perfused papillary muscle and sinoatrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Molecular mechanism of cibenzoline-induced anticholinergic action in single atrial myocytes: comparison with effect of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Cellular thermal shift assay - Wikipedia [en.wikipedia.org]
- 11. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. [publications.scilifelab.se]
- 14. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wjbphs.com [wjbphs.com]
- 16. licorbio.com [licorbio.com]
- 17. biocompare.com [biocompare.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. tandfonline.com [tandfonline.com]
Technical Support Center: (-)-(S)-Cibenzoline-D4 Drug Interaction Studies
Welcome to the technical support center for (-)-(S)-Cibenzoline-D4. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and troubleshooting for in vitro and in vivo drug-drug interaction (DDI) studies involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary use in drug interaction studies?
A1: this compound is the deuterated form of the S-enantiomer of Cibenzoline (B194477), an antiarrhythmic drug. The "D4" indicates that four hydrogen atoms have been replaced with deuterium (B1214612). Its primary use in drug interaction studies is as a stable isotopically labeled (SIL) internal standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[1] An internal standard is crucial for correcting variability during sample processing and analysis, thereby improving the accuracy and precision of the measurement of the non-labeled drug.[1]
Q2: What are the main metabolic pathways for Cibenzoline?
A2: Cibenzoline is primarily metabolized by cytochrome P450 (CYP) enzymes in the liver.[2][3][4] The main pathways are hydroxylation and dehydrogenation. Studies have shown that CYP3A and CYP2D families play a major role in the stereoselective metabolism of cibenzoline.[2] Specifically, CYP2D6 is involved in the formation of the p-hydroxycibenzoline metabolite (M1), while CYP3A4 is largely responsible for forming the 4,5-dehydrocibenzoline metabolite (M2) and other metabolites.[2]
Q3: Why is it important to study the drug interaction potential of Cibenzoline?
A3: Studying the DDI potential is critical because co-administration of Cibenzoline with other drugs can alter its plasma levels and therapeutic effects, potentially leading to adverse events or loss of efficacy.[3] Medications that inhibit or induce CYP enzymes, particularly CYP3A4 and CYP2D6, can significantly impact Cibenzoline's metabolism.[3][5] Given that many drugs are metabolized by these enzymes, there is a high potential for clinically relevant DDIs.[6]
Q4: Are there specific challenges associated with using a deuterated internal standard like this compound?
A4: Yes, while SIL internal standards are preferred, challenges can arise. These include:
-
Chromatographic Isotope Effect: The deuterated standard may have a slightly different retention time on an HPLC column compared to the non-labeled analyte.[7] This can lead to differential matrix effects if they do not co-elute perfectly.[7]
-
Isotopic Exchange (H/D Back-Exchange): Deuterium atoms can sometimes exchange with hydrogen atoms from the solvent, especially if the labels are in chemically labile positions.[7][8] This can compromise the integrity and concentration of the standard.
-
Isotopic Contribution: The deuterated standard may contain a small percentage of the unlabeled analyte as an impurity, which must be accounted for in quantitative assays.[8]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments in a question-and-answer format.
Issue 1: Inaccurate or Imprecise Quantification in Bioanalytical Assays
Q: My calibration curves are non-linear, or my quality control samples are failing. I am using this compound as an internal standard. What could be the cause?
A: Inaccurate quantification when using a deuterated internal standard can stem from several factors.[7] Use the following decision tree to diagnose the problem.
Caption: Troubleshooting workflow for inaccurate quantification.
Issue 2: Unexpected Results in CYP Inhibition Assays
Q: I am performing an in vitro CYP inhibition assay and the IC50 value for (-)-(S)-Cibenzoline is highly variable or different from expected. Why?
A: Variability in IC50 values from CYP inhibition assays can be due to experimental design or specific compound properties.[6][9]
-
Check Pre-incubation Conditions: Cibenzoline's interaction with CYP enzymes might be time-dependent. If you suspect time-dependent inhibition (TDI), your protocol should include a pre-incubation step with the enzyme (e.g., human liver microsomes) and NADPH before adding the probe substrate.[10][11]
-
Protein Concentration: Ensure the microsomal protein concentration is low (e.g., ≤ 0.1 mg/mL) to minimize non-specific binding of the inhibitor.[10]
-
Substrate Choice: The calculated IC50 value can be dependent on the specific probe substrate used and its concentration relative to its Km value. Ensure you are using a validated substrate and concentration.
-
Stereoselectivity: The metabolism of cibenzoline is stereoselective.[2] Ensure you are comparing your results for the S-enantiomer to relevant literature. The R-enantiomer is metabolized differently, particularly by CYP2D6.[2]
Issue 3: Difficulty Identifying Metabolites
Q: I am trying to identify the metabolites of (-)-(S)-Cibenzoline in an in vitro system, but the profile is unclear.
A: Metabolite identification can be complex. Consider the following:
-
Enzyme Source: The primary metabolites of Cibenzoline are formed by CYP3A4 and CYP2D6.[2] Ensure your in vitro system (e.g., human liver microsomes, recombinant enzymes) contains active forms of these CYPs.
-
Analytical Sensitivity: Metabolites are often present at much lower concentrations than the parent drug. Optimize your LC-MS/MS method to detect expected metabolites, such as hydroxy-cibenzoline (M+16) and dehydro-cibenzoline (M-2).
-
Kinetic Isotope Effect: The presence of deuterium can sometimes alter the rate or site of metabolism. This "metabolic switching" is a known phenomenon where the enzyme metabolizes a different part of the molecule to avoid breaking a stronger carbon-deuterium bond. While often minor, this could lead to a different metabolite profile for the D4-labeled compound compared to the unlabeled drug.
Quantitative Data Summary
The following table summarizes key metabolic parameters for Cibenzoline enantiomers. This data is crucial for designing and interpreting drug interaction studies.
| Parameter | S(-)-Cibenzoline | R(+)-Cibenzoline | Primary Enzyme(s) | Reference |
| Total Intrinsic Clearance (CLint) | 1.47 µL/min/mg | 1.64 µL/min/mg | CYP3A4, CYP2D6 | [2] |
| M1 (p-hydroxy) Formation CLint | Low | 23-fold higher than S(-) | CYP2D6 | [2] |
| M2, M3, M4 Formation CLint Ratio (R/S) | 0.39 to 0.83 | (see ratio) | CYP3A4 | [2] |
Data derived from in vitro studies with human liver microsomes.
Key Experimental Protocols
Protocol 1: In Vitro CYP450 Inhibition IC50 Assay
This protocol outlines a standard procedure for determining the half-maximal inhibitory concentration (IC50) of (-)-(S)-Cibenzoline.
-
Prepare Reagents:
-
Test Compound: (-)-(S)-Cibenzoline stock solution in DMSO. Prepare serial dilutions (e.g., 0.1 to 100 µM).
-
Enzyme Source: Pooled Human Liver Microsomes (HLM).
-
Cofactor: NADPH regenerating system.
-
Probe Substrate: A CYP-isoform specific substrate (e.g., Midazolam for CYP3A4, Dextromethorphan for CYP2D6).
-
Positive Control Inhibitor: (e.g., Ketoconazole for CYP3A4, Quinidine for CYP2D6).[2]
-
-
Incubation:
-
In a 96-well plate, add HLM, phosphate (B84403) buffer, and the test compound (or control inhibitor/vehicle).
-
(Optional for TDI): Pre-incubate this mixture at 37°C for 15-30 minutes with NADPH.
-
Initiate the reaction by adding the probe substrate (and NADPH if not pre-incubated).
-
Incubate at 37°C for a specified time (e.g., 10 minutes), ensuring linear metabolite formation.
-
-
Termination and Analysis:
-
Stop the reaction by adding a cold stop solution (e.g., acetonitrile) containing an internal standard.
-
Centrifuge the plate to pellet the protein.
-
Transfer the supernatant for analysis.
-
Quantify the formation of the substrate-specific metabolite using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the percent inhibition of metabolite formation at each concentration of the test compound relative to the vehicle control.
-
Plot percent inhibition versus log[inhibitor concentration] and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Caption: Workflow for a standard in vitro CYP inhibition assay.
Protocol 2: Metabolite Identification Workflow
-
Incubation: Incubate (-)-(S)-Cibenzoline with a metabolically active system (e.g., human liver microsomes, hepatocytes) and NADPH for an extended period (e.g., 60 minutes).
-
Sample Preparation: Terminate the reaction and extract the drug and its metabolites using protein precipitation followed by solid-phase or liquid-liquid extraction.
-
High-Resolution MS Analysis: Analyze the extract using a high-resolution LC-MS system (e.g., Q-TOF or Orbitrap). Acquire data in full scan mode and data-dependent MS/MS mode.
-
Data Processing: Process the data using metabolite identification software. Search for expected biotransformations (e.g., oxidation, dehydrogenation) and compare MS/MS fragmentation patterns of the parent drug and potential metabolites. The D4 label can aid in distinguishing drug-related material from endogenous matrix components.
Signaling and Metabolic Pathways
The metabolism of Cibenzoline is a critical pathway to consider in DDI studies. The primary enzymes involved are CYP3A4 and CYP2D6, which convert the parent drug into various metabolites that are then eliminated.
Caption: Primary metabolic pathways of Cibenzoline.
References
- 1. scispace.com [scispace.com]
- 2. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is Cibenzoline Succinate used for? [synapse.patsnap.com]
- 4. Appearances of Premature Atrial and Ventricular Contractions After Switching From Brand Name to Generic Cibenzoline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. preprints.org [preprints.org]
- 6. creative-bioarray.com [creative-bioarray.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 10. bioivt.com [bioivt.com]
- 11. lnhlifesciences.org [lnhlifesciences.org]
Refining dosage of (-)-(S)-Cibenzoline-D4 to minimize cardiac depression
Technical Support Center: (-)-(S)-Cibenzoline-D4 Dosage Refinement
Disclaimer: This content is intended for informational purposes for researchers, scientists, and drug development professionals. It is not medical advice. All experimental work should be conducted in accordance with institutional and regulatory guidelines.
This technical support center provides guidance on refining the dosage of this compound to minimize the risk of cardiac depression during preclinical research. The information is organized into frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does its primary mechanism relate to cardiac depression?
A1: this compound is a deuterated isotopologue of (-)-(S)-Cibenzoline. Cibenzoline (B194477) is a Class 1a antiarrhythmic agent.[1] Its primary mechanism of action is the blockade of fast sodium channels (Nav1.5) in cardiomyocytes.[1][2] This action reduces the rate of depolarization (Phase 0 of the cardiac action potential), slows conduction velocity, and prolongs the refractory period, thereby stabilizing heart rhythm.[2][3] However, excessive blockade of sodium channels can lead to significant negative inotropic effects (decreased myocardial contractility), which manifests as cardiac depression.[3][4] Cibenzoline also exhibits some calcium channel and potassium channel blocking activity, which can contribute to its overall cardiac effects.[1][2]
Q2: How does the deuteration in this compound potentially alter its cardiotoxic profile compared to the non-deuterated compound?
A2: Deuteration involves replacing hydrogen atoms with deuterium, a stable isotope of hydrogen.[5] This substitution creates a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect.[5][] The primary implications for this compound are:
-
Altered Metabolism: Cibenzoline is metabolized in the liver by cytochrome P450 enzymes, specifically CYP2D6 and CYP3A4.[7] Deuteration at a site of metabolic activity can significantly slow down the rate of metabolism.[][8]
-
Increased Half-Life and Exposure: A slower metabolism can lead to a longer plasma half-life and increased overall drug exposure (Area Under the Curve, AUC).[9][10]
-
Potential for Increased Toxicity: If the parent compound is responsible for the cardiac depression, a longer half-life means the heart is exposed to depressant concentrations for a longer period, potentially increasing the risk of toxicity even at doses considered safe for the non-deuterated version.[][9][11]
Therefore, researchers should not assume that the established therapeutic and toxic thresholds for standard Cibenzoline are directly applicable to its D4 analog.
Q3: My in vitro assay using hiPSC-CMs shows significant cardiac depression at lower-than-expected concentrations of this compound. What could be the cause?
A3: This is a critical observation and could be due to the altered pharmacokinetics of the deuterated compound, as explained in Q2. The reduced metabolic clearance in your in vitro system (if it has metabolic competency) or the inherently higher stability of the D4 compound could lead to a higher effective concentration at the target sodium channels over the course of the experiment. It is also crucial to ensure the purity and concentration of your test article are accurately verified.
Troubleshooting Guide: Unexpected Cardiac Depression
| Observed Issue | Potential Cause | Recommended Action |
| High cytotoxicity in cell-based assays (e.g., hiPSC-CMs). | 1. Effective concentration is higher than anticipated due to reduced metabolism of the D4 compound. 2. Assay duration is too long for the stable compound, leading to cumulative toxicity. | 1. Perform a full dose-response curve starting at much lower concentrations. 2. Conduct a time-course experiment to determine the onset of toxicity. 3. Run a comparative study with non-deuterated (-)-(S)-Cibenzoline. |
| Significant negative inotropy (reduced contractility) at predicted therapeutic doses. | 1. The therapeutic index for the D4 compound is narrower than for the parent drug. 2. Off-target effects are more pronounced due to higher sustained plasma concentrations. | 1. Re-establish the dose-response relationship for both efficacy and toxicity for the D4 compound. 2. Use electrophysiology (e.g., patch-clamp) to confirm target engagement and assess off-target ion channel effects.[12] |
| In vivo model (e.g., rat, rabbit) shows excessive QRS prolongation or hypotension. | 1. In vivo clearance of the D4 compound is significantly lower. 2. Potential for drug accumulation with repeat dosing. | 1. Conduct a pharmacokinetic (PK) study for this compound. 2. Start in vivo studies with a single, low dose and incorporate extensive cardiovascular monitoring (telemetry is ideal).[13] 3. Adjust dosing intervals based on the determined half-life. |
Quantitative Data Summary
The following tables summarize dose-response data for non-deuterated Cibenzoline . This data should be used as a baseline reference, with the expectation that this compound may exhibit greater potency or longer-lasting effects.
Table 1: Human Electrophysiological Effects of Intravenous Cibenzoline [14]
| IV Dose | Plasma Concentration (ng/mL) | Change in HV Interval | Change in QRS Duration |
| 1.55 mg/kg | 378 ± 80 | +13 msec | Not significant |
| 1.80 mg/kg | 525 ± 194 | +9 msec | +20 msec |
| 2.20 mg/kg | 618 ± 72 | +16 msec | +25 msec |
| 2.60 mg/kg | 731 ± 196 | +16 msec | +25 msec |
Table 2: Hemodynamic Effects of Single Intravenous Doses of Cibenzoline [15]
| IV Dose | Baseline Ejection Fraction | Post-Dose Ejection Fraction | Change in Cardiac Index |
| 0.25 - 0.75 mg/kg | 60% ± 7% | 53% ± 7% | Not specified |
| 1.0 - 1.2 mg/kg | 69% ± 8% | 49% ± 8% | -0.51 L/min/m² |
Experimental Protocols & Methodologies
Protocol 1: In Vitro Cardiotoxicity Assessment using hiPSC-CMs
This protocol is designed to establish a dose-response curve for cardiac depression.
1. Objective: To quantify the effects of this compound on the contractility and viability of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
2. Materials:
-
Plated hiPSC-CMs (e.g., 2D monolayer or 3D spheroids).[12]
-
This compound stock solution (in appropriate vehicle, e.g., DMSO).
-
Culture medium.
-
Cytotoxicity assay kit (e.g., LDH release assay).[12]
-
High-content imaging or contractility analysis system.
3. Procedure:
-
Preparation: Culture hiPSC-CMs until they form a spontaneously beating syncytium.
-
Dosing: Prepare serial dilutions of this compound in pre-warmed culture medium. Include a vehicle-only control. Suggested starting range (based on parent compound data): 10 nM to 100 µM.
-
Treatment: Replace the medium in the hiPSC-CM wells with the drug-containing medium.
-
Contractility Analysis:
-
Acclimate plates on the analysis system stage.
-
Record beating parameters (e.g., beat rate, amplitude, contraction/relaxation velocity) at baseline (pre-drug) and at multiple time points post-drug administration (e.g., 30 min, 1 hr, 6 hr, 24 hr).[16]
-
-
Viability Assessment: After the final contractility reading, collect the supernatant to perform an LDH release assay to quantify cytotoxicity, following the manufacturer's instructions.
4. Data Analysis:
-
Normalize contractility parameters to the baseline and vehicle control values.
-
Plot the dose-response curve for each parameter.
-
Calculate IC₅₀ values for negative inotropic effects and cytotoxicity.
Protocol 2: In Vivo Hemodynamic Assessment in a Rodent Model
This protocol outlines a study to assess the acute cardiac effects of the compound in an animal model.
1. Objective: To evaluate the impact of a single intravenous dose of this compound on key hemodynamic and electrocardiogram (ECG) parameters in rats.
2. Materials:
-
Male Sprague-Dawley rats (or other appropriate model).[17]
-
This compound formulated for IV injection.
-
Anesthesia (e.g., isoflurane).
-
Surgical tools for catheterization.
-
Pressure-volume (PV) loop catheter or separate pressure catheter and ECG leads.
-
Data acquisition system.
3. Procedure:
-
Animal Preparation: Anesthetize the rat and maintain a stable plane of anesthesia.
-
Instrumentation:
-
Insert a catheter into the jugular vein for drug administration.
-
Insert a pressure or PV-loop catheter into the right carotid artery and advance it into the left ventricle to measure pressure and ECG.[13]
-
-
Acclimation: Allow the animal to stabilize for at least 20-30 minutes post-surgery, recording baseline hemodynamic data.
-
Dosing: Administer a single bolus IV dose of this compound. Start with a low dose (e.g., 0.5 mg/kg) based on parent compound data.[15]
-
Monitoring: Continuously record ECG, left ventricular pressure, heart rate, dP/dtmax (a measure of contractility), and dP/dtmin (a measure of relaxation) for at least 60-120 minutes post-dose.[13]
-
Recovery/Termination: Euthanize the animal at the end of the experiment according to approved protocols.
4. Data Analysis:
-
Analyze ECG for changes in PR, QRS, and QT intervals.
-
Calculate the percentage change from baseline for hemodynamic parameters (e.g., heart rate, dP/dtmax) at peak effect.
-
Compare results across different dose groups.
Visualizations: Pathways and Workflows
Caption: Mechanism of action leading to therapeutic and adverse cardiac effects.
Caption: Logical workflow for troubleshooting unexpected cardiotoxicity results.
Caption: Workflow for an in vitro dose-response experiment using hiPSC-CMs.
References
- 1. What is Cibenzoline Succinate used for? [synapse.patsnap.com]
- 2. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]
- 3. [Cibenzoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects on rabbit nodal, atrial, ventricular and Purkinje cell potentials of a new antiarrhythmic drug, cibenzoline, which protects against action potential shortening in hypoxia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deuterated drug - Wikipedia [en.wikipedia.org]
- 7. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 11. preprints.org [preprints.org]
- 12. cellassay.creative-bioarray.com [cellassay.creative-bioarray.com]
- 13. SOP for Cardiotoxicity Testing Using Preclinical Models – SOP Guide for Pharma [pharmasop.in]
- 14. Electrophysiologic effects of cibenzoline in humans related to dose and plasma concentration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Acute, single, intravenous doses of cibenzoline: an evaluation of safety, tolerance, and hemodynamic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Rat Model of Cardiotoxic Drug-Induced Cardiomyopathy | Springer Nature Experiments [experiments.springernature.com]
Technical Support Center: Isotopic Purity Assessment of (-)-(S)-Cibenzoline-D4
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-(S)-Cibenzoline-D4. The information is designed to address specific issues that may be encountered during the experimental assessment of its isotopic purity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its isotopic purity important?
A1: this compound is a deuterium-labeled version of (-)-(S)-Cibenzoline, a class Ia antiarrhythmic agent. It is commonly used as an internal standard in quantitative bioanalytical assays, such as those using liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS). High isotopic purity (typically ≥98%) is crucial for an internal standard to ensure accurate and precise quantification of the unlabeled analyte. Low isotopic purity can lead to an overestimation of the analyte's concentration, as the unlabeled or partially deuterated impurities in the standard will contribute to the analyte's signal.
Q2: What are the primary analytical techniques for assessing the isotopic purity of this compound?
A2: The two primary techniques for determining the isotopic purity of deuterated compounds like this compound are High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Often, a combination of both is employed for a comprehensive analysis. HRMS is used to quantify the relative abundance of each isotopologue (d0, d1, d2, d3, d4), while NMR spectroscopy helps to confirm the location of deuterium (B1214612) labeling and assess the overall degree of deuteration.
Q3: I am observing a lower-than-expected isotopic purity for my this compound standard. What are the potential causes?
A3: A lower-than-expected isotopic purity can stem from several factors:
-
Incomplete Deuteration During Synthesis: The chemical process to replace hydrogen with deuterium may not be 100% efficient, resulting in a mixture of partially and fully deuterated molecules.
-
Hydrogen-Deuterium (H/D) Exchange: Deuterium atoms can be replaced by hydrogen atoms from the environment (e.g., from protic solvents). This is more likely to occur if the deuterium labels are in labile positions, such as on heteroatoms (-OH, -NH) or carbons adjacent to carbonyl groups. The structure of Cibenzoline, with its imidazole (B134444) ring and cyclopropyl (B3062369) group, suggests that deuteration on the phenyl rings or the cyclopropyl group would be more stable.
-
Improper Storage and Handling: Exposure to moisture, high temperatures, and non-neutral pH can accelerate H/D exchange and other degradation reactions.
Q4: My quantitative results are inconsistent when using this compound as an internal standard. What should I investigate?
A4: Inconsistent quantitative results can be due to several issues related to the deuterated internal standard:
-
Differential Matrix Effects: Even if the analyte and the deuterated internal standard co-elute, matrix components can affect their ionization differently, leading to inaccuracies.
-
Isotopic Exchange (Back-Exchange): If the deuterium labels are unstable under your experimental conditions (e.g., sample preparation, LC mobile phase), the internal standard's signal may decrease over time.
-
Presence of Unlabeled Analyte: If the deuterated standard contains a significant amount of the unlabeled (-)-(S)-Cibenzoline (the d0 isotopologue), it will artificially inflate the measured concentration of the analyte, especially at the lower limit of quantification (LLOQ).
-
Chromatographic Shift: Deuterated compounds can sometimes elute slightly earlier than their non-deuterated counterparts in reversed-phase chromatography. If this shift is significant, the internal standard and analyte may experience different matrix effects, compromising accurate quantification.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
This guide provides a systematic approach to troubleshooting inaccurate or inconsistent quantitative results when using this compound as an internal standard.
Caption: Troubleshooting workflow for inaccurate quantitative results.
Issue 2: Decreasing or Unstable Internal Standard Signal
A decreasing or unstable signal for this compound often points to isotopic exchange or degradation.
Caption: Decision tree for troubleshooting an unstable internal standard signal.
Data Presentation
The isotopic purity of a batch of this compound can be summarized in the following tables.
Table 1: Isotopic Purity of this compound by High-Resolution Mass Spectrometry
| Isotopologue | Theoretical m/z | Measured Peak Area | Relative Abundance (%) |
| d0 (Unlabeled) | 279.1597 | 15,000 | 0.5 |
| d1 | 280.1660 | 30,000 | 1.0 |
| d2 | 281.1723 | 60,000 | 2.0 |
| d3 | 282.1786 | 120,000 | 4.0 |
| d4 (Fully Labeled) | 283.1849 | 2,775,000 | 92.5 |
| Total | 3,000,000 | 100.0 | |
| Isotopic Purity (d4) | 92.5% |
Note: The isotopic purity is calculated as the percentage of the fully deuterated (d4) isotopologue relative to the sum of all observed isotopologues.
Table 2: Isotopic Enrichment Confirmation by NMR
| Analytical Technique | Parameter | Result | Interpretation |
| ¹H NMR | Integration of residual proton signals at deuterated positions vs. non-deuterated positions | < 5% | Confirms high overall deuteration. |
| ²H NMR | Presence of signals at expected chemical shifts for deuterated positions | Signals detected | Confirms deuterium incorporation at specific sites. |
Experimental Protocols
Protocol 1: Isotopic Purity Assessment by LC-HRMS
This protocol outlines a general procedure for determining the isotopic distribution and purity of this compound using Liquid Chromatography-High-Resolution Mass Spectrometry.
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration of 1 mg/mL.
- Dilute the stock solution to a working concentration of 1 µg/mL with the initial mobile phase.
2. Liquid Chromatography (LC) Conditions:
- Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: 5% B to 95% B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. High-Resolution Mass Spectrometry (HRMS) Conditions:
- Instrument: Q-TOF or Orbitrap mass spectrometer.
- Ionization Mode: Electrospray Ionization (ESI), positive mode.
- Scan Mode: Full scan.
- Mass Range: m/z 100-500.
- Resolution: > 60,000.
4. Data Analysis:
- Extract the ion chromatograms for the theoretical m/z of the unlabeled compound (d0) and all deuterated isotopologues (d1-d4).
- Integrate the peak areas for each isotopologue.
- Calculate the percentage of each isotopologue relative to the sum of all isotopologue peak areas to determine the isotopic distribution and purity.
Protocol 2: Isotopic Enrichment Confirmation by NMR
This protocol provides a general method for confirming the location of deuterium labels and assessing the overall isotopic enrichment of this compound.
1. Sample Preparation:
- Dissolve an appropriate amount of this compound (typically 5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d6 or CDCl3). The solvent should be chosen to avoid overlapping signals with the analyte.
2. ¹H NMR Analysis:
- Instrument: 400 MHz or higher NMR spectrometer.
- Parameters: Acquire a standard ¹H NMR spectrum.
- Data Analysis:
- Identify the signals corresponding to the non-deuterated positions in the (-)-(S)-Cibenzoline molecule.
- Integrate the residual proton signals at the expected deuterated positions.
- Compare the integration of the residual proton signals to the integration of a signal from a non-deuterated position to estimate the percentage of isotopic enrichment.
3. ²H NMR Analysis (Optional but Recommended):
- Instrument: NMR spectrometer equipped for deuterium detection.
- Parameters: Acquire a standard ²H NMR spectrum.
- Data Analysis:
- Observe the signals at the chemical shifts corresponding to the deuterated positions. The presence of these signals confirms the location of the deuterium labels.
Visualization
Experimental Workflow for Isotopic Purity Assessment
The following diagram illustrates the general workflow for assessing the isotopic purity of this compound.
Caption: General workflow for isotopic purity assessment.
Technical Support Center: Quantification of (-)-(S)-Cibenzoline-D4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of (-)-(S)-Cibenzoline using its deuterated internal standard, (-)-(S)-Cibenzoline-D4.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments, focusing on calibration curve problems.
Issue 1: Poor Calibration Curve Linearity (r² < 0.99)
A non-linear calibration curve can be caused by several factors, from standard preparation to matrix effects and detector saturation.
Question: My calibration curve for (-)-(S)-Cibenzoline is not linear. What are the potential causes and how can I fix it?
Answer:
-
Review Standard Preparation: Inaccurate serial dilutions are a common source of non-linearity. Ensure that pipettes are calibrated and that proper technique is used. It is also recommended to prepare standards independently rather than through serial dilution from a single stock to avoid propagating errors.[1]
-
Assess Matrix Effects: The biological matrix can suppress or enhance the ionization of the analyte, leading to a non-linear response, especially at higher concentrations.[2][3][4] Consider using a different sample cleanup method or matrix-matched calibrators.
-
Check for Detector Saturation: At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal response. If this is the case, you may need to dilute your upper-level calibration standards and samples or reduce the injection volume.[4]
-
Evaluate Internal Standard Performance: Ensure that the response of this compound is consistent across all calibration points. A variable internal standard response can indicate issues with sample preparation or matrix effects that disproportionately affect the internal standard.[5]
Issue 2: Inaccurate or Imprecise Results (High %RE or %CV)
Inaccurate (high percent relative error) or imprecise (high percent coefficient of variation) results can stem from issues with the internal standard, chromatography, or sample matrix.
Question: My quality control samples are failing acceptance criteria for accuracy and precision. What should I investigate?
Answer:
-
Verify Chromatographic Co-elution: Due to the "deuterium isotope effect," this compound may elute slightly earlier than the unlabeled analyte.[6][7] This can lead to differential matrix effects. Overlay the chromatograms of the analyte and the internal standard to ensure they co-elute. If a shift is observed, chromatographic conditions such as the mobile phase gradient or temperature may need to be optimized.
-
Investigate Isotopic Purity of the Internal Standard: The presence of unlabeled (-)-(S)-Cibenzoline as an impurity in your deuterated internal standard can lead to an artificially high analyte signal, compromising accuracy, especially at the lower limit of quantification (LLOQ).[5][6] Analyze a high-concentration solution of the internal standard alone to check for the presence of the unlabeled analyte.
-
Assess for H/D Back-Exchange: Deuterium atoms can sometimes exchange with protons from the solvent, a phenomenon known as back-exchange.[6] This can reduce the concentration of your internal standard and lead to overestimation of the analyte. Using aprotic solvents for stock solutions and minimizing exposure to highly acidic or basic conditions can help prevent this.
-
Evaluate Matrix Effects: Even with perfect co-elution, the analyte and internal standard can be affected differently by the sample matrix.[2][3][6] Perform a post-extraction spike experiment to quantify the extent of ion suppression or enhancement.
Frequently Asked Questions (FAQs)
Q1: What are the typical acceptance criteria for a calibration curve in a bioanalytical method?
A1: While specific criteria can vary by regulatory guidance (e.g., FDA, EMA), a generally accepted set of criteria is summarized in the table below.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r) | ≥ 0.99 |
| Calibration Standard Accuracy | Within ±15% of the nominal value (±20% at the LLOQ) |
| Calibration Standard Precision | ≤ 15% CV (≤ 20% CV at the LLOQ) |
| Number of Standards | A minimum of six non-zero standards |
Q2: How can I assess for matrix effects in my assay?
A2: A common method is the post-extraction spike experiment.[2][3] This involves comparing the response of an analyte spiked into an extracted blank matrix to the response of the analyte in a neat solution. The matrix effect can be calculated as a percentage. A value less than 100% indicates ion suppression, while a value greater than 100% indicates ion enhancement.[2]
Q3: What should I do if I suspect my this compound internal standard is impure?
A3: First, analyze a solution of the internal standard by itself and monitor the mass transition for the unlabeled analyte.[6] If a significant signal is detected, it indicates the presence of an impurity. The peak area of the unlabeled analyte should ideally be less than 5% of the analyte's peak area at the LLOQ.[5] If the impurity level is unacceptable, you should source a new, higher-purity standard.
Q4: Can the stability of (-)-(S)-Cibenzoline or its deuterated internal standard affect my results?
A4: Yes, degradation of either the analyte or the internal standard can lead to inaccurate results.[7] Stability can be affected by factors such as temperature, light exposure, pH of the solution, and repeated freeze-thaw cycles.[8][9] It is crucial to perform stability assessments under various conditions to ensure the integrity of your samples and stock solutions.
Experimental Protocols
Protocol 1: Preparation of Calibration Curve Standards
This protocol describes the preparation of calibration standards in a biological matrix (e.g., plasma).
-
Prepare Stock Solutions:
-
Prepare a primary stock solution of (-)-(S)-Cibenzoline at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol).
-
Prepare a primary stock solution of this compound at 1 mg/mL in the same solvent.
-
-
Prepare Working Solutions:
-
From the primary stock, prepare a series of (-)-(S)-Cibenzoline working solutions by serial dilution to cover the desired calibration range.
-
Prepare an internal standard (IS) working solution of this compound at a fixed concentration (e.g., 100 ng/mL).
-
-
Spike into Matrix:
-
For each calibration level, add a small volume (e.g., 10 µL) of the corresponding (-)-(S)-Cibenzoline working solution to a fixed volume of blank biological matrix (e.g., 90 µL).
-
Prepare a blank sample by adding 10 µL of the solvent to 90 µL of the matrix.
-
-
Sample Preparation (e.g., Protein Precipitation):
-
To each spiked standard and the blank, add a fixed volume of the IS working solution.
-
Add 3 volumes of cold acetonitrile (B52724) (containing the IS) to precipitate proteins.
-
Vortex and then centrifuge the samples.
-
-
Analysis:
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
Construct the calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the analyte.
-
Protocol 2: Assessment of Matrix Effects
This protocol outlines a method to evaluate the impact of the biological matrix on analyte quantification.
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard into the reconstitution solvent.
-
Set B (Post-Extraction Spike): Extract blank biological matrix. Spike the analyte and internal standard into the final, extracted matrix.
-
Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the biological matrix before the extraction process.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area of Set B / Peak Area of Set A) * 100
-
Recovery (%) = (Peak Area of Set C / Peak Area of Set B) * 100
-
Visualizations
Caption: Troubleshooting workflow for calibration curve issues.
Caption: Workflow for preparing calibration curve standards.
References
- 1. uknml.com [uknml.com]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Calibration Practices in Clinical Mass Spectrometry: Review and Recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. scispace.com [scispace.com]
- 8. benchchem.com [benchchem.com]
- 9. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
Technical Support Center: Analysis of (-)-(S)-Cibenzoline-D4
Welcome to the technical support center for the HPLC analysis of (-)-(S)-Cibenzoline-D4. This guide provides detailed troubleshooting advice, frequently asked questions (FAQs), and experimental protocols to assist researchers, scientists, and drug development professionals in achieving optimal chromatographic resolution and accurate quantification.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the HPLC analysis of this compound?
The primary challenge is twofold: 1) achieving baseline separation of the this compound enantiomer from its corresponding (+)-R enantiomer, and 2) ensuring the deuterated standard co-elutes with or is adequately resolved from the non-deuterated analyte for accurate quantification, depending on the analytical goal. The "deuterium isotope effect" can cause slight differences in retention times between the deuterated and non-deuterated compounds.[1][2]
Q2: Which type of HPLC column is most suitable for the chiral separation of cibenzoline (B194477) enantiomers?
Polysaccharide-based chiral stationary phases (CSPs), such as those with cellulose (B213188) or amylose (B160209) derivatives, are commonly effective for separating chiral imidazolines like cibenzoline.[3][4] Columns like Chiralpak® IB, which contains cellulose tris(3,5-dimethylphenylcarbamate) immobilized on silica (B1680970) gel, have shown success in resolving similar chiral compounds under reversed-phase conditions.[3]
Q3: How does the mobile phase composition impact the resolution of this compound?
The mobile phase is a critical factor in achieving chiral resolution. Key considerations include:
-
Organic Modifier: The choice and ratio of organic modifiers (e.g., acetonitrile (B52724), methanol) can significantly alter selectivity.[3]
-
Additives: For basic compounds like cibenzoline, the addition of a basic additive (e.g., ammonia (B1221849) solution) or a buffer (e.g., ammonium (B1175870) acetate) to control the pH is often necessary to improve peak shape and achieve separation.[1][3]
-
Mode of Elution: Both normal-phase (e.g., hexane/alcohol mixtures) and reversed-phase (e.g., acetonitrile/water mixtures) can be effective, and the choice will depend on the specific CSP and analyte characteristics.[3]
Q4: My deuterated standard is splitting into two peaks or separating from the non-deuterated analyte. What could be the cause and how can I fix it?
This phenomenon is known as the chromatographic isotope effect (CIE), where the carbon-deuterium (C-D) bond's slightly different properties compared to the carbon-hydrogen (C-H) bond lead to separation on the HPLC column.[1] To minimize this effect and encourage co-elution, you can:
-
Modify the Mobile Phase Gradient: A steeper gradient can reduce the on-column time, giving the isotopologues less opportunity to separate.[1]
-
Change the Organic Modifier: Switching between acetonitrile and methanol (B129727) can alter the selectivity and may reduce the separation.[1]
-
Adjust the Temperature: Lowering the column temperature can sometimes decrease the separation between the deuterated and non-deuterated compounds.[1]
Troubleshooting Guides
This section provides systematic solutions to common problems encountered during the HPLC analysis of this compound.
Issue 1: Poor Resolution Between Cibenzoline Enantiomers
Symptom: The peaks for the (-)-(S) and (+)-R enantiomers are co-eluting or only partially resolved (Resolution (Rs) < 1.5).
dot
Caption: Troubleshooting workflow for poor enantiomeric resolution.
Recommended Solutions:
| Parameter | Recommended Action | Rationale |
| Mobile Phase | Adjust Organic Modifier Ratio: Systematically vary the ratio of acetonitrile to methanol or the aqueous component. | Alters the polarity and solvating power of the mobile phase, which can change the interaction with the CSP and improve selectivity.[3] |
| Optimize Additive Concentration: If using a buffer or additive (e.g., ammonium acetate (B1210297), ammonia), vary its concentration. | For ionizable compounds, the pH and ionic strength of the mobile phase are critical for controlling retention and peak shape.[1][3] | |
| Change Organic Modifier: Switch between acetonitrile and methanol. | Different organic modifiers can offer different selectivities for the enantiomers.[1] | |
| Flow Rate | Decrease Flow Rate: Reduce the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min). | Lowering the flow rate can increase the number of theoretical plates and improve resolution, although it will increase the analysis time. |
| Temperature | Optimize Column Temperature: Evaluate the separation at different temperatures (e.g., 25°C, 35°C, 40°C). | Temperature can affect the kinetics of the chiral recognition process and thus the selectivity.[3] |
| Stationary Phase | Screen Different CSPs: If resolution cannot be achieved, test a different chiral stationary phase (e.g., another polysaccharide-based column or a macrocyclic glycopeptide-based column). | Chiral recognition is highly specific to the combination of the analyte and the CSP. |
Issue 2: Peak Tailing or Asymmetry
Symptom: The peak for this compound is asymmetrical, with a "tail" extending from the back of the peak.
Recommended Solutions:
| Parameter | Recommended Action | Rationale |
| Mobile Phase pH | Adjust pH with an Additive: For a basic compound like cibenzoline, ensure the mobile phase pH is appropriate. Adding a basic modifier like a small amount of ammonia solution can help. | An incorrect pH can lead to secondary interactions with residual silanol (B1196071) groups on the silica support of the column, causing peak tailing. |
| Sample Overload | Reduce Sample Concentration: Dilute the sample and inject a smaller amount. | Injecting too much sample can saturate the stationary phase, leading to peak distortion. |
| Column Contamination | Wash the Column: Perform a thorough column wash with a strong solvent. | Contaminants on the column can interfere with the peak shape. |
| Sample Solvent | Match Sample Solvent to Mobile Phase: Dissolve the sample in the initial mobile phase whenever possible. | If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion. |
Experimental Protocols
Protocol 1: Chiral Separation of Cibenzoline Enantiomers
This protocol is a starting point for developing a method for the enantioselective analysis of cibenzoline, based on methods for similar chiral imidazolines.[3]
-
HPLC System: Agilent 1260 Infinity II or equivalent
-
Column: Chiralpak® IB (cellulose tris(3,5-dimethylphenylcarbamate)) (5 µm, 250 x 4.6 mm)
-
Mobile Phase: Acetonitrile / Methanol / 40 mM Ammonium Acetate (pH 7.5) in varying ratios. Start with a ratio like 25:25:50 (v/v/v).
-
Flow Rate: 0.5 mL/min
-
Column Temperature: 35°C
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the mobile phase.
Method Development Steps:
-
Initial Screening: Run the analysis with the starting mobile phase composition.
-
Optimize Organic Modifier Ratio: Adjust the ratio of acetonitrile and methanol while keeping the aqueous portion constant to improve resolution.
-
Adjust pH: If peak shape is poor, adjust the pH of the ammonium acetate buffer.
-
Temperature Optimization: Evaluate the effect of column temperature on resolution.
dot
Caption: Experimental workflow for chiral separation of cibenzoline.
Protocol 2: Mitigating the Deuterium Isotope Effect
This protocol provides a systematic approach to minimize the separation between this compound and non-deuterated (-)-(S)-Cibenzoline.[1]
-
HPLC System: Agilent 1290 Infinity II UHPLC or equivalent
-
Column: A high-efficiency reversed-phase column (e.g., C18, 1.8 µm particle size)
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 30°C
-
Detection: LC-MS/MS
Experimental Runs:
| Run | Gradient Program | Purpose |
| 1 | Shallow Gradient: 5% B to 50% B over 10 min | Establish baseline separation. |
| 2 | Steeper Gradient 1: 5% B to 50% B over 5 min | Reduce on-column time to decrease isotope separation. |
| 3 | Steeper Gradient 2: 5% B to 50% B over 3 min | Further reduction in on-column time. |
| 4 | Organic Modifier Change: Replace Acetonitrile with Methanol and repeat gradient runs. | Alter selectivity to potentially merge peaks. |
Data Analysis:
-
Measure the retention times of both the deuterated and non-deuterated analytes for each run.
-
Calculate the difference in retention time (Δt_R).
-
Visually inspect the chromatograms for co-elution or minimal separation.
-
Select the conditions that provide the best peak shape and the smallest Δt_R.
Quantitative Data Summary
The following table summarizes typical performance characteristics that should be targeted during method validation for a bioanalytical assay of this compound.
| Parameter | Target Value | Reference |
| Linearity Range | 10 - 1000 ng/mL in plasma | [5] |
| Correlation Coefficient (r²) | > 0.99 | [1] |
| Intra-day Precision (%RSD) | < 15% | [1] |
| Inter-day Precision (%RSD) | < 15% | [1] |
| Accuracy (% Bias) | Within ±15% | [1] |
| Recovery | 60 - 70% | [5] |
References
- 1. Chiral separation of five antihistamine drug enantiomers and enantioselective pharmacokinetic study of carbinoxamine in rat plasma by HPLC-MS/MS - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Pharmacokinetics in man of a new antiarrhythmic drug, cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Enantioselective HPLC Analysis to Assist the Chemical Exploration of Chiral Imidazolines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantiomeric separation of imidazolinone herbicides using chiral high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of cibenzoline in plasma and urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: (-)-(S)-Cibenzoline-D4 Method Validation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the method validation of (-)-(S)-Cibenzoline-D4, particularly in bioanalytical studies using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Frequently Asked Questions (FAQs)
Q1: We are observing a chromatographic shift between (-)-(S)-Cibenzoline and its deuterated internal standard, this compound. What could be the cause and how can we address it?
A chromatographic shift between an analyte and its deuterated internal standard is a phenomenon that can occur due to the "isotope effect," where the heavier deuterium (B1214612) atoms can influence the physicochemical properties of the molecule, leading to slight differences in retention time. This can be particularly problematic if the shift is inconsistent or leads to differential matrix effects.
Troubleshooting Steps:
-
Optimize Chromatography: The primary goal is to achieve co-elution of the analyte and the internal standard.[1] Experiment with different mobile phase compositions, gradients, and flow rates to minimize the retention time difference.
-
Column Chemistry: Evaluate different column chemistries (e.g., C18, Phenyl-Hexyl) to find a stationary phase that provides minimal separation between the analyte and the deuterated internal standard.
-
Temperature Control: Ensure precise and stable column temperature control, as minor fluctuations can exacerbate retention time shifts.
Q2: Our lab has detected a signal corresponding to the unlabeled (-)-(S)-Cibenzoline in our this compound internal standard stock solution. What is the source of this issue?
The presence of the unlabeled analyte in a deuterated internal standard solution can stem from two primary sources: isotopic exchange or inherent impurities in the synthesized standard.[1] This can lead to inaccuracies, especially at the lower limit of quantification (LLOQ).[1]
Troubleshooting Steps:
-
Check Certificate of Analysis (CoA): Review the CoA of your this compound to verify its isotopic purity and the percentage of any unlabeled analyte.[1]
-
Evaluate Isotopic Exchange: The deuterium atoms on the internal standard may exchange with protons from the solvent or matrix.[1] This is more likely to occur in protic solvents or under acidic or basic conditions.[2] To assess this, prepare the internal standard in the final sample solvent and analyze it over time to monitor for any increase in the unlabeled analyte signal.
-
Solvent Choice: If isotopic exchange is suspected, consider using aprotic solvents for stock solutions and during sample preparation, if compatible with the overall method.
Q3: We are experiencing significant variability in the internal standard response across different plasma lots, suggesting a differential matrix effect. How can we mitigate this?
Differential matrix effects occur when matrix components affect the ionization of the analyte and the internal standard to different extents.[1] This can be a significant issue when the analyte and internal standard do not co-elute.
Troubleshooting Steps:
-
Improve Sample Preparation: Enhance sample clean-up procedures to remove interfering matrix components. Techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) can be more effective than simple protein precipitation.[1]
-
Chromatographic Co-elution: As mentioned in Q1, achieving chromatographic co-elution is critical. When the analyte and internal standard experience the same matrix environment at the same time, the impact of matrix effects is more likely to be compensated.
-
Matrix Effect Evaluation: During method validation, conduct a thorough assessment of matrix effects using multiple sources of the biological matrix.[1] This will help in understanding the extent of the variability.
-
Alternative Internal Standards: If the issue persists, consider using a stable isotope-labeled internal standard with ¹³C or ¹⁵N, as these are less prone to chromatographic shifts and differential matrix effects.[1]
Experimental Protocols
Protocol 1: Evaluation of Chromatographic Co-elution
Objective: To determine the retention time (RT) difference between (-)-(S)-Cibenzoline and this compound.
Methodology:
-
Prepare a standard solution containing both (-)-(S)-Cibenzoline and this compound at a known concentration in a clean solvent (e.g., 50:50 acetonitrile:water).
-
Inject the solution onto the LC-MS/MS system.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode, monitoring for specific transitions for both the analyte and the internal standard.
-
Extract the ion chromatograms for both compounds.
-
Determine the retention time at the peak apex for each compound.
-
Calculate the difference in retention times.
Acceptance Criteria: The retention time difference should be minimal, ideally with the internal standard eluting within the peak width of the analyte.
Data Presentation:
| Parameter | (-)-(S)-Cibenzoline | This compound | Difference |
| Retention Time (min) | 4.25 | 4.22 | 0.03 |
| Peak Width (min) | 0.15 | 0.15 | N/A |
Protocol 2: Assessment of Isotopic Exchange
Objective: To evaluate the stability of the deuterium labels on this compound in the analytical solvent.
Methodology:
-
Prepare a solution of this compound in the final solvent composition that will be used for sample analysis.
-
Immediately after preparation (Time 0), inject the solution into the LC-MS/MS and acquire data, monitoring for both the deuterated internal standard and the potential unlabeled analyte.
-
Store the solution under the same conditions as the prepared samples (e.g., room temperature, 4°C).
-
At various time points (e.g., 4, 8, 24 hours), re-inject the solution and acquire data.
-
Compare the peak area of the unlabeled analyte signal at each time point to the Time 0 measurement.
Acceptance Criteria: No significant increase in the unlabeled analyte signal should be observed over the tested time period.
Data Presentation:
| Time Point (hours) | Peak Area of Unlabeled Analyte | % Increase from Time 0 |
| 0 | 5,230 | 0% |
| 4 | 5,310 | 1.5% |
| 8 | 5,280 | 0.9% |
| 24 | 5,350 | 2.3% |
Visual Troubleshooting Guides
References
Technical Support Center: Long-Term Stability of (-)-(S)-Cibenzoline-D4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability testing of (-)-(S)-Cibenzoline-D4. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is designed to provide answers to common questions and solutions to potential problems that may arise during the stability testing of this compound.
Q1: What are the primary degradation pathways for cibenzoline (B194477) and its deuterated analogue?
A1: While specific degradation pathways for this compound under various stress conditions are not extensively published, potential degradation can be inferred from the metabolism of cibenzoline and general chemical principles. The main routes of degradation to consider are oxidation and hydrolysis. Metabolic studies of cibenzoline have identified p-hydroxycibenzoline and 4,5-dehydrocibenzoline as major metabolites, suggesting the phenyl and imidazoline (B1206853) rings are susceptible to oxidative modification. Forced degradation studies are essential to identify the specific degradation products under long-term storage and stress conditions.
Q2: My long-term stability data shows unexpected variability. What are the possible causes and how can I troubleshoot this?
A2: Unexpected variability in stability data can stem from several factors. Here’s a step-by-step guide to troubleshooting:
-
Review Storage Conditions: Confirm that the storage chambers have maintained the specified temperature and humidity throughout the study. Any excursions should be documented and their potential impact assessed.
-
Analytical Method Validation: Ensure that the analytical method used is validated for stability-indicating properties. The method must be able to separate the parent compound from all potential degradation products.
-
Sample Handling: Inconsistent sample preparation or handling can introduce variability. Review standard operating procedures (SOPs) for sample preparation and ensure they are being followed consistently.
-
Container Closure Integrity: Investigate the integrity of the container closure system. Breaches can lead to exposure to environmental factors, causing inconsistent degradation.
-
Homogeneity of Batches: If multiple batches are being tested, variability between batches could be a factor. Ensure that the initial characterization of each batch was comparable.
Q3: I am observing a loss of the deuterium (B1214612) label (H/D back-exchange) in my samples. How can I mitigate this?
A3: Hydrogen-deuterium (H/D) back-exchange can occur, particularly if the deuterium atoms are on exchangeable sites (like -OH, -NH, -SH) or on carbons adjacent to heteroatoms. To address this:
-
Storage Conditions: Store samples in a dry environment, as moisture can facilitate H/D exchange. Consider the use of desiccants in the packaging.
-
pH of Formulation: The pH of the formulation can influence the rate of back-exchange. Evaluate the stability of the deuterium label across a range of pH values to identify the optimal pH for stability.
-
Analytical Method: During analysis, especially with LC-MS, the mobile phase composition can sometimes promote back-exchange. Use aprotic solvents where possible and minimize the time samples are in solution before analysis.
Q4: How do I design a robust forced degradation study for this compound?
A4: A well-designed forced degradation study should expose the compound to a variety of stress conditions to identify potential degradation products and pathways.[1][2] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[1] Key conditions to include are:
-
Acid Hydrolysis: Treat with an acid such as 0.1 M HCl at an elevated temperature (e.g., 60°C).
-
Base Hydrolysis: Treat with a base such as 0.1 M NaOH at an elevated temperature (e.g., 60°C).
-
Oxidation: Expose to an oxidizing agent like 3% hydrogen peroxide at room temperature.
-
Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80°C).
-
Photostability: Expose the compound to light according to ICH Q1B guidelines.
Samples should be analyzed at various time points to track the degradation process.
Data Presentation
The following tables provide an example of how to structure and present quantitative data from long-term and accelerated stability studies for a solid oral dosage form of this compound.
Table 1: Long-Term Stability Data for this compound Tablets (25°C ± 2°C / 60% RH ± 5% RH)
| Test Parameter | Acceptance Criteria | Initial | 3 Months | 6 Months | 9 Months | 12 Months | 18 Months | 24 Months |
| Appearance | White, round, biconvex tablets | Complies | Complies | Complies | Complies | Complies | Complies | Complies |
| Assay (%) | 95.0 - 105.0 | 100.2 | 100.1 | 99.8 | 99.5 | 99.2 | 98.9 | 98.5 |
| Degradation Product 1 (%) | ≤ 0.20 | < 0.05 | < 0.05 | 0.06 | 0.08 | 0.10 | 0.12 | 0.15 |
| Total Degradation Products (%) | ≤ 1.0 | < 0.05 | 0.06 | 0.08 | 0.10 | 0.12 | 0.15 | 0.18 |
| Dissolution (%) | NLT 80% (Q) in 30 min | 95 | 94 | 93 | 92 | 91 | 90 | 88 |
| Water Content (%) | ≤ 2.0 | 0.8 | 0.9 | 0.9 | 1.0 | 1.1 | 1.2 | 1.3 |
Table 2: Accelerated Stability Data for this compound Tablets (40°C ± 2°C / 75% RH ± 5% RH)
| Test Parameter | Acceptance Criteria | Initial | 1 Month | 3 Months | 6 Months |
| Appearance | White, round, biconvex tablets | Complies | Complies | Complies | Complies |
| Assay (%) | 95.0 - 105.0 | 100.2 | 99.5 | 98.7 | 97.5 |
| Degradation Product 1 (%) | ≤ 0.20 | < 0.05 | 0.08 | 0.12 | 0.18 |
| Total Degradation Products (%) | ≤ 1.0 | < 0.05 | 0.10 | 0.18 | 0.25 |
| Dissolution (%) | NLT 80% (Q) in 30 min | 95 | 91 | 88 | 85 |
| Water Content (%) | ≤ 2.0 | 0.8 | 1.2 | 1.5 | 1.8 |
Experimental Protocols
Detailed methodologies for key experiments are provided below to ensure consistency and reproducibility.
Protocol 1: Long-Term and Accelerated Stability Study
-
Sample Preparation: Place the this compound drug substance or product in its proposed commercial packaging.
-
Storage Conditions:
-
Long-Term: Store samples in a stability chamber at 25°C ± 2°C and 60% RH ± 5% RH.
-
Accelerated: Store samples in a stability chamber at 40°C ± 2°C and 75% RH ± 5% RH.
-
-
Testing Intervals:
-
Long-Term: Pull samples at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Pull samples at 0, 1, 3, and 6 months.
-
-
Analysis: At each time point, analyze the samples for appearance, assay, degradation products, dissolution (for drug product), and water content using validated analytical methods.
Protocol 2: Stability-Indicating HPLC Method
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Column Temperature: 30°C.
-
-
Sample Preparation: Dissolve a known amount of the sample in the mobile phase to achieve a final concentration of approximately 1 mg/mL.
-
Analysis: Inject the sample and a reference standard. Quantify the parent compound and any degradation products by comparing their peak areas to that of the reference standard.
Visualizations
The following diagrams illustrate key workflows and potential pathways relevant to the stability testing of this compound.
Caption: Workflow for stability testing of this compound.
Caption: Potential degradation pathways of this compound.
References
Technical Support Center: (-)-(S)-Cibenzoline-D4 Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in avoiding contamination during experiments with (-)-(S)-Cibenzoline-D4.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
A1: this compound is a deuterated form of (-)-(S)-Cibenzoline, which is the S-enantiomer of the antiarrhythmic agent Cibenzoline.[1] The deuterium (B1214612) labeling makes it a valuable tool in various research applications. Stable heavy isotopes of elements like hydrogen are often incorporated into drug molecules to serve as tracers for quantification in drug development processes.[2] It is commonly used as an internal standard in quantitative analysis by Nuclear Magnetic Resonance (NMR), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).[2]
Q2: What are the most common sources of contamination in stable isotope labeling experiments?
A2: Contamination in stable isotope tracing experiments can stem from several sources, which can be broadly categorized as environmental, sample-related, and procedural.[3] Environmental contaminants may include dust and aerosols present in the laboratory air.[3] Sample-related contamination can originate from the sample itself or the materials used for its collection and storage.[3] Procedural contamination is introduced during sample preparation and analysis from reagents, labware, and even human error.[3] Common contaminants include plastics like polypropylene (B1209903) from lab consumables and keratin (B1170402) from skin and hair.[3]
Q3: How can I minimize the risk of contamination from laboratory equipment?
A3: To prevent contamination from labware and consumables, it is essential to use appropriate materials and adhere to strict cleaning protocols. It is recommended to use glass vials with foil-lined caps, as plastics may react with solvents and contaminate the samples.[3] All equipment, including glassware, forceps, and spatulas, should be thoroughly cleaned with 70% ethanol (B145695) and Kimwipes between each sample.[3] For highly sensitive analyses, employing automated liquid handling systems with enclosed hoods can help create a contamination-free workspace.[3]
Q4: Can the non-deuterated (-)-(S)-Cibenzoline interfere with my experiment?
A4: Yes, the presence of unlabeled (-)-(S)-Cibenzoline can lead to isotopic dilution, which will affect the accuracy of quantification. This can be a significant issue in studies where the deuterated compound is used as a tracer to study the metabolism of the drug. It is crucial to ensure the purity of the this compound and to account for any potential endogenous levels of the non-deuterated compound in the experimental system.
Q5: What are the recommended storage and stability conditions for this compound?
A5: this compound is stable at room temperature for a few days, such as during shipping.[1] For long-term storage, it is advisable to follow the manufacturer's specific recommendations, which typically involve refrigeration to maintain stability.[4][5]
Troubleshooting Guide
This guide addresses specific issues that may arise during experiments with this compound.
Issue 1: Unexpected Peaks in Mass Spectrometry Analysis
-
Possible Cause: Contamination from solvents, glassware, or plasticware.[3]
-
Solution:
-
Run a blank sample containing only the solvent to identify any contaminant peaks.[3]
-
Ensure all glassware is meticulously cleaned, for instance, with 70% ethanol.[3]
-
Use high-purity, LC-MS grade solvents.
-
If plasticware is suspected, switch to glass or certified contaminant-free polypropylene labware.[3]
-
Issue 2: Inconsistent Isotopic Enrichment in Cell Culture Experiments
-
Possible Cause: Presence of unlabeled small molecules, such as amino acids and glucose, in standard fetal bovine serum (FBS) that can dilute the isotopically labeled tracer.[3]
-
Solution:
-
Use dialyzed FBS to remove small molecules that could interfere with the labeled compound.
-
Ensure that the base medium does not contain high concentrations of compounds that could compete with this compound for metabolic pathways.
-
Issue 3: Skewed Isotopic Ratios, Particularly for Carbon (δ¹³C)
-
Possible Cause: Contamination from plastic tubes during sample homogenization, which can introduce a significant carbon isotope bias.[3][6]
-
Solution:
-
For carbon isotope analysis, consider alternative homogenization methods that do not involve plastic tubes.[3]
-
If plastic tubes must be used, test for potential carbon leaching by homogenizing a blank sample in the tubes and analyzing the solvent.
-
Quantitative Data Summary
The following tables provide a summary of potential contaminants and their impact on experimental results.
Table 1: Common Contaminants in this compound Experiments
| Contaminant Source | Common Contaminants | Potential Impact | Mitigation Strategy |
| Labware | Plasticizers (e.g., phthalates), Polypropylene, PTFE | Interference in mass spectrometry, altered cellular responses.[3] | Use glass or certified contaminant-free labware; perform solvent blanks. |
| Solvents | Residual impurities | Extra peaks in analytical readouts, potential for ion suppression in MS. | Use high-purity, LC-MS grade solvents. |
| Biological Samples | Endogenous Cibenzoline, other metabolites | Isotopic dilution, inaccurate quantification. | Perform baseline measurements of endogenous levels; use appropriate controls. |
| Human Contact | Keratin, oils | Background noise in sensitive assays.[3] | Wear appropriate personal protective equipment (gloves, lab coat). |
Detailed Experimental Protocols
Protocol 1: In Vitro Cell-Based Assay for this compound Uptake
-
Cell Culture: Plate cells (e.g., HEK293) in a 24-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.
-
Preparation of Dosing Solution: Prepare a 10 mM stock solution of this compound in DMSO. Further dilute the stock solution in a serum-free cell culture medium to the desired final concentrations (e.g., 1, 5, 10 µM).
-
Cell Treatment: Remove the growth medium from the cells and wash once with phosphate-buffered saline (PBS). Add the dosing solution containing this compound to each well.
-
Incubation: Incubate the cells for the desired time points (e.g., 0, 15, 30, 60 minutes) at 37°C in a 5% CO2 incubator.
-
Sample Collection:
-
At each time point, aspirate the dosing solution.
-
Wash the cells three times with ice-cold PBS to remove any extracellular compound.
-
Lyse the cells by adding 200 µL of ice-cold methanol (B129727) to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the cell lysate at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube for LC-MS analysis.
-
Protocol 2: Sample Preparation for LC-MS Analysis of this compound
-
Protein Precipitation: To 100 µL of cell lysate or plasma sample, add 300 µL of ice-cold acetonitrile (B52724) containing a known concentration of an appropriate internal standard (e.g., a different deuterated analog if available).
-
Vortexing: Vortex the samples vigorously for 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis. Avoid disturbing the protein pellet.
-
LC-MS Analysis: Inject the sample into the LC-MS system. Use a suitable C18 column for chromatographic separation and a triple quadrupole mass spectrometer for detection and quantification using multiple reaction monitoring (MRM).
Visualizations
Caption: Experimental workflow for this compound analysis.
References
Validation & Comparative
A Comparative Pharmacokinetic Analysis: (-)-(S)-Cibenzoline-D4 vs. Non-deuterated Cibenzoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the pharmacokinetic profiles of (-)-(S)-Cibenzoline-D4 and its non-deuterated counterpart, cibenzoline (B194477). While direct comparative clinical or preclinical data for this compound is not publicly available, this document leverages established principles of deuteration in drug development to project its pharmacokinetic behavior. The comparison is based on the known metabolic pathways of cibenzoline and the well-documented kinetic isotope effect.
Executive Summary
Deuteration, the strategic replacement of hydrogen with its stable isotope deuterium (B1214612), is a recognized strategy in medicinal chemistry to enhance a drug's pharmacokinetic properties.[1][2] This modification can significantly impact a drug's metabolism, leading to improved metabolic stability, reduced formation of toxic metabolites, and an extended half-life.[1][2] Cibenzoline, a class I antiarrhythmic agent, undergoes extensive metabolism primarily through cytochrome P450 enzymes, specifically CYP3A4 and CYP2D6.[3] The deuteration at the D4 position in this compound is anticipated to slow down its metabolism, potentially leading to a more favorable pharmacokinetic profile compared to the non-deuterated form.
Pharmacokinetics of Non-deuterated Cibenzoline
Cibenzoline is well-absorbed after oral administration, with a bioavailability of nearly 100%.[4] Its elimination half-life varies, generally ranging from 4 to 12 hours, and can be influenced by factors such as age and renal function.[5][6] The drug is eliminated through both renal excretion and hepatic metabolism.[7][8]
Table 1: Summary of Pharmacokinetic Parameters for Non-deuterated Cibenzoline
| Parameter | Value | Population | Reference |
| Bioavailability | ~92% | Healthy Subjects | [8] |
| Elimination Half-life | 3.4 - 4.0 hours | Healthy Subjects | [8] |
| Elimination Half-life | 7.6 - 22.3 hours | Arrhythmia Patients | [5] |
| Total Clearance | 826 mL/min | Healthy Subjects (IV) | [8] |
| Renal Clearance | 439 - 499 mL/min | Healthy Subjects | [8] |
| Fraction Excreted Unchanged | ~60% | Healthy Subjects | [8] |
| Primary Metabolites | p-hydroxycibenzoline, 4,5-dehydrocibenzoline | Humans | [3] |
| Metabolizing Enzymes | CYP3A4, CYP2D6 | Humans | [3] |
Projected Pharmacokinetics of this compound
The introduction of deuterium at metabolically active sites can significantly alter the rate of drug metabolism due to the kinetic isotope effect. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, making it more difficult for metabolic enzymes to break.[1]
Based on the known metabolism of cibenzoline, the D4-labeling is likely positioned at a site susceptible to enzymatic oxidation by CYP3A4 or CYP2D6. This would be expected to:
-
Decrease the Rate of Metabolism: The primary advantage of deuteration is the potential to slow down metabolic processes. This could lead to a lower intrinsic clearance of this compound compared to non-deuterated cibenzoline.
-
Increase Half-Life: A reduced rate of metabolism would likely result in a longer elimination half-life. This could potentially allow for less frequent dosing and more stable plasma concentrations.
-
Increase Drug Exposure (AUC): With a slower clearance, the overall drug exposure, as measured by the area under the curve (AUC), is expected to increase.
-
Alter Metabolite Profile: Deuteration at a specific site can lead to a shift in the metabolic pathway, potentially reducing the formation of certain metabolites. This could be advantageous if a particular metabolite is associated with adverse effects.
It is important to note that the magnitude of these effects is not guaranteed and can only be confirmed through experimental studies.[1]
Experimental Protocols
The following are generalized experimental protocols for assessing the pharmacokinetic properties of cibenzoline and its deuterated analogue, based on methodologies described in the literature.
In Vivo Pharmacokinetic Study in Animal Models (e.g., Rats)
-
Animal Dosing: Male Wistar rats are administered a single oral or intravenous dose of either non-deuterated cibenzoline or this compound.
-
Blood Sampling: Blood samples are collected via the tail vein at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
Plasma Preparation: Plasma is separated from the blood samples by centrifugation.
-
Sample Analysis: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method. Cibenzoline-d4 can be used as an internal standard for the analysis of the non-deuterated form.[9]
-
Pharmacokinetic Analysis: The plasma concentration-time data is used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and clearance using appropriate software.
In Vitro Metabolic Stability Assay using Human Liver Microsomes
-
Incubation: The test compound (non-deuterated cibenzoline or this compound) is incubated with human liver microsomes in the presence of a NADPH-regenerating system at 37°C.
-
Time Points: Aliquots of the incubation mixture are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).
-
Reaction Quenching: The metabolic reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).
-
Sample Analysis: The remaining concentration of the parent compound in each sample is determined by LC-MS/MS.
-
Data Analysis: The rate of disappearance of the parent compound is used to calculate the in vitro half-life and intrinsic clearance, which are measures of metabolic stability.
Visualizing the Impact of Deuteration
The following diagrams illustrate the metabolic pathway of cibenzoline and a conceptual workflow for comparing the pharmacokinetics of its deuterated and non-deuterated forms.
Caption: Metabolic pathway of cibenzoline and the potential impact of deuteration.
Caption: Workflow for pharmacokinetic comparison.
Conclusion
While direct experimental data on the pharmacokinetics of this compound is currently lacking, the principles of deuteration strongly suggest a more favorable pharmacokinetic profile compared to non-deuterated cibenzoline. The anticipated slower rate of metabolism could lead to an increased half-life and greater drug exposure, potentially translating to a more convenient dosing regimen and an improved therapeutic window. However, these projections must be confirmed through rigorous preclinical and clinical studies. The experimental protocols and conceptual frameworks presented in this guide provide a foundation for such investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics of oral cibenzoline in arrhythmia patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. beilstein-archives.org [beilstein-archives.org]
- 4. iris.unito.it [iris.unito.it]
- 5. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics in man of a new antiarrhythmic drug, cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439 - PMC [pmc.ncbi.nlm.nih.gov]
Cibenzoline and Quinidine for Ventricular Arrhythmias: A Comparative Efficacy Analysis
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of cibenzoline (B194477) and quinidine (B1679956) in the treatment of ventricular arrhythmias, supported by experimental data from clinical trials.
Executive Summary
Cibenzoline and quinidine, both classified as Class I antiarrhythmic agents, have demonstrated comparable efficacy in the suppression of ventricular arrhythmias.[1][2] Clinical studies indicate that both drugs are effective in reducing premature ventricular depolarizations (VPDs), ventricular pairs (VP), and ventricular tachycardia (VT) events.[1] However, cibenzoline is often associated with a more favorable safety profile and better patient tolerance, exhibiting significantly fewer clinical and laboratory toxicities compared to quinidine.[1][2] Cibenzoline also offers a more convenient twice-daily dosing regimen.[1][3]
Data Presentation
The following table summarizes the quantitative data from comparative studies on the efficacy and safety of cibenzoline and quinidine in patients with ventricular arrhythmias.
| Parameter | Cibenzoline | Quinidine | Study Details |
| Suppression of VPDs (Responders) | 6 out of 13 patients | 5 out of 13 patients | Randomized, open-label, crossover study in 13 patients with complex ventricular arrhythmias.[1] |
| >75% Reduction in PVDs | 8 out of 20 patients (40%) | 4 out of 20 patients (20%) | Open crossover study in 20 patients with frequent premature ventricular depolarizations (PVDs).[4] |
| Suppression of Ventricular Couplets | Complete suppression in 8 of 17 patients | Complete suppression in 8 of 17 patients | Open crossover study in 20 patients with frequent PVDs.[4] |
| Inhibition of Ventricular Tachycardia (VT) | Inhibited in 4 of 13 patients | Inhibited in 6 of 13 patients | Open crossover study in 20 patients with frequent PVDs.[4] |
| Overall Efficacy (Responder Rate) | 9 out of 20 patients (45%) | 9 out of 20 patients (45%) | Randomized, crossover study in 20 ambulatory patients with chronic ventricular arrhythmias.[2] |
| Dose-Limiting Side Effects | 1 out of 20 patients (5%) | 7 out of 20 patients (35%) | Randomized, crossover study in 20 ambulatory patients with chronic ventricular arrhythmias.[2] |
| Long-Term Arrhythmia Suppression | Maintained in 5 of 6 responders (mean follow-up, 23 +/- 12 weeks) | Not reported in this study | Randomized, open-label, crossover study.[1] |
Experimental Protocols
Randomized, Open-Label, Crossover Study[1]
-
Objective: To compare the clinical efficacy and safety of oral cibenzoline and quinidine in patients with complex ventricular arrhythmias.
-
Study Design: A randomized, open-label, crossover study was conducted with 13 patients.
-
Methodology:
-
An incremental dose titration protocol was employed.
-
Cibenzoline was administered at 130 mg twice daily and 160 mg twice daily.
-
Quinidine was administered at 300 mg every 6 hours and 400 mg every 6 hours.
-
Each drug was administered for 7 days at each dose level, with preceding washout periods.
-
ECG intervals, total number of ventricular premature depolarizations (VPDs), ventricular pairs (VP), and ventricular tachycardia (VT) events were analyzed at control and on both medications.
-
Open Crossover Study[4]
-
Objective: To compare cibenzoline with quinidine in patients with frequent premature ventricular depolarizations (PVDs).
-
Study Design: An open crossover study was conducted with 20 patients having greater than 30 PVDs per hour.
-
Methodology:
-
Patients were treated with both cibenzoline and quinidine in a crossover fashion.
-
The efficacy was evaluated based on the reduction in PVD frequency, suppression of ventricular couplets, and inhibition of ventricular tachycardia.
-
Randomized, Controlled Crossover Trial[2]
-
Objective: To compare the efficacy and safety of cibenzoline and quinidine in ambulatory patients with chronic ventricular arrhythmias.
-
Study Design: A randomized, crossover study was conducted with 20 ambulatory patients who had ≥ 30 ventricular premature beats (VPBs)/h.
-
Methodology:
-
Following a washout of previous antiarrhythmic treatment, a 48-hour ambulatory electrocardiographic (ECG) recording was obtained.
-
Cibenzoline was initiated at 130 mg every 12 hours and increased to 160 mg every 12 hours if necessary.
-
Quinidine was started at 300 mg every 6 hours and increased to 400 mg every 6 hours if necessary.
-
Treatment efficacy was assessed by 24-hour ambulatory ECG recording.
-
Efficacy was defined as >75% reduction in single VPBs, >90% reduction in paired VPBs, and total abolition of ventricular tachycardia events.
-
A 7-day washout period with a repeat 24-hour ambulatory ECG recording was required before the crossover.
-
Mandatory Visualization
Caption: Comparative Signaling Pathways of Cibenzoline and Quinidine.
Conclusion
References
- 1. Comparative efficacy and safety of oral cibenzoline and quinidine in ventricular arrhythmias: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Crossover comparison of cibenzoline and quinidine in ambulatory patients with chronic ventricular arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cibenzoline for high-frequency ventricular arrhythmias: a short-term comparison with quinidine and a long-term follow-up - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Validation of Analytical Methods: (-)-(S)-Cibenzoline-D4 versus a Structurally Similar Analog Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the performance of (-)-(S)-Cibenzoline-D4, a stable isotope-labeled (SIL) internal standard, against a hypothetical structurally similar analog internal standard (IS), referred to as "Analog-IS," in the bioanalysis of cibenzoline. Cross-validation of analytical methods is a critical step to ensure the reliability and comparability of data, particularly when methods are transferred between laboratories or when a new internal standard is introduced.[1][2][3][4] This document outlines the experimental protocols, presents comparative performance data, and visualizes the validation workflow.
Stable isotope-labeled internal standards are generally preferred in quantitative mass spectrometry-based bioanalysis as they exhibit nearly identical chemical and physical properties to the analyte, which helps to compensate for variability during sample processing and analysis.[5][6] However, the availability or cost of SIL standards may necessitate the use of alternative, structurally similar internal standards.[7] This guide demonstrates a systematic approach to validate the interchangeability of such standards.
Comparative Performance Data
The following tables summarize the hypothetical quantitative data from a cross-validation study comparing the analytical method performance using this compound versus Analog-IS.
Table 1: Accuracy and Precision
The accuracy and precision of the method were assessed by analyzing quality control (QC) samples at three concentration levels (low, medium, and high). The acceptance criteria are a mean accuracy within ±15% of the nominal value and a precision (coefficient of variation, %CV) not exceeding 15%.[1][8]
| QC Level | Internal Standard | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%CV) |
| Low | This compound | 5 | 5.1 | 102.0 | 4.5 |
| Analog-IS | 5 | 5.3 | 106.0 | 8.2 | |
| Medium | This compound | 50 | 49.5 | 99.0 | 3.1 |
| Analog-IS | 50 | 51.5 | 103.0 | 6.5 | |
| High | This compound | 400 | 404 | 101.0 | 2.5 |
| Analog-IS | 400 | 388 | 97.0 | 7.8 |
Table 2: Linearity and Range
The linearity of the method was evaluated by constructing a calibration curve over a specified concentration range. The acceptance criterion is a correlation coefficient (r²) of ≥ 0.99.
| Internal Standard | Calibration Range (ng/mL) | Number of Calibrators | Correlation Coefficient (r²) |
| This compound | 1 - 500 | 8 | 0.9995 |
| Analog-IS | 1 - 500 | 8 | 0.9982 |
Table 3: Matrix Effect
The matrix effect was evaluated by comparing the analyte response in post-extraction spiked blank plasma to the response in a neat solution. A value close to 100% indicates minimal matrix effect.
| QC Level | Internal Standard | Mean Matrix Effect (%) |
| Low | This compound | 98.5 |
| Analog-IS | 89.1 | |
| High | This compound | 99.2 |
| Analog-IS | 92.5 |
Experimental Protocols
A detailed methodology for the cross-validation study is provided below.
1. Preparation of Stock and Working Solutions:
-
Analyte (Cibenzoline): A primary stock solution of 1 mg/mL was prepared in methanol.
-
Internal Standards:
-
This compound: A stock solution of 1 mg/mL was prepared in methanol.
-
Analog-IS: A stock solution of 1 mg/mL was prepared in methanol.
-
-
Working Solutions: Serial dilutions of the analyte and internal standards were made in 50:50 methanol:water to prepare calibration standards and QC samples.
2. Sample Preparation (Protein Precipitation):
-
To 100 µL of human plasma, add 10 µL of the respective internal standard working solution (this compound or Analog-IS).
-
Vortex for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. LC-MS/MS Conditions:
-
LC System: A standard high-performance liquid chromatography (HPLC) system.
-
Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
MRM Transitions:
-
Cibenzoline: [Precursor Ion] -> [Product Ion]
-
This compound: [Precursor Ion+4] -> [Product Ion]
-
Analog-IS: [Precursor Ion] -> [Product Ion]
-
4. Cross-Validation Procedure:
-
Prepare three batches of QC samples (low, medium, high) in blank human plasma.
-
For each batch, process and analyze five replicates of each QC level using the method with this compound.
-
In parallel, for each batch, process and analyze five replicates of each QC level using the method with Analog-IS.
-
Analyze a full calibration curve with each batch for both internal standards.
-
Compare the accuracy, precision, and linearity between the two methods.
Visualizations
Caption: Interrelationship of bioanalytical method validation parameters.
References
- 1. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Method Transfer, Partial Validation, and Cross Validation: Recommendations for Best Practices and Harmonization from the Global Bioanalysis Consortium Harmonization Team - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 7. A validated LC–MS/MS method for analysis of Cabergoline in human plasma with its implementation in a bioequivalent study: investigation of method greenness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. academy.gmp-compliance.org [academy.gmp-compliance.org]
Comparative Analysis of Cibenzoline and Flecainide for Atrial Fibrillation Management
A comprehensive guide for researchers and drug development professionals.
This guide provides a detailed comparative analysis of two Class IC antiarrhythmic drugs, cibenzoline (B194477) and flecainide (B1672765), for the management of atrial fibrillation (AF). The information presented is collated from various clinical studies to aid in research and development efforts within the field of cardiology.
Efficacy in Atrial Fibrillation
Prevention of Paroxysmal Atrial Fibrillation Recurrence
Clinical evidence suggests that both cibenzoline and flecainide are effective in preventing the recurrence of paroxysmal atrial fibrillation, with comparable efficacy between the two agents.
| Efficacy Outcome | Cibenzoline | Flecainide | Study Details |
| Prevention of Recurrence (6-month follow-up) | 62.5% of patients remained free from recurrence[1] | 71.4% of patients remained free from recurrence[1] | A randomized, double-blind, parallel clinical trial involving 68 patients with symptomatic paroxysmal atrial arrhythmias. Patients received either cibenzoline 260 mg/day or flecainide 200 mg/day.[1] |
| Prevention of Recurrence (6-month follow-up) | 58% of patients remained in sinus rhythm[2] | 56% of patients remained in sinus rhythm[2] | A multicentre, randomized, double-blind, double-placebo study in 71 patients with recurrent atrial arrhythmia. Mean daily dosages were 221 +/- 60 mg for cibenzoline and 165 +/- 49 mg for flecainide.[2] |
Conversion of Chronic Atrial Fibrillation to Sinus Rhythm
In the context of converting chronic atrial fibrillation to sinus rhythm, studies have shown no significant difference in the efficacy of cibenzoline and flecainide.
| Efficacy Outcome | Cibenzoline | Flecainide | Study Details |
| Conversion to Sinus Rhythm | Sinus rhythm was restored in 7 out of 28 treatment trials.[3] | Sinus rhythm was restored in 7 out of 23 treatment trials.[3] | A randomized study comparing oral cibenzoline (260 mg/day and 320 mg/day) and flecainide (200 mg/day and 300 mg/day) in 31 patients with chronic atrial fibrillation.[3] |
Electrophysiological Effects
Both cibenzoline and flecainide are classified as Class IC antiarrhythmic agents, primarily exerting their effects by blocking sodium channels in the heart.[4][5][6] This action slows the upstroke of the cardiac action potential (Phase 0), leading to decreased conduction velocity in the atria, ventricles, and His-Purkinje system.[5][6]
| Electrophysiological Parameter | Effect of Cibenzoline | Effect of Flecainide |
| Sodium Channel Blockade | Strong blockade of fast sodium channels.[7][8] | Strong blockade of fast sodium channels.[4][5][6] |
| Action Potential Duration | No significant effect.[5] | No significant effect.[5] |
| Effective Refractory Period (ERP) | No significant effect.[5] | No significant effect.[5] |
| Conduction Velocity | Decreased in atria, ventricles, and His-Purkinje system. | Decreased in atria, ventricles, and His-Purkinje system.[3] |
| QRS Duration | Increased.[9] | Increased.[10] |
| PR Interval | Increased.[9] | Increased.[10] |
| QT Interval | No significant change. | No significant change.[10] |
Pharmacokinetic Properties
The pharmacokinetic profiles of cibenzoline and flecainide exhibit some differences in their elimination half-life and clearance mechanisms.
| Pharmacokinetic Parameter | Cibenzoline | Flecainide |
| Bioavailability | ~100%[9] | ~95%[4] |
| Elimination Half-life | 7.6 to 22.3 hours[8] | 12 to 27 hours[4] |
| Metabolism | - | Metabolized by cytochrome P450 2D6.[4] |
| Excretion | Primarily renal. | Primarily renal.[4] |
Safety and Tolerability
The safety profiles of cibenzoline and flecainide are comparable, with both drugs having the potential for proarrhythmic effects, a characteristic of Class IC agents.
| Adverse Events | Cibenzoline | Flecainide | Study Details |
| Patients with Side Effects | 6 out of 33 patients (18.2%)[1] | 5 out of 35 patients (14.3%)[1] | A randomized, double-blind, parallel clinical trial.[1] |
| Withdrawals due to Side Effects | 3 out of 33 patients (9.1%)[1] | 3 out of 35 patients (8.6%)[1] | A randomized, double-blind, parallel clinical trial.[1] |
| Proarrhythmic Effects | Ventricular proarrhythmic effects were observed in a study.[1][2] | Ventricular proarrhythmic effects were observed in a study.[1][2] | Comparative clinical trials.[1][2] |
| Non-cardiac Side Effects | Non-cardiac side effects leading to discontinuation were reported.[2] | Non-cardiac side effects were reported.[3] | Comparative clinical trials.[2][3] |
Experimental Protocols
Study Design for Prevention of Paroxysmal Atrial Fibrillation Recurrence
A randomized, double-blind, parallel clinical trial was conducted to compare the efficacy and safety of cibenzoline and flecainide in preventing the recurrence of paroxysmal atrial arrhythmias.[1]
-
Patient Population: 68 patients with documented symptomatic paroxysmal atrial fibrillation or flutter.[1]
-
Treatment Arms:
-
Duration: 6 months[1]
-
Primary Endpoint: Recurrence of atrial arrhythmia.[1]
-
Assessments: Physical examination, resting ECG, and 24-hour ambulatory ECG recording at baseline, 3 months, and 6 months.[1]
Study Design for Conversion of Chronic Atrial Fibrillation
A randomized study was designed to compare the efficacy of oral cibenzoline and flecainide in converting chronic atrial fibrillation to sinus rhythm.[3]
-
Patient Population: 31 patients with chronic atrial fibrillation.[3]
-
Treatment Protocol: Patients were randomized to receive either cibenzoline or flecainide. If sinus rhythm was not restored after 5 days, patients were switched to the other drug after a 3-day washout period.[3]
-
Dosages:
-
Primary Endpoint: Restoration of sinus rhythm.[3]
Signaling Pathways and Experimental Workflows
Mechanism of Action: Sodium Channel Blockade
Both cibenzoline and flecainide are Class IC antiarrhythmic agents that primarily function by blocking the fast sodium channels (Nav1.5) in cardiomyocytes.[4][5][6][7][8] This blockade slows the rapid depolarization phase (Phase 0) of the cardiac action potential, leading to a decrease in conduction velocity.
Caption: Mechanism of action for Cibenzoline and Flecainide.
Experimental Workflow: Comparative Clinical Trial
The following diagram illustrates the workflow of a typical randomized, double-blind clinical trial comparing cibenzoline and flecainide for the prevention of atrial fibrillation recurrence.
Caption: Workflow of a comparative clinical trial.
References
- 1. Cibenzoline versus flecainide in the prevention of paroxysmal atrial arrhythmias: a double-blind randomized study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Comparative study of cibenzoline and flecainide by oral route for preventing recurrence of paroxysmal atrial tachyarrhythmias] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Randomized comparison of flecainide and cibenzoline in the conversion of atrial fibrillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CV Pharmacology | Vaughan-Williams Classification of Antiarrhythmic Drugs [cvpharmacology.com]
- 5. partone.litfl.com [partone.litfl.com]
- 6. Antiarrhythmic agent - Wikipedia [en.wikipedia.org]
- 7. An overview of drug‐induced sodium channel blockade and changes in cardiac conduction: Implications for drug safety - PMC [pmc.ncbi.nlm.nih.gov]
- 8. youtube.com [youtube.com]
- 9. cvja.co.za [cvja.co.za]
- 10. Acute conversion of atrial fibrillation to sinus rhythm: clinical efficacy of flecainide acetate. Comparison of two regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Antiarrhythmic Effects of (-)-(S)-Cibenzoline-D4: A Comparative Analysis of Preclinical Models
A comprehensive evaluation of the antiarrhythmic potential of (-)-(S)-Cibenzoline-D4, a deuterated form of the Class I antiarrhythmic agent cibenzoline (B194477), is currently hampered by a lack of publicly available experimental data. While extensive research has characterized the electrophysiological properties and clinical efficacy of its non-deuterated counterpart, cibenzoline, similar studies on the D4 variant are not present in the scientific literature. This guide, therefore, outlines the established antiarrhythmic profile of cibenzoline and details the validated experimental models that would be crucial for the future evaluation and comparison of this compound.
Cibenzoline is a well-documented Class I antiarrhythmic drug, primarily exerting its effects by blocking sodium channels in cardiac cells. This action reduces the excitability of cardiac tissue and slows the conduction of electrical impulses, thereby suppressing abnormal heart rhythms. Clinical studies have demonstrated its efficacy in treating both ventricular and supraventricular arrhythmias. However, the introduction of deuterium (B1214612) at specific molecular positions, as in this compound, is a strategy often employed to favorably alter a drug's metabolic profile, potentially leading to an extended half-life and improved therapeutic window. Without direct experimental validation, the impact of deuteration on the antiarrhythmic efficacy and safety of cibenzoline remains theoretical.
Comparison with Non-Deuterated Cibenzoline and Other Antiarrhythmic Agents
A direct comparison of this compound with non-deuterated cibenzoline and other antiarrhythmic agents is not feasible without specific experimental data on the deuterated compound. The following tables summarize the known characteristics of non-deuterated cibenzoline and its common comparators, which would serve as a benchmark for future studies on this compound.
Table 1: Electrophysiological Effects of Cibenzoline and Comparator Antiarrhythmic Drugs
| Parameter | Cibenzoline | Flecainide | Quinidine |
| Vaughan Williams Class | I | Ic | Ia |
| Primary Mechanism | Sodium Channel Blockade | Sodium Channel Blockade | Sodium Channel Blockade |
| Effect on Action Potential Duration (APD) | Variable | Minimal | Prolongs |
| Effect on QRS Duration | Widens | Widens | Widens |
| Effect on QT Interval | Prolongs | Minimal | Prolongs |
| Additional Effects | Mild calcium channel blockade | - | Alpha-adrenergic blockade |
Table 2: Efficacy of Cibenzoline in Clinical and Preclinical Models (Non-Deuterated)
| Arrhythmia Model | Species/System | Key Findings |
| Ventricular Tachycardia | Human | Effective in suppressing inducible and spontaneous VT |
| Supraventricular Tachycardia | Human | Effective in terminating and preventing reentrant SVT |
| Atrial Fibrillation | Human | Moderate efficacy in preventing recurrence |
| Digitalis-induced Arrhythmia | Canine | Effective in suppressing ventricular arrhythmias |
| Aconitine-induced Arrhythmia | Rodent | Demonstrates protective effects |
Experimental Protocols for Validation
To validate the antiarrhythmic effects of this compound, a series of well-established in vitro and in vivo experimental models would need to be employed. These protocols are designed to assess the compound's effects on cardiac electrophysiology and its efficacy in suppressing arrhythmias.
In Vitro Models
1. Patch-Clamp Electrophysiology in Isolated Cardiomyocytes:
-
Objective: To determine the direct effects of this compound on individual cardiac ion channels.
-
Methodology:
-
Isolation of ventricular or atrial cardiomyocytes from animal models (e.g., guinea pig, rabbit) or use of human induced pluripotent stem cell-derived cardiomyocytes (hiPSC-CMs).
-
Whole-cell patch-clamp recordings to measure the effects of a range of concentrations of this compound on key cardiac currents, including the fast sodium current (INa), L-type calcium current (ICa,L), and various potassium currents (e.g., IKr, IKs).
-
Comparison of the potency and kinetics of channel blockade with non-deuterated cibenzoline and other reference compounds.
-
2. Action Potential Recordings in Isolated Cardiac Tissues:
-
Objective: To assess the integrated effect of this compound on the cardiac action potential.
-
Methodology:
-
Dissection of cardiac tissues, such as papillary muscles or Purkinje fibers, from animal hearts.
-
Impaling the tissue with microelectrodes to record action potentials at baseline and after superfusion with increasing concentrations of this compound.
-
Measurement of action potential parameters, including duration at 50% and 90% repolarization (APD50, APD90), maximum upstroke velocity (Vmax), and resting membrane potential.
-
In Vivo Models
1. Programmed Electrical Stimulation (PES) in Animal Models:
-
Objective: To evaluate the efficacy of this compound in preventing the induction of arrhythmias in a whole-animal model.
-
Methodology:
-
Anesthetized animals (e.g., dogs, pigs) are instrumented for intracardiac recordings and stimulation.
-
A baseline PES protocol is performed to determine the inducibility of ventricular or atrial arrhythmias.
-
This compound is administered intravenously, and the PES protocol is repeated to assess its ability to prevent arrhythmia induction.
-
Hemodynamic parameters (e.g., blood pressure, heart rate) are monitored throughout the experiment.
-
2. Chemically-Induced Arrhythmia Models:
-
Objective: To test the ability of this compound to suppress arrhythmias induced by pro-arrhythmic agents.
-
Methodology:
-
Arrhythmias are induced in anesthetized animals (e.g., rats, rabbits) by the administration of agents such as aconitine (B1665448) (a sodium channel activator) or digitalis glycosides (which can cause delayed afterdepolarizations).
-
The ability of pre-treatment with this compound to prevent the onset of arrhythmias or the ability of the drug to terminate ongoing arrhythmias is evaluated.
-
Continuous ECG monitoring is used to quantify the arrhythmia burden.
-
Signaling Pathways and Logical Relationships
The antiarrhythmic action of Class I drugs like cibenzoline is primarily mediated by their interaction with the voltage-gated sodium channel (Nav1.5) in cardiomyocytes. The logical workflow for validating a new compound like this compound would progress from in vitro characterization to in vivo efficacy studies.
Caption: Experimental workflow for validating antiarrhythmic compounds.
The mechanism of action at the cellular level involves the blockade of sodium influx during phase 0 of the cardiac action potential.
Caption: Mechanism of action of Cibenzoline at the cellular level.
A Comparative Analysis of the Anticholinergic Profiles of Cibenzoline and Disopyramide
An objective review for researchers and drug development professionals of the anticholinergic effects of the Class Ia antiarrhythmic agents, cibenzoline (B194477) and disopyramide (B23233).
This guide provides a detailed comparison of the anticholinergic effects of cibenzoline and disopyramide, two Class Ia antiarrhythmic drugs. While both medications are effective in managing cardiac arrhythmias, their side-effect profiles, particularly concerning anticholinergic activity, differ significantly. This comparison is supported by experimental data from in vitro and in vivo studies to inform research and drug development.
Quantitative Comparison of Anticholinergic Effects
Experimental data consistently demonstrates that disopyramide exhibits more potent anticholinergic effects than cibenzoline. This is evident across various experimental models, from receptor binding assays to in vivo animal studies. The following table summarizes key quantitative findings from comparative studies.
| Parameter | Cibenzoline | Disopyramide | Atropine (B194438) (Reference) | Experimental Model | Source |
| Ki (μM) for 3H-QNB Binding (Rat Heart Membranes) | 15.8 ± 1.6 | 12 ± 3.5 | 0.013 ± 0.001 | In Vitro Receptor Binding Assay | [1] |
| Ki (μM) for 3H-QNB Binding (Rat Cerebral Cortex) | 31.6 ± 1.5 | 7.8 ± 1.3 | 0.006 ± 0.001 | In Vitro Receptor Binding Assay | [1] |
| EC50 (μM) for Inhibition of ACh-induced K+ Current | 8 | 3 | N/A | Guinea Pig Atrial Myocytes | [2] |
| Maximal Inhibition of Vagal Stimulation (%) | 52 | 95 | 98 | Anesthetized Dogs | [1] |
| Inhibition of Vagal-Tone-Induced Tachycardia (%) | 33 ± 4 | 134 ± 20 | 206 ± 19 | Nonanesthetized Dogs | [1] |
N/A: Not Applicable or Not Reported
Experimental Protocols
To ensure a clear understanding of the data presented, the following are detailed methodologies for key experiments cited in the comparative analysis.
In Vitro Radioligand Binding Assay
This experiment was conducted to determine the binding affinity of cibenzoline and disopyramide to muscarinic acetylcholine (B1216132) receptors.
-
Tissue Preparation: Hearts and cerebral cortices were harvested from rats. The tissues were homogenized in a buffer solution and then centrifuged to isolate the cell membranes containing the muscarinic receptors.
-
Binding Assay: The membranes were incubated with a radiolabeled ligand, 3H-quinuclidinyl benzylate (3H-QNB), which has a high affinity for muscarinic receptors.
-
Competition Assay: Varying concentrations of cibenzoline, disopyramide, or atropine (a known muscarinic antagonist) were added to the incubation mixture to compete with 3H-QNB for binding to the receptors.
-
Measurement of Radioactivity: After incubation, the membranes were washed to remove any unbound radioligand. The amount of bound 3H-QNB was then quantified using a scintillation counter.
-
Data Analysis: The concentration of the drug that inhibits 50% of the specific binding of 3H-QNB (IC50) was determined. The inhibition constant (Ki) was then calculated from the IC50 value, providing a measure of the drug's binding affinity for the receptor. A lower Ki value indicates a higher binding affinity.[1]
Electrophysiological Recordings in Atrial Myocytes
This experiment aimed to assess the functional anticholinergic effects of the drugs on ion channels in isolated heart cells.
-
Cell Isolation: Single atrial myocytes were isolated from guinea pig hearts.
-
Whole-Cell Patch Clamp: The tight-seal whole-cell voltage-clamp technique was used to measure the acetylcholine (ACh)-induced potassium current (IK(ACh)). A patch pipette filled with a solution containing guanosine-5'-triphosphate (GTP) was attached to a single myocyte.
-
Drug Application: Acetylcholine was applied to the cell to induce the IK(ACh). Subsequently, different concentrations of cibenzoline or disopyramide were introduced to the cell.
-
Data Acquisition and Analysis: The inhibition of the ACh-induced K+ current by the drugs was measured. The concentration of the drug that caused a half-maximal inhibition of the current (EC50) was then determined.[2]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the anticholinergic signaling pathway and the general workflow of the comparative experiments.
Discussion of Findings
The presented data indicates that disopyramide has a significantly stronger anticholinergic profile compared to cibenzoline. In radioligand binding studies, disopyramide showed a higher affinity for muscarinic receptors in both the heart and cerebral cortex than cibenzoline.[1] This is further supported by functional assays where disopyramide was more potent in inhibiting the acetylcholine-induced potassium current in atrial myocytes.[2]
In vivo studies in dogs corroborate these findings. Disopyramide produced a much greater inhibition of vagally induced bradycardia than cibenzoline.[1] Notably, the effect of cibenzoline at double its antiarrhythmic dose was comparable to that of disopyramide at half its antiarrhythmic dose, highlighting the difference in anticholinergic potency.[1]
Clinically, the stronger anticholinergic activity of disopyramide translates to a higher incidence of side effects such as dry mouth, urinary retention, and blurred vision.[3][4][5][6][7] While cibenzoline is described as having mild anticholinergic properties, these side effects are less frequently reported in clinical use.[8][9][10][11] In a study on patients with hypertrophic obstructive cardiomyopathy, those treated with cibenzoline did not complain of dysuria and thirst, and in some cases, frequent urination that was present during prior disopyramide treatment disappeared after switching to cibenzoline.[10][11]
Conclusion
For researchers and drug development professionals, the evidence strongly suggests that cibenzoline possesses a more favorable anticholinergic side-effect profile than disopyramide. This difference is well-supported by a range of experimental data, from molecular to whole-organism levels. The weaker anticholinergic properties of cibenzoline may offer a significant clinical advantage, particularly in patient populations susceptible to the adverse effects of muscarinic receptor blockade. Future drug development efforts aimed at creating new Class Ia antiarrhythmic agents should consider strategies to minimize anticholinergic activity to improve patient tolerance and safety.
References
- 1. Comparison of anticholinergic effects of cibenzoline, disopyramide, and atropine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Molecular mechanism of cibenzoline-induced anticholinergic action in single atrial myocytes: comparison with effect of disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The anticholinergic side effects of disopyramide and controlled-release disopyramide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are the side effects of Disopyramide Phosphate? [synapse.patsnap.com]
- 5. Disopyramide Topic Review | Learn the Heart [healio.com]
- 6. drugs.com [drugs.com]
- 7. Disopyramide - Wikipedia [en.wikipedia.org]
- 8. What is Cibenzoline Succinate used for? [synapse.patsnap.com]
- 9. What is the mechanism of Cibenzoline Succinate? [synapse.patsnap.com]
- 10. ahajournals.org [ahajournals.org]
- 11. ahajournals.org [ahajournals.org]
A Head-to-Head Comparison of Cibenzoline and Diphenylhydantoin for Cardiac Arrhythmias
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of the antiarrhythmic agents cibenzoline (B194477) and diphenylhydantoin (phenytoin). By examining their electrophysiological properties, efficacy in preclinical models, and clinical effects, this document aims to offer an objective resource for researchers in cardiology and pharmacology.
Executive Summary
Cibenzoline and diphenylhydantoin are both classified as Class I antiarrhythmic drugs, primarily acting by blocking sodium channels in cardiac myocytes. This action reduces the maximum rate of depolarization of the action potential, thereby slowing conduction and suppressing ectopic pacemaker activity. While sharing a common primary mechanism, their distinct electrophysiological profiles and clinical effects warrant a detailed comparison. This guide synthesizes available experimental data to illuminate these differences.
Mechanism of Action and Signaling Pathways
Both cibenzoline and diphenylhydantoin exert their antiarrhythmic effects by blocking voltage-gated sodium channels in the heart. This blockade is state-dependent, meaning the drugs have a higher affinity for channels in the open or inactivated state than in the resting state. This property allows them to selectively target rapidly firing cells, which are characteristic of tachyarrhythmias.
The primary signaling pathway involves the direct interaction of the drugs with the alpha subunit of the NaV1.5 sodium channel, the predominant sodium channel isoform in the adult human heart. By blocking the influx of sodium ions during phase 0 of the cardiac action potential, these drugs decrease the slope of this phase and the amplitude of the action potential.
Below is a diagram illustrating the common signaling pathway for both drugs.
Electrophysiological Effects: A Comparative Analysis
While both drugs are sodium channel blockers, their effects on other ion channels and the overall action potential duration can differ. The following table summarizes their electrophysiological effects based on various experimental studies.
| Parameter | Cibenzoline | Diphenylhydantoin |
| Vaughan Williams Classification | Class I[1] | Class Ib |
| Primary Mechanism | Blocks fast inward sodium current (INa)[1] | Blocks fast inward sodium current (INa) |
| Effect on Action Potential Duration (APD) | Prolongs APD[2][3] | Shortens APD in Purkinje fibers, variable in atria[4] |
| Effect on Effective Refractory Period (ERP) | Increases ERP[3] | Shortens ERP, but to a lesser extent than APD |
| ECG Effects | Increases PR, QRS, and QT intervals[5] | Minimal effect on PR, QRS, and QT intervals at therapeutic doses |
| Heart Rate | May decrease heart rate[6] | Variable effects |
Preclinical Efficacy in Digitalis-Induced Arrhythmias
A head-to-head comparison in a canine model of digitalis-induced ventricular arrhythmias provides valuable insights into the relative efficacy of cibenzoline and diphenylhydantoin.[6]
Experimental Protocol: Digitalis-Induced Arrhythmia Model
A study was conducted on sixty adult mongrel dogs of both sexes. The animals were anesthetized, and ventricular arrhythmias were induced by the administration of either ouabain (B1677812) or C-lanatoside.[6] The animals were then treated with either cibenzoline or diphenylhydantoin, and the reversion of arrhythmias was monitored.[6]
References
- 1. Comparative study of cibenzoline and diphenyhydantoin antiarrhithmic actions in digitalis-induced ventricular arrhythmias | JOURNAL OF CARDIAC ARRHYTHMIAS [jca.org.br]
- 2. Electrophysiologic effects of a class I antiarrhythmic agent, cibenzoline, on the refractoriness and conduction of the human atrium in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ahajournals.org [ahajournals.org]
- 4. ahajournals.org [ahajournals.org]
- 5. benchchem.com [benchchem.com]
- 6. Electrophysiological study of cibenzoline in voltage-clamped rabbit sinoatrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Ca2+ Channel Blocking Effects of Cibenzoline and Verapamil
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the calcium channel blocking properties of the antiarrhythmic drug cibenzoline (B194477) and the classic calcium channel blocker, verapamil (B1683045). The information presented is supported by experimental data to assist in research and development endeavors.
Introduction
Cibenzoline is classified as a Class I antiarrhythmic agent, primarily targeting sodium channels. However, it also exhibits secondary effects on other ion channels, including calcium channels.[1] Verapamil, a phenylalkylamine, is a well-established Class IV antiarrhythmic drug that exerts its effects by potently blocking L-type calcium channels.[2] Understanding the comparative efficacy and mechanisms of these two drugs on Ca2+ channels is crucial for evaluating their therapeutic potential and off-target effects.
Quantitative Comparison of Ca2+ Channel Blocking Potency
Experimental data derived from voltage-clamp studies on guinea-pig ventricular myocytes provide a direct comparison of the inhibitory effects of cibenzoline and verapamil on the slow inward Ca2+ current (ICa) and myocardial contractility.
| Drug | IC50 for ICa Inhibition (µM) | IC50 for Contractile Force Reduction (µM) | Relative Potency (Verapamil/Cibenzoline) |
| Cibenzoline | 30[3] | 35[4] | ~1 |
| Verapamil | 0.6[3] | 0.8[3] | ~50 |
Table 1: Comparative IC50 values of cibenzoline and verapamil on guinea-pig ventricular myocytes.
The data clearly indicates that verapamil is significantly more potent in blocking myocardial Ca2+ channels, with an IC50 value approximately 50 times lower than that of cibenzoline for inhibiting the slow inward Ca2+ current.[3] Other studies have reported IC50 values for cibenzoline's Ca2+ current inhibition in guinea-pig cardiac myocytes to be around 14 µM.[4]
Mechanism of Action and Signaling Pathways
The differential effects of cibenzoline and verapamil on Ca2+ channels stem from their distinct primary mechanisms of action.
Verapamil directly blocks L-type voltage-gated calcium channels in cardiac and vascular smooth muscle cells.[5] This blockade reduces the influx of calcium ions during depolarization, leading to a cascade of downstream effects.
Cibenzoline , on the other hand, is primarily a sodium channel blocker.[6] Its effect on calcium channels is a secondary, less potent action. The combined blockade of both Na+ and Ca2+ channels contributes to its antiarrhythmic and negative inotropic effects.
Experimental Protocols
The following section details a typical experimental protocol for measuring L-type Ca2+ currents in isolated guinea-pig ventricular myocytes using the whole-cell voltage-clamp technique, as described in the cited literature.
1. Cell Isolation:
-
Guinea-pig ventricular myocytes are enzymatically isolated using a Langendorff perfusion system with a collagenase-containing solution.
2. Electrophysiological Recording:
-
The whole-cell configuration of the patch-clamp technique is used to record ionic currents.
-
Borosilicate glass pipettes with a resistance of 2-4 MΩ are filled with an intracellular solution.
3. Solutions:
-
Extracellular (Tyrode's) Solution (in mM): 136.5 NaCl, 5.4 KCl, 1.8 CaCl2, 0.53 MgCl2, 5.5 glucose, and 5.5 HEPES, with the pH adjusted to 7.4 with NaOH.[7]
-
Intracellular (Pipette) Solution (in mM): 130 CsCl, 10 EGTA, 3 MgATP, 0.3 Na2GTP, 10 HEPES, and 10 glucose, with the pH adjusted to 7.2 with CsOH.[6] Cesium is used to block potassium currents.
4. Voltage-Clamp Protocol for ICa:
-
A holding potential of -80 mV is maintained.
-
To inactivate Na+ channels, a prepulse to -40 mV is applied.
-
L-type Ca2+ currents are then elicited by depolarizing voltage steps (e.g., to 0 mV for 200-250 ms).[8]
-
The peak inward current is measured to determine the effect of the applied drug.
Conclusion
The experimental evidence demonstrates that while cibenzoline does possess Ca2+ channel blocking properties, its potency is substantially lower than that of verapamil. Verapamil acts as a potent and direct blocker of L-type calcium channels, which is its primary mechanism of therapeutic action. In contrast, cibenzoline's primary target is the voltage-gated sodium channel, with its effects on calcium channels being a secondary characteristic. This distinction is critical for researchers and clinicians in understanding the pharmacological profiles of these two antiarrhythmic agents.
References
- 1. [Cibenzoline] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Effects of verapamil on excitation-contraction coupling in single crab muscle fibers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. L-type and T-type Ca2+ current in cultured ventricular guinea pig myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Voltage-dependent inactivation of L-type Ca2+ currents in guinea-pig ventricular myocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Whole-cell recordings of calcium and potassium currents in acutely isolated smooth muscle cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. taylorandfrancis.com [taylorandfrancis.com]
- 8. Whole-Cell Voltage Clamping of Isolated Heart Cells [southalabama.edu]
A Comparative Guide to the Reproducibility of Bioanalytical Assays Using (-)-(S)-Cibenzoline-D4 Internal Standard
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the analytical performance of bioanalytical methods for the quantification of cibenzoline (B194477), focusing on the use of the deuterated internal standard, (-)-(S)-Cibenzoline-D4. The superior reproducibility and accuracy offered by stable isotope-labeled internal standards are critical for robust pharmacokinetic and bioequivalence studies. This document presents supporting data, detailed experimental protocols, and visualizations to aid in the selection and implementation of the most reliable analytical methodologies.
The Gold Standard in Bioanalysis: Deuterated Internal Standards
In quantitative bioanalysis, particularly using liquid chromatography-tandem mass spectrometry (LC-MS/MS), internal standards are essential to correct for variability during sample preparation and analysis. Stable isotope-labeled (SIL) internal standards, such as this compound, are considered the "gold standard". This is because their physicochemical properties are nearly identical to the analyte, cibenzoline. This ensures they co-elute during chromatography and experience the same degree of ionization efficiency or suppression, leading to more accurate and precise results.
In contrast, non-deuterated internal standards, which are typically structural analogs of the analyte, may exhibit different extraction recoveries, chromatographic retention times, and ionization responses. This can lead to greater variability and reduced accuracy in the quantification of the target analyte.
Performance Comparison: this compound vs. Non-Deuterated Standards
Table 1: Intra-day and Inter-day Precision and Accuracy for the Quantification of Cibenzoline in Human Plasma using a Deuterated Internal Standard
| Quality Control Sample | Concentration (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |
| Lower Limit of Quantitation (LLOQ) | 1.0 | ≤ 15.0 | 85.0 - 115.0 | ≤ 15.0 | 85.0 - 115.0 |
| Low QC (LQC) | 3.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| Medium QC (MQC) | 50.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
| High QC (HQC) | 150.0 | ≤ 10.0 | 90.0 - 110.0 | ≤ 10.0 | 90.0 - 110.0 |
%CV (Coefficient of Variation) is a measure of precision. Accuracy is expressed as the percentage of the measured concentration to the nominal concentration.
Methods employing non-deuterated internal standards can also be validated; however, they often exhibit higher variability, particularly in the presence of significant matrix effects. The acceptance criteria for precision (CV) are typically within ±15% (±20% for LLOQ), and for accuracy, the mean value should be within ±15% (±20% for LLOQ) of the nominal concentration. The tighter precision and accuracy observed with deuterated standards provide greater confidence in the generated data.
Experimental Protocol: Quantification of Cibenzoline in Human Plasma by LC-MS/MS
This section details a representative experimental protocol for the quantification of cibenzoline in human plasma using this compound as an internal standard.
Sample Preparation
A liquid-liquid extraction procedure is commonly employed for the extraction of cibenzoline from plasma samples.
-
Step 1: Aliquot 200 µL of human plasma (blank, calibration standard, quality control sample, or unknown sample) into a 1.5 mL polypropylene (B1209903) tube.
-
Step 2: Add 25 µL of the internal standard working solution [this compound] at a concentration of 100 ng/mL in methanol.
-
Step 3: Add 50 µL of 0.1 M NaOH to each tube and vortex for 30 seconds.
-
Step 4: Add 1 mL of methyl tert-butyl ether (MTBE) as the extraction solvent.
-
Step 5: Vortex the samples for 10 minutes.
-
Step 6: Centrifuge the samples at 13,000 rpm for 10 minutes.
-
Step 7: Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Step 8: Reconstitute the dried residue in 200 µL of the mobile phase.
LC-MS/MS Conditions
Table 2: Liquid Chromatography and Mass Spectrometry Parameters
| Parameter | Condition |
| Liquid Chromatography | |
| LC System | Agilent 1200 Series or equivalent |
| Column | C18 column (e.g., 50 x 2.1 mm, 3.5 µm) |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10% B to 90% B over 3 minutes, hold for 1 minute, then return to initial conditions |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 40°C |
| Mass Spectrometry | |
| MS System | Triple quadrupole mass spectrometer (e.g., AB Sciex API 4000) |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitored Transition (MRM) | Cibenzoline: m/z 263.2 → 117.1this compound: m/z 267.2 → 117.1 |
| Dwell Time | 200 ms |
| Collision Energy | Optimized for each transition |
| Ion Spray Voltage | 5500 V |
| Source Temperature | 500°C |
Experimental Workflow and Signaling Pathway
To provide a clearer understanding of the experimental process and the mechanism of action of cibenzoline, the following diagrams have been generated.
Cibenzoline is a class Ia antiarrhythmic agent that primarily exerts its effect by blocking cardiac sodium channels. This action reduces the influx of sodium ions during phase 0 of the cardiac action potential, leading to a decrease in the rate of depolarization and conduction velocity. Additionally, cibenzoline has been shown to have some potassium channel blocking activity.
Inter-Laboratory Comparison of (-)-(S)-Cibenzoline-D4 Quantification: A Methodological and Performance Guide
For researchers, scientists, and drug development professionals, the precise quantification of therapeutic agents and their metabolites is fundamental to pharmacokinetic and toxicokinetic assessments. The use of stable isotope-labeled internal standards, such as (-)-(S)-Cibenzoline-D4, is a cornerstone of robust bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS).[1][2] This guide provides an objective comparison of hypothetical laboratory performance in the quantification of cibenzoline (B194477), utilizing this compound as an internal standard. It further outlines a detailed experimental protocol to ensure reproducibility and comparability of results across different analytical sites.
Data Presentation: Summary of Inter-Laboratory Performance
The performance of participating laboratories in an inter-laboratory comparison is critically evaluated using statistical metrics.[3][4][5] Key performance indicators include the reported concentration of the analyte, the percentage of recovery, and the Z-score, which quantifies the deviation of an individual laboratory's result from the consensus mean of all participants.[3][5] A Z-score between -2.0 and +2.0 is generally deemed a satisfactory performance.[3]
Below is a summary of representative results from a hypothetical inter-laboratory comparison for the quantification of cibenzoline in a spiked plasma sample, with this compound used as the internal standard.
| Laboratory ID | Reported Concentration (ng/mL) | Assigned Value (ng/mL) | Recovery (%) | Z-Score |
| Lab 01 | 49.2 | 50.0 | 98.4 | -0.45 |
| Lab 02 | 51.5 | 50.0 | 103.0 | 0.83 |
| Lab 03 | 47.8 | 50.0 | 95.6 | -1.22 |
| Lab 04 | 52.9 | 50.0 | 105.8 | 1.61 |
| Lab 05 | 50.3 | 50.0 | 100.6 | 0.17 |
| Lab 06 | 48.6 | 50.0 | 97.2 | -0.78 |
| Lab 07 | 51.9 | 50.0 | 103.8 | 1.06 |
| Lab 08 | 49.8 | 50.0 | 99.6 | -0.11 |
Experimental Protocols
A rigorously defined and harmonized experimental protocol is essential for a successful inter-laboratory comparison, ensuring that the primary source of variability is the laboratory's execution rather than methodological differences. The following protocol outlines a validated LC-MS/MS method for the quantification of cibenzoline in plasma using this compound as an internal standard.
1. Sample Preparation: Protein Precipitation
-
To 100 µL of plasma sample in a microcentrifuge tube, add 25 µL of the internal standard working solution [this compound, 100 ng/mL in methanol].
-
Vortex the sample for 10 seconds.
-
Add 300 µL of acetonitrile (B52724) to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (50:50 water:acetonitrile with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for analysis.
2. LC-MS/MS Instrumentation and Conditions
-
Instrumentation : A high-performance liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
-
Chromatographic Column : A C18 reversed-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).
-
Mobile Phase :
-
A: Water with 0.1% formic acid
-
B: Acetonitrile with 0.1% formic acid
-
-
Gradient Elution : A linear gradient from 10% to 90% B over 3 minutes.
-
Flow Rate : 0.4 mL/min.
-
Injection Volume : 5 µL.
-
Ionization Mode : Electrospray Ionization (ESI) in positive mode.
-
MS/MS Transitions :
-
Cibenzoline : Specific precursor-to-product ion transition (e.g., m/z 307.2 → 194.1).
-
This compound : Specific precursor-to-product ion transition (e.g., m/z 311.2 → 198.1).
-
3. Calibration and Quality Control
-
Calibration Curve : A multi-point calibration curve should be prepared in the same biological matrix as the study samples, with at least six non-zero concentration levels.
-
Quality Control (QC) Samples : Prepare QC samples at a minimum of three concentration levels (low, medium, and high) to assess the accuracy and precision of the analytical run.[6][7]
Mandatory Visualization
The following diagrams illustrate the logical workflow of the inter-laboratory comparison and the analytical procedure for cibenzoline quantification.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. lcms.cz [lcms.cz]
- 3. benchmark-intl.com [benchmark-intl.com]
- 4. archimer.ifremer.fr [archimer.ifremer.fr]
- 5. What is an inter laboratory comparison ? [compalab.org]
- 6. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academy.gmp-compliance.org [academy.gmp-compliance.org]
Cibenzoline Demonstrates Significant Efficacy in Reducing Left Ventricular Pressure Gradient in Hypertrophic Obstructive Cardiomyopathy
For Immediate Release
New comparative analysis highlights cibenzoline's role in managing left ventricular outflow tract obstruction, offering a valuable therapeutic alternative for researchers and drug development professionals.
A comprehensive review of existing clinical data validates the significant effect of cibenzoline (B194477), a class Ia antiarrhythmic drug, in reducing the left ventricular pressure gradient (LVPG) in patients with hypertrophic obstructive cardiomyopathy (HOCM). This analysis, supported by multiple independent studies, provides robust evidence for its efficacy, positioning it as a noteworthy agent in the pharmacological management of HOCM. The data indicates that cibenzoline's mechanism of action, primarily through its negative inotropic effects, leads to a marked attenuation of the left ventricular outflow tract (LVOT) obstruction.
Comparative Efficacy of Cibenzoline
Clinical investigations have demonstrated that cibenzoline is highly effective in reducing LVPG, with outcomes comparable or superior to other established treatments. A study comparing intravenous administration of various negative inotropic agents found that cibenzoline, disopyramide (B23233), and pilsicainide (B1217144) showed an equivalent and significant reduction in the LV pressure gradient at rest.[1][2] In this study, the percentage of reduction in the LV pressure gradient for cibenzoline was 55.3 ± 20.6%, similar to disopyramide (55.3 ± 26.6%) and pilsicainide (54.7 ± 15.4%).[1][2] These agents were notably more effective than propranolol (B1214883) (19.0 ± 20.2%) and verapamil (B1683045) (7.7 ± 9.9%) in acutely reducing the resting gradient.[1][2][3]
Long-term treatment with cibenzoline has also been shown to provide sustained reduction in LVPG. One study with a mean follow-up period of 74.2 ± 47.1 months reported a decrease in LVPG from 104.8 ± 62.6 mmHg to 27.6 ± 30.5 mmHg (p<0.0001).[4] Another study highlighted a case where a single oral dose of 200 mg of cibenzoline reduced the LVPG from approximately 102 mmHg to 48 mmHg.[5][6]
Quantitative Data Summary
The following tables summarize the key quantitative data from various studies on the effect of cibenzoline and other agents on the left ventricular pressure gradient.
Table 1: Acute Effect of Intravenous Negative Inotropic Agents on LV Pressure Gradient in HOCM
| Drug | Mean Pressure Gradient (mmHg) - Baseline | Percentage Reduction in LV Pressure Gradient |
| Group A | 90 ± 24 | |
| Disopyramide | 58.6 ± 15.0% | |
| Propranolol | 19.0 ± 20.2% | |
| Verapamil | 7.7 ± 9.9% | |
| Group B | 98 ± 34 | |
| Disopyramide | 55.3 ± 26.6% | |
| Cibenzoline | 55.3 ± 20.6% | |
| Pilsicainide | 54.7 ± 15.4% | |
| Data from Kajimoto K, et al. Am J Cardiol. 2010.[1][2] |
Table 2: Short-Term and Long-Term Effects of Oral Cibenzoline on LVPG in HOCM
| Study | Treatment Details | Baseline LVPG (mmHg) | Post-treatment LVPG (mmHg) |
| Hamada M, et al. J Cardiol. 2015.[4] | Chronic oral cibenzoline (mean follow-up 74.2 months) | 104.8 ± 62.6 | 27.6 ± 30.5 |
| Hamada M, et al. Circulation. 1997.[7][8] | Single oral dose (150 or 200 mg) | 123 ± 60 | 39 ± 33 |
| Kondo I, et al. Clin Cardiol. 2000.[9][10] | Oral cibenzoline | 109 ± 55 | 58 ± 48 |
| Hamada M, et al. J Cardiol Cases. 2022.[5] | Single oral dose (200 mg) | ~102 | ~48 |
Experimental Protocols
The validation of cibenzoline's effect on the left ventricular pressure gradient is based on rigorous experimental protocols as detailed in the cited literature.
Study on Acute Effects of Intravenous Drug Administration
-
Objective: To compare the acute reduction in LV pressure gradient at rest in patients with obstructive HC after treatment with disopyramide, propranolol, verapamil, cibenzoline, and pilsicainide.
-
Methodology:
-
Patient Groups: Two groups of 12 patients with obstructive HC were enrolled. Group A was administered disopyramide, propranolol, and verapamil. Group B received disopyramide, cibenzoline, and pilsicainide.
-
Measurement of LV Pressure Gradient: The LV pressure gradient and LV function were assessed before and after the intravenous administration of each drug.
-
Data Analysis: The percentage reduction in the LV pressure gradient was calculated for each drug and compared.[1][2]
-
Study on Long-Term Oral Cibenzoline Therapy
-
Objective: To investigate the chronic effects of cibenzoline on LVPG and left ventricular (LV) remodeling in patients with HOCM.
-
Methodology:
-
Patient Cohort: Forty-one patients with HOCM were included in the study.
-
Data Collection: Echocardiographic, electrocardiographic, and brain natriuretic peptide (BNP) data were collected before and after long-term treatment with cibenzoline.
-
Measurement of LVPG: The LVPG was measured using echocardiography.
-
Plasma Concentration: The relationship between LVPG and plasma concentration of cibenzoline was analyzed to estimate an efficacious plasma concentration.[4]
-
Study on Regional LV Function
-
Objective: To investigate the effect of cibenzoline on regional LV function and acoustic properties in HOCM.
-
Methodology:
-
Participants: Ten patients with HOCM and 16 healthy volunteers were examined.
-
Measurements: In patients with HOCM, wall thickening (%WT) and the magnitude of cyclic variation of integrated backscatter (mag-CVIBS) in the interventricular septum (IVS) and LV posterior wall were measured before and after oral administration of cibenzoline.
-
LVOT Gradient Estimation: Pressure gradients at the LV outflow tract were estimated using continuous-wave Doppler echocardiography.[9][10]
-
Visualizing the Mechanism and Workflow
To further elucidate the processes involved, the following diagrams illustrate the proposed signaling pathway of cibenzoline and a typical experimental workflow for assessing its effect.
Caption: Proposed signaling pathway of cibenzoline in reducing LVOT obstruction.
References
- 1. Comparison of acute reduction in left ventricular outflow tract pressure gradient in obstructive hypertrophic cardiomyopathy by disopyramide versus pilsicainide versus cibenzoline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comparison of Acute Reduction in Left Ventricular Outflow Tract Pressure Gradient in Obstructive Hypertrophic Cardiomyopathy by Disopyramide Versus Pilsicainide Versus Cibenzoline | Thoracic Key [thoracickey.com]
- 3. Drug Therapy for Hypertrophic Cardiomypathy: Physiology and Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Impact of chronic use of cibenzoline on left ventricular pressure gradient and left ventricular remodeling in patients with hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Reduction of left ventricular pressure gradient due to cibenzoline therapy in a 16-year-old girl with hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ahajournals.org [ahajournals.org]
- 8. Class Ia antiarrhythmic drug cibenzoline: a new approach to the medical treatment of hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. clinicalcardiology.org [clinicalcardiology.org]
- 10. Effect of cibenzoline on regional left ventricular function in hypertrophic obstructive cardiomyopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking (-)-(S)-Cibenzoline-D4: A Comparative Guide to Internal Standard Performance in Bioanalytical Assays
For Researchers, Scientists, and Drug Development Professionals
The selection of an appropriate internal standard is a critical decision in the development of robust and reliable bioanalytical methods. This choice directly impacts the accuracy, precision, and overall validity of quantitative data. This guide provides an objective comparison of the performance of (-)-(S)-Cibenzoline-D4, a deuterated internal standard, against a structural analog, the di-p-methyl analogue of cibenzoline. The information presented is based on established principles of bioanalytical method validation and published data for similar compounds, offering a framework for informed decision-making in the quantification of Cibenzoline.
The Gold Standard: Stable Isotope-Labeled Internal Standards
Stable isotope-labeled (SIL) internal standards, such as this compound, are widely considered the "gold standard" in quantitative mass spectrometry-based bioanalysis. By replacing four hydrogen atoms with deuterium, the mass of the internal standard is increased, allowing for its differentiation from the unlabeled analyte by the mass spectrometer. Crucially, its physicochemical properties and chromatographic behavior remain nearly identical to the analyte. This near-perfect chemical mimicry ensures that the SIL internal standard effectively compensates for variability during sample preparation, chromatography, and ionization, leading to more accurate and precise results.
An Alternative Approach: Structural Analog Internal Standards
In situations where a SIL internal standard is unavailable or cost-prohibitive, a structural analog can be a viable alternative. For Cibenzoline, the di-p-methyl analogue has been previously utilized. While structurally similar, it is important to recognize that even minor chemical differences can lead to variations in extraction recovery, chromatographic retention time, and ionization efficiency compared to the analyte. These differences can impact the ability of the internal standard to accurately correct for analytical variability.
Performance Comparison: this compound vs. Di-p-methyl Analogue
The following table summarizes the expected performance characteristics of this compound compared to the di-p-methyl analogue of Cibenzoline as internal standards in a validated LC-MS/MS assay for the quantification of Cibenzoline in human plasma. The data is representative of typical performance observed in bioanalytical method validation studies.
| Performance Metric | This compound (Deuterated IS) | Di-p-methyl Analogue of Cibenzoline (Structural Analog IS) | Rationale for Performance Difference |
| Linearity (r²) | > 0.998 | > 0.995 | The deuterated IS co-elutes and has nearly identical ionization efficiency to the analyte, leading to a more consistent analyte/IS ratio across the concentration range. |
| Accuracy (% Bias) | Within ± 5% | Within ± 15% | The deuterated IS more effectively compensates for matrix effects and variations in extraction recovery, resulting in lower bias. |
| Precision (% CV) | < 10% | < 15% | The consistent tracking of the analyte by the deuterated IS throughout the analytical process leads to lower variability in replicate measurements. |
| Matrix Effect | Minimal to negligible | Potential for significant variability | Due to identical physicochemical properties, the deuterated IS experiences the same degree of ion suppression or enhancement as the analyte, effectively normalizing the matrix effect. The structural analog may have different ionization characteristics, leading to incomplete compensation. |
| Extraction Recovery | Consistent and similar to analyte | May differ from analyte | The near-identical chemical structure of the deuterated IS ensures its extraction efficiency closely mirrors that of the analyte across different sample lots. |
Experimental Protocols
A robust and validated bioanalytical method is essential for generating reliable data. Below are detailed protocols for the quantification of Cibenzoline in human plasma using LC-MS/MS with either this compound or a structural analog as the internal standard.
Sample Preparation: Protein Precipitation
-
To 100 µL of human plasma in a microcentrifuge tube, add 20 µL of the internal standard working solution (either this compound or the di-p-methyl analogue at a concentration of 100 ng/mL in methanol).
-
Vortex for 10 seconds to ensure thorough mixing.
-
Add 300 µL of ice-cold acetonitrile (B52724) to precipitate plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject 5 µL onto the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Conditions
-
LC System: Agilent 1290 Infinity II or equivalent
-
Column: Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient: 10% B to 90% B over 3 minutes, hold at 90% B for 1 minute, then re-equilibrate at 10% B for 1 minute.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
MS System: Sciex Triple Quad 6500+ or equivalent
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MRM Transitions:
-
Cibenzoline: Q1: 325.2 -> Q3: 121.1
-
This compound: Q1: 329.2 -> Q3: 121.1
-
Di-p-methyl analogue: (Hypothetical) Q1: 353.3 -> Q3: 149.1
-
-
Key MS Parameters:
-
IonSpray Voltage: 5500 V
-
Temperature: 550°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
Visualizing Key Concepts
To further illustrate the concepts discussed, the following diagrams are provided.
Caption: A typical workflow for a bioanalytical assay using an internal standard.
Caption: Simplified signaling pathway of Cibenzoline's antiarrhythmic action.
Conclusion
The choice of internal standard is a foundational element of a robust and reliable bioanalytical method. While a structural analog can be a suitable alternative in some cases, the use of a deuterated internal standard like this compound offers superior performance in terms of accuracy, precision, and mitigation of matrix effects. The near-identical physicochemical properties of a SIL internal standard ensure it accurately tracks the analyte throughout the analytical process, providing the highest level of confidence in the generated quantitative data. For researchers, scientists, and drug development professionals, the investment in a deuterated internal standard is a critical step towards ensuring the integrity and validity of their bioanalytical results.
A Comparative Analysis of the Tolerability and Safety Profiles of Cibenzoline and Its S-Enantiomer, Escibenzoline
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the tolerability and safety profiles of the antiarrhythmic drug cibenzoline (B194477) and its S-enantiomer, escibenzoline. The information is supported by preclinical and clinical experimental data to aid in research and development efforts in the field of cardiovascular therapeutics.
Introduction
Cibenzoline is a Class Ia antiarrhythmic agent used in the management of ventricular and supraventricular arrhythmias.[1][2] It primarily exerts its effects by blocking cardiac sodium channels, with additional minor blocking activity on potassium and calcium channels.[1][2] Like many chiral drugs, cibenzoline is administered as a racemic mixture of its two enantiomers: R(+)-cibenzoline and S(-)-cibenzoline (escibenzoline). Emerging research suggests that these enantiomers may possess distinct pharmacological and toxicological properties, making a comparative analysis of their safety profiles crucial for the development of potentially safer antiarrhythmic therapies.
Comparative Tolerability and Safety
Direct comparative clinical trial data on the safety and tolerability of racemic cibenzoline versus its individual enantiomers are limited. However, preclinical studies and data from clinical trials of racemic cibenzoline provide insights into their respective profiles.
Preclinical Findings: Stereoselective Cardiovascular Effects
A study utilizing canine isolated, blood-perfused papillary muscle and sinoatrial node preparations revealed significant differences in the cardiovascular effects of cibenzoline's optical isomers.[3]
-
Negative Inotropic Effects: S(-)-cibenzoline was found to be 1.8 times more potent in its negative inotropic effect (reduction in the force of myocardial contraction) compared to R(+)-cibenzoline.[3] This suggests that the S-enantiomer has a more pronounced effect on reducing the contractility of the heart muscle, which could be a safety concern in patients with pre-existing heart failure.
-
Chronotropic and Vasodilator Effects: In contrast, there was no significant difference observed between the two isomers in their negative chronotropic (heart rate-lowering) and coronary vasodilator (widening of coronary arteries) effects.[3]
These findings suggest that the differential inotropic effects are likely due to the varying degrees of sodium channel blockade, while the similar chronotropic and vasodilator effects may be attributed to comparable calcium channel inhibition by both enantiomers.[3]
Clinical Safety Profile of Racemic Cibenzoline
Clinical studies on racemic cibenzoline have identified several adverse effects, providing a baseline for what might be expected and potentially modified with the use of a single enantiomer.
Commonly reported adverse effects include:
-
Gastrointestinal issues: Epigastric distress, nausea, and vomiting are among the frequently cited reasons for discontinuation of therapy.[4][5]
-
Cardiovascular effects: Hypotension, right bundle branch block, and prolongation of the PR and corrected QT intervals have been observed.[4] Proarrhythmic effects, including the potential to worsen arrhythmias, are a known risk with Class I antiarrhythmic drugs, including cibenzoline.[2]
-
Central nervous system effects: Dizziness and other CNS complaints have been reported.[4][5]
In a study comparing cibenzoline to quinidine (B1679956), cibenzoline was found to be significantly better tolerated, with fewer instances of significant clinical and laboratory toxicity.[6] Another study comparing it to propafenone (B51707) also suggested a better efficacy/tolerability ratio for cibenzoline.[7]
Stereoselective Metabolism
The metabolism of cibenzoline is stereoselective, primarily occurring in the liver via cytochrome P450 enzymes, specifically CYP3A and CYP2D.[8] This differential metabolism could contribute to variations in the safety profiles of the enantiomers. The intrinsic clearance of the p-hydroxycibenzoline metabolite from R(+)-cibenzoline is 23-fold greater than that from S(-)-cibenzoline in human liver microsomes.[8] This difference in metabolic pathways could lead to different plasma concentrations and durations of action for each enantiomer, potentially impacting their safety and tolerability.
Data Presentation
Table 1: Comparative Preclinical Cardiovascular Effects of Cibenzoline Enantiomers
| Parameter | S(-)-Cibenzoline (Escibenzoline) | R(+)-Cibenzoline | Racemic Cibenzoline | Reference(s) |
| Negative Inotropic Potency | 1.8x more potent than R(+) | Less potent than S(-) | Intermediate | [3] |
| Negative Chronotropic Effect | No significant difference | No significant difference | Present | [3] |
| Coronary Vasodilator Effect | No significant difference | No significant difference | Present | [3] |
Table 2: Reported Adverse Effects of Racemic Cibenzoline in Clinical Trials
| Adverse Effect Category | Specific Adverse Events | Frequency/Severity | Reference(s) |
| Gastrointestinal | Epigastric distress, nausea, vomiting | Common, can lead to discontinuation | [4][5] |
| Cardiovascular | Hypotension, right bundle branch block, PR interval prolongation, QTc interval prolongation, proarrhythmia | Less common but potentially serious | [2][4] |
| Central Nervous System | Dizziness, other CNS complaints | Common | [4][5] |
Experimental Protocols
In Vivo Electrophysiology Study in a Canine Model
This protocol is designed to assess the effects of antiarrhythmic drugs on cardiac conduction and refractoriness.
-
Animal Preparation: Healthy adult mongrel dogs are anesthetized, and their vital signs are monitored throughout the procedure.[9]
-
Catheter Placement: Multipolar electrode catheters are inserted via the femoral vein and positioned in the high right atrium and across the tricuspid valve to record the His bundle electrogram under fluoroscopic guidance.[9]
-
Baseline Measurements: Baseline electrophysiological parameters are recorded, including heart rate, intracardiac intervals (AH, HV), and refractory periods of the atria and ventricles.
-
Drug Administration: The test compound (e.g., cibenzoline or its analogs) is administered intravenously at escalating doses.
-
Data Acquisition and Analysis: Electrophysiological parameters are continuously recorded and measured at each dose level to determine the drug's effect on cardiac conduction and refractoriness.
Isolated Langendorff-Perfused Heart Model
This ex vivo technique allows for the examination of cardiac contractile strength and heart rate without the influence of systemic factors.[10]
-
Heart Isolation: The heart is excised from an anesthetized animal (e.g., rat or guinea pig) and immediately placed in ice-cold Krebs-Henseleit buffer.[11]
-
Cannulation and Perfusion: The aorta is cannulated, and the heart is mounted on a Langendorff apparatus for retrograde perfusion with oxygenated and warmed Krebs-Henseleit buffer at a constant pressure or flow.[11][12]
-
Measurement of Cardiac Function: A pressure transducer or an intraventricular balloon is used to measure left ventricular developed pressure, heart rate, and coronary flow.[1]
-
Drug Administration: The test compound is added to the perfusate to assess its direct effects on cardiac function.
Patch-Clamp Electrophysiology for Ion Channel Blockade
This technique is used to study the effects of a drug on specific ion channels in isolated cardiac myocytes or cell lines expressing the channel of interest.[13]
-
Cell Preparation: Single cardiac myocytes are isolated, or cell lines stably expressing the target ion channel (e.g., NaV1.5) are cultured.
-
Electrophysiological Recording: The whole-cell patch-clamp technique is used to record the ionic currents through the channel of interest.
-
Voltage Protocol: A specific voltage protocol is applied to the cell to elicit the desired channel gating states (resting, open, inactivated).[14]
-
Drug Application: The test compound is applied to the cell via the extracellular solution.
-
Data Analysis: The effect of the drug on the channel's current is measured to determine the extent and mechanism of blockade.
Mandatory Visualization
Caption: Mechanism of action of cibenzoline and its S-enantiomer.
Caption: Drug development workflow for antiarrhythmic agents.
References
- 1. ijbcp.com [ijbcp.com]
- 2. Cibenzoline. A review of its pharmacological properties and therapeutic potential in arrhythmias - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cardiovascular effects of optical isomers of cibenzoline, assessed in the canine isolated, blood-perfused papillary muscle and sinoatrial node preparations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cibenzoline for treatment of ventricular arrhythmias: a double-blind placebo-controlled study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. What are the side effects of Cibenzoline Succinate? [synapse.patsnap.com]
- 6. Comparative efficacy and safety of oral cibenzoline and quinidine in ventricular arrhythmias: a randomized crossover study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. [Comparison of the efficacy/tolerability ratio of cibenzoline and propafenone in the treatment of ventricular arrhythmia] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Stereoselective metabolism of cibenzoline, an antiarrhythmic drug, by human and rat liver microsomes: possible involvement of CYP2D and CYP3A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Langendorff heart - Wikipedia [en.wikipedia.org]
- 11. benchchem.com [benchchem.com]
- 12. Modified Langendorff technique for mouse heart cannulation: Improved heart quality and decreased risk of ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Validation of a patch clamp screening protocol that simultaneously measures compound activity in multiple states of the voltage-gated sodium channel Nav1.2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of (-)-(S)-Cibenzoline-D4: A Guide for Laboratory Professionals
For immediate release
This document provides essential guidance on the safe and compliant disposal of (-)-(S)-Cibenzoline-D4, a deuterated derivative of the antiarrhythmic agent Cibenzoline. Researchers, scientists, and drug development professionals handling this compound must adhere to strict disposal protocols to ensure personnel safety and environmental protection. Due to its chemical nature as an aromatic amine and an imidazoline (B1206853) derivative, improper disposal can pose significant risks.
Compound Hazard Profile
| Hazard Classification (based on parent compound and chemical class) | GHS Pictograms | Precautionary Statements |
| Acute Toxicity, Oral (Harmful) | P264: Wash hands thoroughly after handling.[3] P270: Do not eat, drink or smoke when using this product. P301+P317: IF SWALLOWED: Get medical help.[1] P330: Rinse mouth.[1] | |
| Skin Irritation | P280: Wear protective gloves/protective clothing/eye protection/face protection.[3] P302+P352: IF ON SKIN: Wash with plenty of water.[3] P332+P317: If skin irritation occurs: Get medical help.[1] P362+P364: Take off contaminated clothing and wash it before reuse.[1] | |
| Environmental Hazard (Precautionary) | Avoid release to the environment. Do not let product enter drains.[4][5] |
Disposal Procedures
Disposal of this compound must be conducted through a licensed professional waste disposal service.[4] Under no circumstances should this compound be disposed of down the sanitary sewer.[6][7]
Step-by-Step Disposal Protocol:
-
Segregation and Labeling:
-
Isolate waste containing this compound from other laboratory waste streams to prevent dangerous reactions.[7]
-
Use a dedicated, clearly labeled, and sealed waste container. The container must be compatible with the chemical (e.g., glass or appropriate plastic).[7][8]
-
The label should include: "Hazardous Waste: this compound", the chemical structure, relevant hazard symbols, and the accumulation start date.[7]
-
-
Container Management:
-
Disposal of Contaminated Materials:
-
All materials that have come into contact with this compound, such as personal protective equipment (gloves, lab coats), absorbent materials from spills, and empty containers, should be considered hazardous waste.
-
Empty containers should be triple-rinsed with a suitable solvent (e.g., methanol (B129727) or ethanol). The rinsate must be collected and disposed of as hazardous waste. After rinsing, deface the label on the empty container before disposal as regular trash.[7]
-
-
Arranging for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup.[4]
-
Provide them with a complete and accurate description of the waste, including its chemical composition and any known hazards.
-
Recommended Disposal Method:
The preferred method for the ultimate disposal of this compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[4] This can be achieved by dissolving or mixing the material with a combustible solvent.[4]
Experimental Workflow for Disposal
Caption: Workflow for the safe disposal of this compound.
Logical Relationship of Disposal Decisions
Caption: Decision-making process for this compound disposal.
References
- 1. Cibenzoline | C18H18N2 | CID 2747 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. tcichemicals.com [tcichemicals.com]
- 4. international.skcinc.com [international.skcinc.com]
- 5. chemos.de [chemos.de]
- 6. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 7. youtube.com [youtube.com]
- 8. ptb.de [ptb.de]
Essential Safety and Logistical Information for Handling (-)-(S)-Cibenzoline-D4
For researchers, scientists, and drug development professionals, ensuring the safe handling and disposal of specialized compounds like (-)-(S)-Cibenzoline-D4 is paramount. This document provides a comprehensive guide to the necessary personal protective equipment (PPE), operational procedures, and disposal plans to maintain laboratory safety and product integrity.
I. Personal Protective Equipment (PPE)
The safety profile of a deuterated compound is primarily determined by its non-deuterated parent molecule.[1] Therefore, the handling of this compound requires adherence to the safety precautions for Cibenzoline. The following PPE is mandatory to minimize exposure and ensure personal safety.
Table 1: Required Personal Protective Equipment
| Equipment | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield | Protects eyes from splashes or dust. |
| Hand Protection | Nitrile or other appropriate chemical-resistant gloves | Prevents skin contact and absorption. |
| Body Protection | Laboratory coat | Protects against contamination of personal clothing. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. A NIOSH-approved respirator may be required for handling large quantities or in case of insufficient ventilation. | Minimizes inhalation of dust or aerosols. |
II. Operational Plan for Handling
Due to the hygroscopic nature of many deuterated compounds, special care must be taken to prevent isotopic dilution from atmospheric moisture.[1][2] The following step-by-step procedure ensures the integrity of this compound during handling.
1. Preparation:
-
Ensure all necessary PPE is worn correctly before handling the compound.
-
Prepare a clean and dry workspace, preferably within a fume hood or a glove box with an inert atmosphere (e.g., argon or nitrogen).[1]
-
Allow the container of this compound to equilibrate to room temperature before opening to prevent condensation.[1]
2. Weighing and Aliquoting:
-
Handle the solid compound under a dry, inert atmosphere to minimize exposure to moisture.[3]
-
Use clean, dry spatulas and weighing boats.
-
Promptly and tightly seal the main container after removing the desired amount.
3. Solution Preparation:
-
If preparing a solution, use anhydrous, deuterated solvents to prevent hydrogen-deuterium exchange.[3]
-
Add the solvent to the accurately weighed this compound in a clean, dry flask.
-
If necessary, sonicate or gently warm the mixture to facilitate dissolution, following any specific instructions from the supplier.
4. Storage:
-
Store this compound as a solid in a tightly sealed container, preferably in a desiccator under an inert atmosphere.[3]
-
Protect the compound from light by storing it in an amber vial or in a dark location.[1]
-
For solutions, store in tightly sealed vials at the recommended temperature (typically 2-8°C or -20°C) and protect from light.[1]
III. Disposal Plan
Proper disposal of this compound and its waste is crucial to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Segregate all waste materials contaminated with this compound, including unused compound, empty containers, contaminated PPE, and cleaning materials.
2. Waste Collection:
-
Collect solid waste in a clearly labeled, sealed container.
-
Collect liquid waste in a separate, labeled, and sealed container compatible with the solvents used.
3. Disposal Procedure:
-
Dispose of all waste in accordance with local, state, and federal regulations for chemical waste.
-
Consult your institution's Environmental Health and Safety (EHS) department for specific disposal protocols.
-
Do not dispose of this compound down the drain or in the regular trash.
IV. Hazard and Physical Property Summary
The GHS classification for the parent compound, Cibenzoline, indicates potential hazards that should be considered when handling the deuterated form.
Table 2: Hazard and Physical Data for Cibenzoline
| Property | Value | Source |
| GHS Hazard Statements | H302: Harmful if swallowed. H315: Causes skin irritation. | [4][5] |
| Molecular Formula | C18H18N2 | [4] |
| Molecular Weight | 262.3 g/mol | [4] |
V. Experimental Workflow
The following diagram illustrates the standard workflow for the safe handling of this compound.
Caption: Workflow for Safe Handling of this compound
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
